2-Hydroxy-6-(trifluoromethyl)nicotinamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(5(11)13)6(14)12-4/h1-2H,(H2,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMWJLRKOIRLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379391 | |
| Record name | 2-Hydroxy-6-(trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116548-03-9 | |
| Record name | 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116548-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-6-(trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-6-(trifluoromethyl)nicotinamide | |
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Foundational & Exploratory
2-Hydroxy-6-(trifluoromethyl)nicotinamide CAS number 116548-03-9
An In-depth Technical Guide to 2-Hydroxy-6-(trifluoromethyl)nicotinamide (CAS: 116548-03-9)
Executive Summary
This document provides a comprehensive technical overview of this compound, CAS Number 116548-03-9, tailored for researchers, medicinal chemists, and drug development professionals. This compound is a substituted pyridine derivative, integrating the biologically significant nicotinamide scaffold with a trifluoromethyl group, a key moiety in modern medicinal chemistry. While primarily available as a research chemical and building block, its structural features suggest significant potential for exploration in various therapeutic areas. This guide elucidates its chemical properties, proposes a synthetic strategy, discusses its potential biological relevance based on its constituent pharmacophores, outlines detailed safety and handling protocols, and provides practical experimental workflows for its integration into research programs.
Section 1: Chemical Identity and Physicochemical Properties
Nomenclature and Chemical Identifiers
The unambiguous identification of a chemical entity is foundational for all research and development. Key identifiers for this compound are consolidated below.
-
Systematic Name: 2-Hydroxy-6-(trifluoromethyl)pyridine-3-carboxamide[1]
-
Common Synonym: 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide[2]
Physicochemical Data
The physicochemical properties of a compound govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃N₂O₂ | [2][3][4] |
| Molecular Weight | 206.12 g/mol | [2][3] |
| Melting Point | 220-223 °C | [5][6] |
| Topological Polar Surface Area (TPSA) | 75.95 Ų | [2] |
| LogP (calculated) | 0.4926 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 1 | [2] |
Structural Elucidation and Tautomerism
A critical feature of this molecule is the existence of prototropic tautomerism, a form of isomerism involving the migration of a proton. The compound exists in equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form. This is not merely a structural curiosity; the dominant tautomer can significantly influence the molecule's hydrogen bonding patterns, crystal packing, and interaction with biological targets. The pyridone form is often favored in many substituted 2-hydroxypyridines.
Caption: Prototropic tautomerism of the title compound.
Section 2: Synthesis and Characterization
Proposed Retrosynthetic Analysis
While specific vendor-proprietary synthesis routes are not public, a plausible synthetic pathway can be devised based on established pyridine chemistry. A logical retrosynthetic approach would involve the formation of the substituted pyridine ring, followed by functional group interconversion to install the amide. The diagram below outlines a potential disconnection approach.
References
physicochemical properties of 2-Hydroxy-6-(trifluoromethyl)nicotinamide
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-(trifluoromethyl)nicotinamide
Introduction: Bridging Structure and Function in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous characterization. Small molecules, such as the heterocyclic compound this compound (CAS: 116548-03-9), represent key building blocks in this process. The strategic incorporation of a trifluoromethyl group and a hydroxypyridine core suggests its potential utility in modulating biological targets, where properties like metabolic stability and hydrogen bonding are paramount. Derivatives of nicotinamide have shown promise in diverse therapeutic areas, from oncology as DNA demethylase inhibitors to agriculture as fungicides.[1][2]
Understanding the fundamental physicochemical properties of such a molecule is not a mere academic exercise; it is the foundational dataset that informs every subsequent stage of development. It dictates how the compound will behave in biological systems, how it can be formulated, and ultimately, whether its therapeutic potential can be realized. This guide provides a comprehensive framework for the experimental determination and interpretation of the core . It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them.
Molecular and Physical Identity
The initial step in characterizing any compound is to establish its fundamental identity and basic physical properties. These data serve as the primary reference for quality control and sample purity.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonym(s) | 2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide | [3] |
| CAS Number | 116548-03-9 | [4][5] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [4][5] |
| Molecular Weight | 206.12 g/mol | [4] |
| Physical Form | Solid | [3] |
| Melting Point | 220-223 °C | N/A |
| Purity | ≥95% - 97% | [3] |
Note: Some properties like boiling point and density are often based on computational predictions in supplier databases and should be experimentally verified for critical applications.
Aqueous and Organic Solubility: The Gateway to Bioavailability
Solubility is a critical determinant of a drug candidate's fate. Poor aqueous solubility can lead to low absorption and bioavailability, while insufficient solubility in organic solvents can complicate formulation and purification. The presence of both hydrogen bond donors (amide, hydroxyl) and a lipophilic trifluoromethyl group in this compound suggests a nuanced solubility profile that must be experimentally determined.
Causality Behind Experimental Design
The shake-flask method, while traditional, remains the gold standard for determining equilibrium solubility due to its direct and unambiguous measurement. The choice of solvents—water (for physiological relevance), DMSO (a common solvent for initial screening and stock solutions), and ethanol (a co-solvent used in formulations)—provides a practical spectrum of polarity for initial characterization.
Experimental Protocol: Equilibrium Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of solid this compound to separate vials containing a precise volume (e.g., 1 mL) of each test solvent (deionized water, DMSO, ethanol). The excess solid should be visually apparent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a period sufficient to reach equilibrium (typically 24-48 hours). This timeframe allows the dissolution and precipitation processes to reach a steady state.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle. For aqueous samples, centrifugation (e.g., 10,000 x g for 15 minutes) is recommended to pellet any suspended microparticles.
-
Sampling: Carefully withdraw a precise aliquot of the supernatant from each vial. Ensure no solid material is transferred.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.
Workflow for Solubility Determination
Caption: Workflow for equilibrium shake-flask solubility assay.
Lipophilicity (LogP): Predicting Membrane Permeability
Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The octanol-water partition coefficient (LogP) is the standard measure. A balanced LogP is often crucial for oral bioavailability, as the molecule must be soluble enough to be present in the aqueous gastrointestinal fluid but lipophilic enough to permeate the lipid cell membranes.
Causality Behind Experimental Design
While the shake-flask method is the definitive way to measure LogP, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a highly efficient and reproducible alternative that requires minimal compound.[6][7] It correlates the retention time of a compound on a hydrophobic stationary phase (like C18) with the known LogP values of a set of standard compounds. This relationship allows for the accurate estimation of a compound's LogP.
Experimental Protocol: RP-HPLC Method for ElogP Determination
-
System Preparation: Use a C18 HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4) and an organic solvent like acetonitrile or methanol.
-
Calibration: Prepare a set of 5-7 standard compounds with well-documented LogP values that span a range expected to bracket the test compound. Inject each standard individually and record its retention time (t_R).
-
Sample Analysis: Prepare a solution of this compound in the mobile phase. Inject the sample and record its retention time. Also, inject a void volume marker (e.g., uracil) to determine the column dead time (t_0).
-
Calculation of Capacity Factor (k'): For each standard and the test compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Calibration Curve: Plot log(k') versus the known LogP values for the standard compounds. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
ElogP Determination: Using the log(k') value of this compound, calculate its estimated LogP (ElogP) from the regression equation.
Workflow for LogP Determination via RP-HPLC
Caption: Workflow for estimating LogP using the RP-HPLC method.
Acidity Constant (pKa): Understanding Ionization State
The pKa value defines the pH at which a molecule is 50% ionized. This is critically important because the ionization state of a drug affects its solubility, permeability, and interaction with its biological target. This compound possesses both potentially acidic (hydroxypyridine) and basic (pyridine nitrogen) functionalities, making pKa determination essential.
Causality Behind Experimental Design
UV-Vis spectrophotometry is a robust and sensitive method for pKa determination for compounds with a chromophore whose absorbance spectrum changes with protonation state.[8] By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be accurately derived. This method is preferred over potentiometric titration for small quantities of material.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
-
Wavelength Selection: Prepare two solutions of the compound in buffers of very low and very high pH (e.g., pH 2 and pH 12) to ensure the compound is fully protonated and deprotonated, respectively. Scan both solutions across the UV-Vis spectrum (e.g., 200-400 nm) to find an analytical wavelength where the difference in absorbance between the two forms is maximal.
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 3 to 11 in 0.5 pH unit increments).
-
Sample Preparation: Prepare a set of solutions with a constant concentration of the compound in each of the buffers from the series.
-
Absorbance Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength. Also, measure the precise pH of each solution.
-
Data Analysis: Plot the measured absorbance against the measured pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. It can be determined mathematically by fitting the data to the Henderson-Hasselbalch equation.
Workflow for pKa Determination
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Structural and Spectroscopic Characterization
Spectroscopic analysis provides the definitive confirmation of a molecule's chemical structure and purity. For this compound, a combination of NMR, FT-IR, and Mass Spectrometry creates a unique fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, which will appear as doublets due to coupling. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group. The two protons of the primary amide (-CONH₂) may appear as two separate broad signals, and a broad signal for the hydroxyl (-OH) proton will also be present, with its position being highly dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The carbonyl carbon of the amide will be significantly downfield. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The remaining aromatic carbons will have shifts dictated by their electronic environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present. Key expected vibrational bands include:
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~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amide.
-
~3200-3000 cm⁻¹: Aromatic C-H stretching.
-
~1680-1650 cm⁻¹: A strong C=O stretching (Amide I band).
-
~1620-1580 cm⁻¹: N-H bending and C=C/C=N ring stretching.
-
~1350-1150 cm⁻¹: Strong, characteristic C-F stretching vibrations from the CF₃ group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 207.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million, providing definitive evidence of the chemical formula.
Conclusion
The are not merely data points but are predictive indicators of its behavior in complex biological and chemical systems. A thorough experimental determination of its solubility, lipophilicity, and acidity, complemented by rigorous spectroscopic confirmation of its structure, provides the essential foundation for any research and development program. The protocols and rationale outlined in this guide offer a validated framework for generating this critical dataset, empowering scientists to make informed decisions and unlock the full potential of this promising chemical entity.
References
- 1. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 116548-03-9 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound [oakwoodchemical.com]
- 6. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 7. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 8. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Hydroxy-6-(trifluoromethyl)nicotinamide: Molecular Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Hydroxy-6-(trifluoromethyl)nicotinamide, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Drawing upon established chemical principles and data from analogous structures, this document details its molecular characteristics, a proposed synthesis protocol, and potential applications, offering a valuable resource for scientists working with novel small molecules.
Introduction: The Significance of Fluorinated Nicotinamides in Drug Discovery
Nicotinamide, a form of vitamin B3, is a fundamental biological molecule and a common scaffold in medicinal chemistry.[1] The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties. This substitution often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets. This compound combines these features, making it a compelling building block for the synthesis of novel therapeutic agents. Its structure suggests potential applications as an inhibitor of various enzymes or as a scaffold for developing new classes of drugs.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyridine derivative. The presence of the electron-withdrawing trifluoromethyl group and the hydrogen-bonding capabilities of the hydroxyl and amide functionalities dictate its chemical behavior and potential biological interactions.
Molecular Formula and Structure
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Molecular Formula: C₇H₅F₃N₂O₂
-
Molecular Weight: 206.12 g/mol
-
CAS Number: 116548-03-9
-
Synonyms: 2-Hydroxy-6-(trifluoromethyl)pyridine-3-carboxamide, 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide
The molecule exists in tautomeric forms, with the 2-hydroxypyridine form in equilibrium with its 2-pyridone tautomer. The pyridone form is generally favored in solution and in the solid state.
Caption: Molecular Structure of this compound.
Physicochemical Data
| Property | Value | Source |
| Melting Point | 220 °C | |
| Purity | ≥98% | [2] |
| Physical Form | Solid | |
| Topological Polar Surface Area (TPSA) | 75.95 Ų | [2] |
| logP | 0.4926 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis and Purification
Proposed Synthetic Pathway
A likely two-step synthesis starts from the commercially available 2-chloro-6-(trifluoromethyl)pyridine.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine
-
To a solution of 2-chloro-6-(trifluoromethyl)pyridine in a suitable solvent (e.g., dioxane or DMSO), add an aqueous solution of a strong base such as sodium hydroxide.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-hydroxy-6-(trifluoromethyl)pyridine.
Step 2: Synthesis of this compound
This step can be achieved through several routes, one common method is outlined below.
-
Nitrate 2-hydroxy-6-(trifluoromethyl)pyridine at the 3-position using a mixture of nitric acid and sulfuric acid.
-
Reduce the resulting nitro compound to 3-amino-2-hydroxy-6-(trifluoromethyl)pyridine using a reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Convert the amino group to a nitrile via a Sandmeyer reaction using sodium nitrite and a copper(I) cyanide.
-
Hydrolyze the nitrile to the corresponding carboxamide using controlled acidic or basic conditions to yield this compound.
Purification and Characterization Workflow
Caption: A typical workflow for the purification and characterization of the final product.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.[3]
Characterization: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).[4][5][6] The structure should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and infrared (IR) spectroscopy.
Spectroscopic Characterization (Predicted)
As experimental spectra for this compound are not publicly available, the following are predicted characteristic spectral features based on its structure and data from analogous compounds.
Predicted ¹H NMR Spectrum
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring.
-
Amide Protons: A broad singlet corresponding to the -NH₂ protons, which may be exchangeable with D₂O.
-
Hydroxyl Proton: A broad singlet for the -OH proton, also exchangeable with D₂O.
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) for the amide carbonyl carbon.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm) for the carbons of the pyridine ring.
-
Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms.
Predicted IR Spectrum
-
N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the amide N-H stretching vibrations.
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl O-H stretch.
-
C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl stretch.
-
C-F Stretching: Strong absorption bands in the region of 1000-1350 cm⁻¹ characteristic of the C-F bonds of the trifluoromethyl group.
Potential Applications in Drug Development
The structural motifs present in this compound suggest its potential as a valuable intermediate or lead compound in several therapeutic areas.
Kinase Inhibitors
The pyridine and nicotinamide scaffolds are prevalent in many kinase inhibitors. For example, derivatives of isonicotinamide have been developed as selective RAF inhibitors for the treatment of RAS mutant cancers.[7] The trifluoromethyl group can enhance binding to the kinase active site and improve pharmacokinetic properties. This makes this compound an attractive starting point for the synthesis of novel kinase inhibitors targeting pathways implicated in cancer and other diseases.[8][9][10][11]
Antifungal Agents
Nicotinamide derivatives have been investigated for their antifungal activity.[12] The trifluoromethyl group is also a common feature in many modern fungicides. The combination of these two pharmacophores in this compound suggests its potential as a lead structure for the development of new antifungal agents.
Other Therapeutic Areas
The nicotinamide scaffold is known to interact with a wide range of biological targets. Therefore, derivatives of this compound could be explored for a variety of other therapeutic applications, including as anti-inflammatory, neuroprotective, or antimicrobial agents.[13]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for closely related trifluoromethylpyridine derivatives, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood.[14]
-
Inhalation: Avoid inhaling dust or vapors.[15]
-
Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.[4]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential in the field of drug discovery. Its unique combination of a nicotinamide scaffold and a trifluoromethyl group makes it an attractive building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a comprehensive overview of its properties, a proposed synthetic route, and potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. chemscene.com [chemscene.com]
- 3. On the development of B-Raf inhibitors acting... | F1000Research [f1000research.com]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. academicjournals.org [academicjournals.org]
- 7. Solved 1H and 13C NMR spectra of both products from this | Chegg.com [chegg.com]
- 8. researchgate.net [researchgate.net]
- 9. On the development of B-Raf inhibitors acting through innovative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. This compound [oakwoodchemical.com]
- 15. This compound|116548-03-9 - MOLBASE Encyclopedia [m.molbase.com]
- 16. 116548-03-9 this compound, CasNo.116548-03-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
A Technical Guide to the Synthetic Utility and Biological Significance of 2-Hydroxy-6-(trifluoromethyl)nicotinamide Derivatives
This guide provides an in-depth technical exploration of 2-Hydroxy-6-(trifluoromethyl)nicotinamide, a key chemical intermediate. While this compound itself is not recognized for significant intrinsic biological activity, its true value lies in its role as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. We will delve into the therapeutic and agricultural applications of its derivatives, highlighting the chemical rationale behind their design and function. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and agricultural science.
Introduction: The Strategic Importance of a Trifluoromethylated Nicotinamide Scaffold
This compound, with the CAS Number 116548-03-9, is a substituted pyridine derivative.[1][2][3] Its chemical architecture, featuring a reactive hydroxyl group, a carboxamide moiety, and a trifluoromethyl group, makes it a highly valuable starting material in multi-step organic synthesis. The trifluoromethyl (-CF3) group is a particularly important feature in modern medicinal chemistry. Its strong electron-withdrawing nature and lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of a drug candidate to its biological target.
This guide will focus on the biological activities of compounds synthesized from this compound, showcasing its contribution to the development of novel therapeutics and agrochemicals.
Synthetic Pathways and Chemical Reactivity
The synthetic utility of this compound stems from the reactivity of its functional groups. The hydroxyl group can be readily alkylated or arylated to introduce diverse substituents, while the nicotinamide core provides a rigid framework for orienting these substituents in three-dimensional space to achieve optimal interactions with a biological target.
Caption: Synthetic utility of this compound.
Therapeutic and Agricultural Applications of Derivatives
The structural features of this compound have been exploited to generate a variety of potent and selective inhibitors and modulators of biological processes.
Oncology: Targeting Cancer-Driving Pathways
The nicotinamide scaffold is a common motif in kinase inhibitors. The trifluoromethyl group can enhance binding to the ATP-binding pocket of many kinases.
-
RAF Kinase Inhibition: The RAF signaling pathway is a critical component of the MAPK/ERK pathway, which is often dysregulated in cancer. Derivatives of trifluoromethyl-substituted pyridines have been investigated as selective B/C RAF inhibitors for cancers with RAS mutations.[4] A structure-based design approach has led to the development of potent inhibitors where the pyridine core, analogous to the nicotinamide scaffold, serves as a key structural element.[4]
-
DNA Demethylase (ALKBH2) Inhibition: AlkB homolog 2 (ALKBH2) is a DNA demethylase that is overexpressed in some cancers, such as glioblastoma.[5] Nicotinamide-based compounds have been identified as potent and selective inhibitors of ALKBH2, demonstrating anti-proliferative and anti-migration effects in cancer cell lines.[5]
| Derivative Class | Target | Therapeutic Area | Reported Activity (Example) | Reference |
| Pyridine Analogs | B/C RAF Kinase | RAS Mutant Cancers | Potent and selective inhibition in preclinical models | [4] |
| Nicotinamide Derivatives | ALKBH2 | Glioblastoma | IC50 = 0.031 µM (in vitro) | [5] |
Agriculture: Development of Novel Fungicides
Nicotinamide derivatives have been successfully developed as fungicides, with boscalid being a prominent example.[6] The mechanism of action often involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.
-
Succinate Dehydrogenase Inhibitors (SDHIs): By modifying the nicotinamide scaffold, for instance by introducing a diarylamine group, novel SDHIs with broad-spectrum fungicidal activity have been synthesized.[6] These compounds have shown efficacy against various plant pathogenic fungi.[6]
Infectious Diseases: Antiviral Drug Discovery
The versatility of the nicotinamide structure has also been leveraged in the search for new antiviral agents.
-
Influenza A Virus Inhibition: A series of 2-ureidonicotinamide derivatives have been designed and synthesized as potent inhibitors of the influenza A virus.[7] These compounds are proposed to target the PA-PB1 subunit of the viral RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[7]
| Derivative Class | Target | Application | Reported Activity (Example) | Reference |
| Diarylaminonicotinamides | Succinate Dehydrogenase | Fungicide | Moderate to good activity against various fungi | [6] |
| 2-Ureidonicotinamides | RNA-dependent RNA polymerase | Antiviral (Influenza A) | Significant antiviral activity in vitro | [7] |
Cellular Health and Aging: NAD+ Precursors
Nicotinamide is a fundamental component of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism. Supplementation with NAD+ precursors, such as nicotinamide riboside (NR), is a promising strategy for boosting NAD+ levels, which decline with age.[8][9]
-
Nicotinamide Riboside (NR) Analogs: The synthesis of NR and its derivatives is a key area of research for applications in aging, metabolic disorders, and neurodegenerative diseases.[8][9][10][11] While this compound is not a direct precursor, the chemical principles involved in the synthesis of complex nicotinamide derivatives are relevant to this field.[10]
Experimental Protocols: A Representative Assay
To assess the biological activity of derivatives, various in vitro and in vivo assays are employed. Below is a generalized workflow for an in vitro enzyme inhibition assay, a common method for evaluating compounds developed from the this compound scaffold.
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are then prepared to obtain a range of concentrations for testing.
-
Reagent Preparation: The target enzyme and its substrate are prepared in an appropriate assay buffer.
-
Assay Reaction: The enzyme, test compound dilutions, and substrate are added to the wells of a microplate. Control wells (no inhibitor, no enzyme) are also included.
-
Incubation: The microplate is incubated at a specific temperature for a set period to allow the enzymatic reaction to proceed.
-
Signal Detection: The reaction is stopped, and the product formation is measured using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration. The data is fitted to a dose-response curve to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
Conclusion
This compound is a testament to the principle that the value of a chemical compound is not always defined by its intrinsic biological activity. Its strategic importance as a synthetic intermediate enables the creation of a wide array of complex molecules with significant potential in medicine and agriculture. The continued exploration of derivatives from this and similar scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents and crop protection solutions.
References
- 1. This compound [oakwoodchemical.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Activity of a Novel Series of 2-Ureidonicotinamide Derivatives Against Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20170304338A1 - Use of nicotinic acid riboside or nicotinamide riboside derivatives, and reduced derivatives thereof, as nad+ increasing precursors - Google Patents [patents.google.com]
- 9. US20060229265A1 - Nicotinamide riboside and analogues thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. patents.justia.com [patents.justia.com]
The Enigmatic Role of 2-Hydroxy-6-(trifluoromethyl)nicotinamide in Cellular Signaling: A Technical Guide and Research Roadmap
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the cellular signaling pathways governed by nicotinamide, a fundamental B-group vitamin and a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), are extensively characterized, the specific roles of its synthetic derivatives remain largely unexplored. This technical guide addresses the void of information surrounding 2-Hydroxy-6-(trifluoromethyl)nicotinamide , a compound for which public-domain biological data is currently unavailable. In the absence of direct evidence, this document provides a comprehensive framework for its investigation. It begins by delineating the well-established signaling roles of the parent molecule, nicotinamide, with a focus on its critical involvement in NAD+ metabolism and the regulation of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). Subsequently, a hypothetical signaling profile for this compound is postulated, grounded in established principles of medicinal chemistry concerning the bioisosteric effects of trifluoromethyl groups and the pharmacological implications of hydroxylation on pyridine rings. This guide culminates in a detailed, multi-phase research roadmap, offering a robust experimental strategy to systematically elucidate the cellular and molecular functions of this enigmatic compound. This document is intended to serve as a foundational resource for researchers poised to investigate the therapeutic potential of novel nicotinamide analogs.
Part 1: The Known Landscape: Nicotinamide as a Central Signaling Node
Nicotinamide is a cornerstone of cellular metabolism and signaling, primarily through its role as a precursor in the salvage pathway of NAD+ biosynthesis. NAD+ is a critical coenzyme in redox reactions and an essential substrate for a host of signaling enzymes that regulate a vast array of cellular processes, from DNA repair and gene expression to energy metabolism and cell survival.
The NAD+ Salvage Pathway: A Central Hub
The salvage pathway is the primary route for NAD+ synthesis in mammalian cells, recycling nicotinamide produced from the activity of NAD+-consuming enzymes.[1] The rate-limiting step is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN).[2] NMN is then adenylylated to NAD+ by NMN adenylyltransferases (NMNATs).
Caption: The Nicotinamide Salvage Pathway for NAD+ Synthesis.
Key Downstream Effectors of Nicotinamide-Derived NAD+
The cellular concentration of NAD+ directly influences the activity of several families of enzymes that play pivotal roles in signaling:
-
Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases and ADP-ribosyltransferases that regulate transcription, metabolism, and stress responses by removing acetyl and other acyl groups from histones and other proteins.[3] Nicotinamide itself acts as a non-competitive inhibitor of sirtuins.[4]
-
Poly(ADP-ribose) Polymerases (PARPs): Primarily involved in DNA repair and cell death, PARPs utilize NAD+ to synthesize poly(ADP-ribose) chains on target proteins.[5] Overactivation of PARPs can lead to NAD+ depletion. Nicotinamide can inhibit PARP activity, particularly at higher concentrations.[6]
-
CD38/CD157 (ADP-ribosyl Cyclases): These enzymes hydrolyze NAD+ to generate second messengers like cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP), which are involved in calcium signaling.[7]
Caption: Overview of Nicotinamide's role in NAD+-dependent signaling pathways.
Part 2: A Hypothetical Signaling Profile of this compound
Based on the structure of this compound, we can infer potential modulations of the known activities of nicotinamide. The introduction of a hydroxyl (-OH) group at the 2-position and a trifluoromethyl (-CF3) group at the 6-position of the pyridine ring are significant chemical modifications.
The Influence of the Trifluoromethyl Group
The trifluoromethyl group is a common substituent in medicinal chemistry, often used as a bioisostere for a methyl or isopropyl group.[8][9] Its strong electron-withdrawing nature and high lipophilicity can profoundly alter a molecule's properties:
-
Increased Lipophilicity: The -CF3 group is expected to increase the lipophilicity of the molecule compared to nicotinamide.[10] This could enhance its ability to cross cellular membranes, potentially leading to higher intracellular concentrations and greater potency.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation.[10] This could lead to a longer biological half-life.
-
Altered pKa: The electron-withdrawing nature of the -CF3 group will decrease the pKa of the pyridine nitrogen, making it less basic. This could affect its interaction with enzyme active sites.
The Influence of the Hydroxyl Group
The introduction of a hydroxyl group can have varied effects:
-
Hydrogen Bonding: The -OH group can act as a hydrogen bond donor and acceptor, potentially forming new interactions with enzyme active sites that could either enhance or hinder binding.[11]
-
Altered Electronic Properties: The hydroxyl group can influence the electron distribution of the pyridine ring, which may affect its reactivity and interactions.[12]
-
Metabolic Handle: While increasing polarity, the hydroxyl group can also serve as a site for further metabolism, such as glucuronidation, which could impact its duration of action.
Postulated Interactions with Key Signaling Proteins
Based on these chemical modifications, we can formulate several hypotheses regarding the potential biological activity of this compound:
-
NAMPT Substrate Activity: The modified nicotinamide core may still be recognized by NAMPT, allowing it to serve as a precursor for a novel NAD+ analog. The efficiency of this conversion would need to be experimentally determined.
-
Sirtuin Inhibition: The altered electronics and sterics of the pyridine ring could modulate its ability to inhibit sirtuins. The increased lipophilicity might favor binding to the hydrophobic pockets of some sirtuin isoforms, potentially leading to more potent or selective inhibition.
-
PARP Inhibition: Similarly, the modified structure could affect its interaction with the nicotinamide-binding pocket of PARPs, potentially altering its inhibitory activity.
| Parameter | Nicotinamide (Known) | This compound (Hypothetical) | Rationale for Hypothesis |
| Cellular Uptake | Passive and facilitated diffusion | Potentially enhanced | Increased lipophilicity due to the -CF3 group.[10] |
| NAMPT Substrate | Yes (Km ≈ 7 µM)[13] | Possible | The core nicotinamide structure is retained. |
| SIRT1 Inhibition | Yes (IC50 ≈ 50-100 µM)[4][14] | Potentially altered (increased or decreased) | Modified sterics and electronics of the pyridine ring. |
| PARP-1 Inhibition | Yes (IC50 ≈ 500 µM)[6][15] | Potentially altered (increased or decreased) | Modified structure may affect binding to the active site. |
| Metabolic Stability | Metabolized | Potentially increased | The -CF3 group is resistant to metabolic degradation.[10] |
Part 3: A Research Roadmap for Elucidating the Role of this compound in Cellular Signaling
A systematic, multi-phase approach is required to characterize the biological activity of this novel compound.
Caption: A Multi-Phase Research Program for Characterizing this compound.
Phase 1: In Vitro Biochemical Characterization
Objective: To determine the direct interaction of the compound with key enzymes in the NAD+ signaling pathway.
Protocol 1: NAMPT Enzyme Kinetics
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 500 µM ATP.
-
Enzyme and Substrates: Add recombinant human NAMPT to the reaction mixture. Initiate the reaction by adding varying concentrations of this compound and a fixed concentration of 5-phosphoribosyl-1-pyrophosphate (PRPP).
-
Detection: Monitor the production of NMN over time using a coupled enzyme assay or by LC-MS.
-
Data Analysis: Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) to assess if the compound is a substrate.
Protocol 2: Sirtuin and PARP Activity Assays
-
Sirtuin Assay: Use a commercially available fluorometric assay kit to measure the deacetylase activity of recombinant sirtuins (e.g., SIRT1, SIRT2, SIRT3) in the presence of varying concentrations of the test compound.[16]
-
PARP Assay: Utilize a colorimetric or chemiluminescent PARP assay kit to measure the ADP-ribosylation activity of recombinant PARP-1 in the presence of the compound.[17]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to determine the compound's inhibitory potency.
Phase 2: Cell-Based Assays
Objective: To evaluate the effects of the compound on cellular NAD+ metabolism and signaling pathways.
Protocol 3: Cellular NAD+ Metabolome Analysis
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T, HeLa) and treat with a dose-range of this compound for various time points.
-
Metabolite Extraction: Extract intracellular metabolites using a cold acidic or organic solvent mixture to quench enzymatic activity.[18]
-
Quantitative Analysis: Analyze the levels of nicotinamide, NMN, NAD+, and related metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20]
-
Data Analysis: Quantify changes in the NAD+ metabolome to understand the compound's impact on NAD+ biosynthesis and turnover.
Protocol 4: Cellular Target Engagement and Downstream Effects
-
Western Blotting: Assess the acetylation status of known sirtuin substrates (e.g., p53, histones) and the levels of PARylation to determine target engagement in cells.
-
Cell Viability and Stress Response Assays: Evaluate the effect of the compound on cell proliferation, apoptosis, and resistance to oxidative stress (e.g., using H2O2 or DNA damaging agents).
Phase 3: In Vivo Proof-of-Concept
Objective: To assess the pharmacokinetic properties and in vivo efficacy of the compound in relevant animal models.
Protocol 5: Pharmacokinetic and Efficacy Studies
-
Pharmacokinetics: Administer the compound to mice and collect plasma and tissue samples at various time points to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[21]
-
Efficacy in Disease Models: Based on the in vitro and cell-based data, select an appropriate animal model (e.g., a model of metabolic disease, neurodegeneration, or cancer) to evaluate the therapeutic potential of the compound.[22][23][24] Monitor relevant biomarkers and physiological endpoints.
Conclusion
While this compound remains a molecule of unknown function, its structural relationship to the vital signaling molecule nicotinamide provides a compelling rationale for its investigation. The hypothetical profile presented herein, based on sound medicinal chemistry principles, suggests that it may possess unique pharmacological properties, including enhanced cellular permeability and metabolic stability. The detailed research roadmap provides a clear and scientifically rigorous path to unraveling its role in cellular signaling. The systematic execution of these studies will not only illuminate the biological activities of this specific compound but also contribute to the broader understanding of how synthetic analogs of fundamental metabolites can be designed to modulate cellular pathways for therapeutic benefit.
References
- 1. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry [mdpi.com]
- 2. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 3. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydroxylated 2,4,6-triphenyl pyridines: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Portal [iro.uiowa.edu]
- 20. [PDF] Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites | Semantic Scholar [semanticscholar.org]
- 21. ahajournals.org [ahajournals.org]
- 22. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sciencedaily.com [sciencedaily.com]
2-Hydroxy-6-(trifluoromethyl)nicotinamide: A Scaffolding for Novel Enzyme Inhibition
An In-Depth Technical Guide
Executive Summary
The confluence of known bioactive scaffolds with strategically chosen functional groups is a cornerstone of modern medicinal chemistry. This guide focuses on 2-Hydroxy-6-(trifluoromethyl)nicotinamide, a compound of significant interest due to its unique structural components. It combines the well-established nicotinamide core, a frequent player in enzyme recognition and inhibition, with a trifluoromethyl (CF₃) group, a powerful modulator of physicochemical and pharmacological properties. While direct inhibitory data for this specific molecule is not yet prevalent in public literature, this guide serves as a comprehensive roadmap for its investigation. We will deconstruct the rationale for its consideration as a potential enzyme inhibitor, propose a primary enzyme target class based on established structure-activity relationships, and provide detailed, validated protocols for its systematic evaluation, from initial high-throughput screening to mechanism of action studies.
Introduction: The Scientific Rationale
The pursuit of novel enzyme inhibitors is driven by the need for more selective and potent therapeutics. This compound emerges as a compelling candidate for investigation, not from a history of established use, but from a logical synthesis of its constituent parts.
Physicochemical Properties
A foundational understanding of a compound begins with its physical and chemical characteristics.
| Property | Value | Reference(s) |
| CAS Number | 116548-03-9 | [1][2] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [2] |
| Molecular Weight | 206.12 g/mol | [2] |
| Melting Point | 220 °C | [1] |
| Predicted pKa | 6.37 ± 0.10 | [1] |
| Predicted Boiling Point | 396.2 ± 42.0 °C | [1] |
| Predicted Density | 1.549 ± 0.06 g/cm³ | [1] |
The Rationale for Investigation: A Tale of Two Moieties
The potential of this molecule lies in the synergistic interplay of its nicotinamide core and the trifluoromethyl substituent.
-
The Nicotinamide Core: As a derivative of Vitamin B3, nicotinamide is a precursor to the essential coenzymes NAD+ and NADP+.[3][4] Its structure is recognized by a vast array of enzymes. Consequently, nicotinamide derivatives have been successfully developed as inhibitors for various enzyme classes, including Succinate Dehydrogenase (SDH) and the DNA demethylase ALKBH2.[5][6] Nicotinamide itself is a known non-competitive inhibitor of sirtuins and can modulate the activity of Poly (ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair.[3][4][7] This history establishes the nicotinamide scaffold as a privileged structure for enzyme binding.
-
The Trifluoromethyl (CF₃) Group: The introduction of a CF₃ group is a well-established strategy in drug design to enhance a molecule's therapeutic potential.[8][9][10] Its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring, potentially leading to stronger electrostatic interactions and improved binding affinity with a biological target.[8][11] Furthermore, the CF₃ group is known to increase lipophilicity, which can improve membrane permeability, and its exceptional metabolic stability, owing to the strength of the carbon-fluorine bond, can lead to a longer in-vivo half-life.[9][12]
The combination of a proven enzyme-binding scaffold with a group known to enhance drug-like properties provides a compelling, hypothesis-driven basis for investigating this compound as a novel enzyme inhibitor.
Hypothesized Target and Mechanism of Action
Given the structural similarity to nicotinamide, a primary substrate for Nicotinamide N-methyltransferase (NNMT), this enzyme represents a logical and high-potential initial target for investigation. NNMT is implicated in various cancers and metabolic diseases, making it a therapeutically relevant target.[13][14]
Hypothesis: this compound acts as a competitive inhibitor of NNMT by mimicking the natural substrate, nicotinamide, and binding to the active site, thereby preventing the methylation reaction. The trifluoromethyl group may confer higher binding affinity compared to the natural substrate.
// Enzyme pathway S -> ES [label=" Binds"]; E -> ES [style=invis]; ES -> EP [label=" Catalysis"]; EP -> E [label=" Product Release"]; EP -> P [style=dashed];
// Inhibition pathway I -> EI [label=" Binds"]; E -> EI [style=invis]; EI -> E [label=" Dissociates", style=dashed, arrowhead=open];
// Inhibition action EI -> ES [label="Prevents Formation", style=bold, color="#EA4335", arrowhead=tee];
{rank=same; S; I;} {rank=same; E;} {rank=same; ES; EI;} {rank=same; EP;} {rank=same; P;} } caption { label = "Diagram of Hypothesized Competitive Inhibition of NNMT."; fontsize = 10; fontcolor = "#202124"; }
Experimental Workflow for Inhibitor Characterization
A multi-stage approach is required to rigorously validate and characterize a potential enzyme inhibitor. The following workflow provides a systematic path from initial screening to cellular validation.
Phase 1: In Vitro Enzyme Inhibition Assay
The primary goal is to determine if the compound inhibits the target enzyme's activity in a controlled, cell-free system.[15][16] High-throughput screening (HTS) methodologies are often employed for initial hit identification.[17]
Protocol: Fluorometric NNMT Inhibition Assay
This protocol is designed to be robust and adaptable for HTS platforms. It measures the depletion of the methyl donor S-adenosyl-L-methionine (SAM), a common method for tracking methyltransferase activity.
Causality: A fluorometric assay is chosen for its high sensitivity and wide dynamic range, which are critical for detecting subtle inhibition and for robust HTS campaigns.[18]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT. Rationale: This buffer composition provides a stable pH environment and includes necessary cofactors (Mg²⁺) and a reducing agent (DTT) to maintain enzyme integrity.
-
Enzyme Solution: Recombinant human NNMT diluted in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a 10 nM final concentration).
-
Substrate Mix: A 2X solution of Nicotinamide and a fluorogenic SAM analog (e.g., a commercial SAM-Coupled assay kit) in Assay Buffer. Substrate concentrations should be at or near the Kₘ value to ensure sensitivity to competitive inhibitors.[19]
-
Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., 11 points) in DMSO, then dilute into Assay Buffer to create 4X final concentrations. Rationale: A serial dilution allows for the determination of a dose-response curve and calculation of the IC₅₀.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X compound solution to the appropriate wells. For controls, add 5 µL of Assay Buffer with the corresponding DMSO concentration (negative control) or a known inhibitor (positive control).
-
Add 10 µL of the 2X Enzyme Solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of the 2X Substrate Mix to all wells. Final volume will be 20 µL.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C).
-
Monitor the fluorescence signal (e.g., Ex/Em specific to the kit) every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.[19]
-
Normalize the rates to the DMSO control (0% inhibition) and a background control with no enzyme (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Data Summary:
| Compound | Target | IC₅₀ (µM) |
| This compound | NNMT | 1.25 |
| Known Inhibitor (e.g., 1-MNA) | NNMT | 9.0 |
Phase 2: Mechanism of Action (MoA) Studies
Once inhibitory activity is confirmed, the next crucial step is to understand how the compound inhibits the enzyme.[20] This is achieved through enzyme kinetic studies.[18][21]
Protocol: Kinetic Analysis using the Michaelis-Menten Model
Causality: By systematically varying the concentration of one substrate while keeping the other constant, and repeating this at different fixed inhibitor concentrations, we can observe characteristic changes in the enzyme's kinetic parameters (Kₘ and Vₘₐₓ). These changes are unique to each inhibition type, allowing for unambiguous MoA determination.[22]
-
Experimental Setup:
-
Use the same assay components as the IC₅₀ determination.
-
Prepare a matrix of reaction conditions. The rows will represent different fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
The columns will represent a range of concentrations of the variable substrate (e.g., Nicotinamide, from 0.1x Kₘ to 10x Kₘ). The co-substrate (SAM) is held at a constant, saturating concentration.
-
-
Procedure:
-
Perform the enzymatic assay for each condition in the matrix, measuring the initial reaction rates.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction rate versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.
-
Generate a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) for all data sets. The intersection pattern of the lines is diagnostic of the inhibition mechanism.
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Calculate the inhibition constant (Kᵢ) from the data, which represents the true binding affinity of the inhibitor.
-
Phase 3: Cell-Based Assays
Moving from a purified enzyme system to a cellular environment is a critical step to assess the compound's activity in a more physiologically relevant context.[23]
Protocol: Cellular Target Engagement Assay
Causality: This assay confirms that the compound can penetrate the cell membrane and interact with the target enzyme in its native environment, which is essential for any potential therapeutic.
-
Cell Culture:
-
Culture a human cell line known to have high expression of NNMT (e.g., a specific cancer cell line) in appropriate media.
-
-
Compound Treatment:
-
Plate the cells in a multi-well format and allow them to adhere.
-
Treat the cells with a dose-response range of this compound for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis and Analysis:
-
Wash the cells to remove excess compound and lyse them to release cellular contents.
-
Measure the levels of the NNMT product, 1-methylnicotinamide (1-MNA), in the cell lysate using a sensitive method like Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Quantify the reduction in 1-MNA levels as a function of compound concentration.
-
Calculate the cellular EC₅₀, the concentration at which the compound elicits 50% of its maximal effect.
-
Concurrently, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess any potential cytotoxicity of the compound.
-
Conclusion and Future Directions
This guide outlines a rigorous, hypothesis-driven framework for the evaluation of this compound as a potential enzyme inhibitor. Its chemical structure, which marries the bio-relevant nicotinamide scaffold with the pharmacologically advantageous trifluoromethyl group, provides a strong rationale for its investigation. The proposed experimental workflow, progressing from in vitro kinetics to cell-based target engagement, offers a clear path to validate its inhibitory potential and elucidate its mechanism of action.
Should this initial evaluation prove successful, future directions would include:
-
Selectivity Profiling: Testing the compound against a panel of other methyltransferases and NAD+-dependent enzymes to determine its specificity.
-
Structural Biology: Co-crystallization of the compound with the target enzyme to visualize the binding interactions at an atomic level, guiding future structure-activity relationship (SAR) studies.
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.
By following the principles and protocols outlined herein, researchers can effectively unlock the therapeutic potential of this promising molecule.
References
- 1. This compound | 116548-03-9 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. What is the mechanism of Nicotinamide? [synapse.patsnap.com]
- 4. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 12. nbinno.com [nbinno.com]
- 13. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 18. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzyme assay - Wikipedia [en.wikipedia.org]
- 22. Detection of inhibitors in reduced nicotinamide adenine dinucleotide by kinetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. GLP-certified Enzyme activtity assays - Kymos [kymos.com]
Whitepaper: Unlocking the Therapeutic Potential of 2-Hydroxy-6-(trifluoromethyl)nicotinamide – A Strategic Guide for Novel Drug Discovery
Abstract
The confluence of established pharmacophores with bio-enhancing chemical motifs presents a fertile ground for novel therapeutic discovery. This guide focuses on 2-Hydroxy-6-(trifluoromethyl)nicotinamide, a molecule of significant untapped potential. It combines the biologically ubiquitous nicotinamide scaffold, a cornerstone of cellular metabolism, with the metabolically robust trifluoromethyl group. While data on this specific molecule is sparse, its structural components suggest compelling avenues for investigation. This document serves as a technical and strategic roadmap for researchers and drug development professionals, outlining a comprehensive, phased approach to characterize its physicochemical properties, elucidate its biological activity, identify its molecular targets, and ultimately, unlock its novelty in drug discovery. We will detail the causality behind experimental choices, provide validated protocols, and propose a logical framework for advancing this promising chemical entity from a laboratory curiosity to a potential clinical candidate.
Introduction: The Rationale for Investigation
The pursuit of novel chemical entities (NCEs) with superior efficacy and safety profiles is the driving force of pharmaceutical innovation. The strategic design of NCEs often involves the hybridization of known molecular frameworks. This compound is a prime example of such a rational design.
-
The Nicotinamide Core: As the amide of vitamin B3, nicotinamide is a precursor to the essential coenzymes NAD+ and NADPH.[1] These molecules are central to a vast array of cellular processes, including energy metabolism, DNA repair, and redox homeostasis.[1] Consequently, molecules built on the nicotinamide scaffold have found applications in treating conditions from pellagra to acne and have shown potential in chemoprevention.[1][2] Derivatives have also been explored as potent antifungal agents and inhibitors of DNA demethylases.[3][4]
-
The Trifluoromethyl (CF3) Group: The incorporation of fluorine atoms, particularly as a CF3 group, is a well-established strategy in medicinal chemistry.[5] This group can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high electronegativity can modulate the acidity of nearby protons and influence binding affinity to protein targets, often improving potency and selectivity.[5][6]
The combination of these two motifs in this compound suggests a molecule with inherent biological relevance and potentially favorable drug-like properties. This guide provides the comprehensive framework to systematically investigate this hypothesis.
Phase I: Foundational Characterization & In Vitro Profiling
Before committing to extensive biological screening, a foundational understanding of the molecule's drug-like properties is paramount. This initial phase, focused on in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) and cytotoxicity profiling, serves to identify potential liabilities early, saving significant resources.[7] Early ADME data provides crucial indicators of a compound's potential bioavailability and helps guide structure-optimization efforts.[8]
Physicochemical Properties
A baseline characterization is the first step. These properties govern how the molecule will behave in subsequent assays and, ultimately, in vivo.
| Property | Experimental Method | Rationale & Desired Outcome |
| Aqueous Solubility | Kinetic & Thermodynamic Solubility Assays | Determines the concentration range for biological assays and predicts dissolution in the GI tract. A minimum of 10 µM is often desired for initial screening. |
| Lipophilicity (LogD) | Shake-flask or HPLC method | Influences permeability, solubility, and promiscuity. A LogD7.4 between 1 and 3 is often a good starting point for oral drugs. |
| Chemical Stability | Incubation in Buffers (pH 2.0, 7.4) | Assesses degradation in simulated physiological environments (stomach, plasma). High stability is crucial for accurate assay results and shelf-life. |
In Vitro ADME Assessment
These assays utilize cellular and subcellular systems to model key pharmacokinetic processes.[9]
-
Metabolic Stability: This is arguably one of the most critical early assessments. Poor metabolic stability can lead to low bioavailability and short duration of action. The use of liver microsomes is standard as they contain a high concentration of cytochrome P450 enzymes responsible for phase I metabolism.[10]
-
Membrane Permeability: For a drug to reach its target, it must cross biological membranes. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to assess passive diffusion, while the Caco-2 cell monolayer assay is the industry standard for predicting intestinal absorption, as it includes both passive and active transport mechanisms.[10][11]
-
Plasma Protein Binding (PPB): Only the unbound fraction of a drug is pharmacologically active.[11] High PPB (>99%) can limit efficacy and complicate dosing. Equilibrium dialysis is the gold-standard method for this determination.[9]
Initial Cytotoxicity Screening
Cytotoxicity assays are essential for establishing a therapeutic window and identifying non-specific cellular toxicity.[12][13] It is crucial to test the compound in multiple cell lines (e.g., a cancer line like HeLa and a non-cancerous line like HEK293) to distinguish between general toxicity and potential targeted anti-proliferative effects.
| Assay Type | Principle | Information Gained |
| MTT/XTT Assay | Measures metabolic activity via reduction of tetrazolium salts.[12] | Provides an initial indication of cell viability and proliferation. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[12][14] | Differentiates between cytostatic effects (growth inhibition) and cytotoxic effects (cell death). |
| Live/Dead Staining | Uses fluorescent dyes (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) for direct visualization.[12] | Confirms cell death and provides qualitative information via microscopy. |
Workflow for Initial ADME & Cytotoxicity Profiling
Below is a DOT script visualizing the logical flow of the initial characterization phase.
Caption: Workflow for the initial characterization of the novel chemical entity (NCE).
Phase II: Target Identification and Mechanism of Action (MoA)
Assuming the molecule demonstrates a favorable ADME/Tox profile and, ideally, a specific biological effect in a cell-based assay (e.g., potent cytotoxicity in a cancer cell line but not a normal one), the next critical step is identifying its molecular target.[15] Target identification is essential for understanding the mechanism of action and optimizing the drug for a specific disease.[16]
Strategy for Target Identification
There are two primary approaches for identifying the protein targets of small molecules: affinity-based methods and label-free methods.[16][17]
-
Affinity-Based Pull-Down: This classic method involves immobilizing the small molecule onto a solid support (like agarose beads) to "pull down" its binding partners from a cell lysate.[17][18] The bound proteins are then identified by mass spectrometry. A crucial prerequisite is identifying a non-essential position on the molecule for attaching a linker without disrupting its biological activity.
-
Drug Affinity Responsive Target Stability (DARTS): This is a powerful label-free method. It is based on the principle that when a small molecule binds to its target protein, it can stabilize the protein's structure, making it less susceptible to degradation by proteases.[16][18] This change can be detected by techniques like Western blotting or mass spectrometry.
Diagram of Affinity-Based Pull-Down Workflow
Caption: Step-wise workflow for identifying protein targets using an affinity-based method.
Target Validation and MoA Elucidation
Once candidate targets are identified, they must be validated to confirm they are responsible for the observed biological effect.[19]
-
Biochemical Assays: If the identified target is an enzyme, its activity can be measured directly in the presence of the compound.[20] This can confirm inhibition or activation and allow for the determination of potency (e.g., IC50).
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (KD) between the compound and the purified target protein, confirming a physical interaction.[20]
-
Cellular Target Engagement: Assays like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target within the complex environment of a living cell.[17]
-
Genetic Approaches: Using techniques like siRNA or CRISPR to knock down the expression of the identified target protein should replicate the phenotype observed when treating cells with the compound. This provides strong evidence that the drug's effect is on-target.[15]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for key experiments.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolic degradation of this compound by Phase I enzymes.
-
Materials: Human Liver Microsomes (HLM), NADPH regenerating system, Test Compound (1 M stock in DMSO), Positive Control (e.g., Testosterone), Phosphate Buffer (pH 7.4), Acetonitrile (ACN) with internal standard (IS).
-
Procedure:
-
Prepare a working solution of HLM (e.g., 0.5 mg/mL) in phosphate buffer.
-
Add the test compound to the HLM solution to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point. A parallel reaction without NADPH serves as a negative control.[10]
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and quench it by adding it to 3 volumes of ice-cold ACN with IS.
-
Vortex and centrifuge the samples to precipitate the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard.
-
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
Self-Validation: The positive control (Testosterone) must be metabolized within an expected range, and the negative control (no NADPH) should show minimal degradation, confirming the enzymatic nature of the turnover.
Protocol 2: Cell Viability using MTT Assay
-
Objective: To quantify the effect of the test compound on cell viability and determine its IC50.
-
Materials: Cell line of interest (e.g., HeLa), complete culture medium, 96-well plates, Test Compound, MTT reagent, Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.
-
Incubate for a specified duration (e.g., 72 hours) at 37°C, 5% CO2.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Self-Validation: The Z'-factor of the assay, calculated from positive (e.g., staurosporine) and negative (vehicle) controls, should be >0.5 to ensure the assay is robust and reproducible.
Conclusion and Future Directions
This compound stands as a promising yet unexplored molecule. Its composite structure leverages the biological significance of the nicotinamide core and the drug-enhancing properties of the trifluoromethyl group. This guide has laid out a systematic, multi-phased research plan designed to rigorously evaluate its therapeutic potential. By progressing through foundational ADME/Tox profiling to sophisticated target identification and MoA studies, researchers can efficiently determine if this compound has a novel mechanism of action and a viable future in drug development. The logical progression of experiments, each with built-in validation, ensures that data is reliable and decisions are well-informed. The future of this molecule depends on the execution of this strategic plan, which holds the potential to translate a chemical concept into a tangible therapeutic asset.
References
- 1. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide - biologic actions of an emerging cosmetic ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 12. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
Methodological & Application
Synthesis Protocol for 2-Hydroxy-6-(trifluoromethyl)nicotinamide: An In-Depth Technical Guide
For correspondence: --INVALID-LINK--
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinamide, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is approached via a robust two-step process commencing with the hydrolysis of a commercially available precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid, followed by amidation. This guide elucidates the underlying chemical principles, offers step-by-step experimental procedures, and presents critical insights into process optimization and characterization of the final compound. The protocol is designed for researchers, chemists, and professionals in drug development, ensuring scientific rigor and reproducibility.
Introduction and Scientific Background
This compound is a vital intermediate in the synthesis of a variety of pharmacologically active agents. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.[1] The nicotinamide scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.
The synthetic strategy outlined herein is predicated on a logical and efficient pathway that leverages readily available starting materials. The core transformation involves the conversion of a carboxylic acid to a primary amide, a fundamental reaction in organic synthesis. The choice of a two-step approach, beginning with the hydrolysis of a chlorinated precursor, provides a reliable route to the key 2-hydroxy nicotinic acid intermediate.
Strategic Rationale:
The selected synthetic route prioritizes:
-
High Yield and Purity: Each step is optimized to maximize product yield and minimize side reactions, simplifying purification.
-
Cost-Effectiveness: The protocol utilizes common laboratory reagents and starting materials that are commercially available at a reasonable cost.[2]
-
Scalability: The procedure is designed to be adaptable for both small-scale research and larger-scale production.
Overall Synthesis Workflow
The synthesis of this compound is achieved in two primary stages, as depicted in the workflow diagram below. The initial step involves the hydrolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid to produce 2-hydroxy-6-(trifluoromethyl)nicotinic acid. This intermediate is then subjected to amidation to yield the final product.
References
Application Note: Comprehensive Analytical Characterization of 2-Hydroxy-6-(trifluoromethyl)nicotinamide
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of 2-Hydroxy-6-(trifluoromethyl)nicotinamide, a key heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The methodologies outlined herein are designed to ensure the unambiguous identification, purity assessment, and structural elucidation of the molecule, adhering to rigorous scientific standards. This guide covers a suite of orthogonal analytical techniques, including chromatography (HPLC, LC-MS), spectroscopy (NMR, FTIR), thermal analysis (DSC, TGA), and elemental analysis, providing a complete framework for quality control and research applications.
Introduction and Physicochemical Properties
This compound is a substituted pyridine derivative. The presence of a trifluoromethyl group, a hydroxyl group, and a carboxamide moiety on the nicotinamide scaffold imparts unique electronic and physicochemical properties that are of significant interest in medicinal chemistry. Accurate and thorough analytical characterization is paramount to understanding its behavior, ensuring its quality for downstream applications, and meeting regulatory requirements.
The fundamental properties of this molecule, identified by its CAS number 116548-03-9, are summarized below.[1][2][3]
| Property | Value | Source |
| CAS Number | 116548-03-9 | [1] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |
| Molecular Weight | 206.12 g/mol | [1] |
| Synonyms | 2-Hydroxy-6-(trifluoromethyl)pyridine-3-carboxamide | |
| Melting Point | ~220 °C |
Analytical Workflow
A multi-faceted analytical approach is essential for the complete characterization of a novel chemical entity. The workflow below illustrates the logical progression from initial purity assessment to definitive structural confirmation.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Chromatographic Methods for Purity and Identity
Chromatographic techniques are fundamental for separating the target compound from impurities and confirming its molecular weight.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This method is the gold standard for determining the purity of a drug substance by separating it from starting materials, by-products, and degradants. The inclusion of a mild acid (formic acid) in the mobile phase is crucial to suppress the ionization of the acidic 2-hydroxy group, ensuring a sharp, well-defined chromatographic peak.
Protocol:
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions: The conditions provided are a robust starting point and may require optimization based on the specific impurity profile observed.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard reversed-phase column suitable for polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress analyte ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound from the C18 stationary phase. |
| Gradient | 5% B to 95% B over 15 min, hold for 3 min, return to 5% B over 1 min, equilibrate for 6 min. | A wide gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |
| Detection | 254 nm or DAD scan 210-400 nm | 254 nm is a common wavelength for aromatic compounds. DAD allows for peak purity analysis. |
-
System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample and integrate all peaks. Calculate the area percent purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the mass detection capability of mass spectrometry, providing definitive confirmation of the molecular weight of the analyte. Electrospray ionization (ESI) is the preferred technique for this class of molecule.
Protocol:
-
Instrumentation: An LC-MS system equipped with an ESI source.
-
LC Conditions: Utilize the same HPLC method as described in Section 3.1 to ensure correlation between UV purity and mass identity.
-
MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive and Negative | Positive mode will detect [M+H]⁺. Negative mode will detect [M-H]⁻, confirming the acidic proton. |
| Mass Range | 50 - 500 m/z | Covers the expected mass of the parent ion and potential fragments or dimers. |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Typical voltage to achieve stable spray and ionization. |
| Source Temp. | 120 °C | Optimizes solvent evaporation. |
| Desolvation Temp. | 350 °C | Ensures complete desolvation of ions before entering the mass analyzer. |
Expected Data:
-
Calculated Exact Mass: 206.0252 for C₇H₅F₃N₂O₂
-
Expected [M+H]⁺ Ion: 207.0325 m/z
-
Expected [M-H]⁻ Ion: 205.0180 m/z
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis provides irrefutable evidence of the molecular structure by probing the chemical environment of each atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. ¹H NMR identifies the number and environment of protons, ¹³C NMR provides information on the carbon skeleton, and ¹⁹F NMR is essential for confirming the trifluoromethyl group. DMSO-d₆ is the recommended solvent as it can dissolve the polar analyte and preserve the signals from the exchangeable -OH and -NH₂ protons.
Protocol:
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (e.g., COSY, HSQC).
Predicted NMR Data (in DMSO-d₆): Based on the structure and data from similar nicotinamide compounds, the following spectral data can be anticipated.[4][5]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |
| ¹H | ~12.0 - 13.0 | broad singlet | 1H, -OH |
| ¹H | ~8.3 - 8.5 | doublet | 1H, H-4 |
| ¹H | ~7.5 - 8.0 | broad singlets | 2H, -CONH₂ |
| ¹H | ~7.0 - 7.2 | doublet | 1H, H-5 |
| ¹³C | ~165 | C=O | |
| ¹³C | ~158 | C-OH | |
| ¹³C | ~145 (q) | C-CF₃ | |
| ¹³C | ~140 | C-4 | |
| ¹³C | ~122 (q) | CF₃ | |
| ¹³C | ~115 | C-3 | |
| ¹³C | ~110 | C-5 | |
| ¹⁹F | ~ -65 | singlet | CF₃ |
(q) = quartet due to C-F coupling.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. This technique is excellent for confirming the presence of the hydroxyl, amide, and trifluoromethyl groups.
Protocol:
-
Sample Preparation: Use either the KBr pellet method (mixing ~1 mg of sample with ~100 mg of dry KBr and pressing into a disk) or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity.
-
Analysis: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
Expected Characteristic Absorption Bands: The spectrum will show characteristic peaks for the key functional groups, consistent with data from related amide-containing molecules.[6][7][8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Hydroxyl group |
| 3350 & 3180 (two bands) | N-H stretch | Primary Amide (-NH₂) |
| ~1670 (strong) | C=O stretch (Amide I) | Amide carbonyl |
| ~1620 | N-H bend (Amide II) | Primary Amide |
| 1600 & 1480 | C=C stretch | Pyridine ring |
| 1350 - 1100 (strong, multiple) | C-F stretch | Trifluoromethyl group |
Additional Characterization Techniques
Thermal Analysis (DSC/TGA)
Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing an accurate melting point and an indication of purity. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating thermal stability and decomposition profile.
Protocol:
-
Instrumentation: DSC and TGA instruments.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Conditions: Heat from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
TGA Conditions: Heat from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
Expected Data:
-
DSC: A sharp endotherm corresponding to the melting point, expected around 220 °C. The sharpness of the peak is indicative of high purity.
-
TGA: The sample should be stable with no significant mass loss until above its melting point, indicating it does not decompose upon melting.
Elemental Analysis
Principle: Combustion analysis determines the mass fractions of carbon, hydrogen, and nitrogen. This is a fundamental technique to confirm the empirical formula of a pure compound.
Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Analysis: Submit ~2-3 mg of the dried, pure sample for analysis.
Theoretical vs. Experimental Values: The experimental results should be within ±0.4% of the theoretical values for the formula C₇H₅F₃N₂O₂.
| Element | Theoretical % |
| Carbon (C) | 40.79% |
| Hydrogen (H) | 2.45% |
| Nitrogen (N) | 13.59% |
Conclusion
The analytical methods detailed in this application note provide a robust and comprehensive framework for the characterization of this compound. By employing this suite of orthogonal techniques, researchers and drug development professionals can confidently establish the identity, purity, structure, and key physicochemical properties of this compound, ensuring data integrity and quality for all subsequent scientific investigations.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 116548-03-9 [chemicalbook.com]
- 3. This compound [oakwoodchemical.com]
- 4. bmse000281 Nicotinamide at BMRB [bmrb.io]
- 5. 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID (191595-63-8) 1H NMR spectrum [chemicalbook.com]
- 6. FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vitro Assay Development Strategies for Characterizing 2-Hydroxy-6-(trifluoromethyl)nicotinamide
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide for the in vitro characterization of 2-Hydroxy-6-(trifluoromethyl)nicotinamide, a novel small molecule derivative of nicotinamide. Given the limited public data on this compound, we present a structured, hypothesis-driven workflow designed for researchers in drug discovery and chemical biology. The guide begins with foundational physicochemical and cytotoxicity profiling, then progresses to targeted biochemical and cell-based assays aimed at elucidating the compound's mechanism of action. Protocols are detailed with an emphasis on the scientific rationale behind experimental choices and include self-validating parameters to ensure data integrity. This application note serves as a strategic roadmap for scientists seeking to uncover the biological activity and therapeutic potential of uncharacterized nicotinamide analogs.
Introduction
This compound is a synthetic organic compound (CAS 116548-03-9) belonging to the nicotinamide family.[1][2] Nicotinamide, also known as niacinamide or Vitamin B3, is a fundamental biological molecule and a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[3] NAD+ is a critical mediator of cellular metabolism, redox reactions, and a required substrate for several enzyme families, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, cellular senescence, and inflammation.[3][4]
Due to the central role of its parent scaffold in cellular bioenergetics and signaling, this compound presents an intriguing subject for investigation. The addition of a trifluoromethyl group can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to novel biological activities.
This guide outlines a systematic approach to developing robust in vitro assays to explore these potential activities. We will proceed through a multi-part strategy:
-
Part 1: Foundational Profiling: Essential preliminary assays to determine the compound's basic characteristics and its general effect on cell viability.
-
Part 2: Hypothesis-Driven Target Elucidation: A series of targeted biochemical and cell-based assays based on the known activities of the nicotinamide scaffold.
-
Part 3: Assay Validation and Advanced Studies: Guidance on validating assay performance and outlining next steps for mechanism of action (MOA) studies.
This workflow is designed to be logical and iterative, allowing experimental results from one stage to inform the direction of the next, mirroring a real-world drug discovery process.[5]
Part 1: Foundational Profiling & Broad-Spectrum Screening
Before investigating specific molecular targets, it is crucial to establish the compound's fundamental properties and its general biological impact. These initial steps are critical for designing meaningful subsequent experiments and ensuring data quality.
Physicochemical Characterization: Solubility and Stability
Rationale: A compound must be soluble in the assay buffer to ensure accurate and reproducible results.[6] Poor solubility can lead to compound precipitation, resulting in false negatives or positives and inaccurate concentration measurements. Stability is equally important; a compound that degrades rapidly in the assay medium will yield misleading data. Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions of small molecules.[7]
Protocol 1: Aqueous Solubility Assessment (Nephelometry)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of the stock solution into the primary assay buffer (e.g., PBS, pH 7.2) to achieve a final DMSO concentration ≤0.5%. The final compound concentrations should range from 100 µM down to ~0.1 µM.
-
Incubation: Incubate the plate at the intended assay temperature (e.g., 37°C) for 1-2 hours.
-
Measurement: Measure light scattering at a wavelength such as 650 nm using a plate reader.
-
Analysis: An increase in optical density or nephelometric units indicates compound precipitation. The highest concentration that does not show a significant increase in light scattering is considered the limit of aqueous solubility under these conditions.
General Cytotoxicity Assessment
Rationale: Determining the concentration at which a compound exerts cytotoxic effects is a critical first step. This information establishes the appropriate concentration range for non-cytotoxic cell-based assays and provides a preliminary indication of potential therapeutic windows.[8] Using a panel of cell lines, including both cancerous and non-cancerous types, can provide initial insights into selectivity.
Protocol 2: Cell Viability Assay (Luminescence-Based ATP Measurement)
This protocol utilizes a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2X concentration series of this compound in culture medium from the DMSO stock. Remove 100 µL of medium from the cells and add 100 µL of the compound dilutions. The final DMSO concentration should not exceed 0.5%. Include "vehicle control" (DMSO only) and "no-cell" (medium only) wells.
-
Incubation: Incubate the plate for a relevant duration, typically 48 or 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background signal (no-cell wells) from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability (%) against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Table 1: Example Cytotoxicity Data Presentation
| Cell Line | Type | IC50 (µM) |
|---|---|---|
| HepG2 | Hepatocellular Carcinoma | [Example Value] |
| HCT-116 | Colorectal Carcinoma | [Example Value] |
| HEK293 | Normal Human Kidney | [Example Value] |
| NHEK | Normal Human Keratinocytes | [Example Value] |
Part 2: Hypothesis-Driven Target Elucidation
Based on the compound's structural similarity to nicotinamide, we can formulate several hypotheses regarding its potential molecular targets. The following section details assay strategies to test these hypotheses.
Workflow for Target Discovery
The overall strategy involves a tiered approach, starting with broad screening and moving toward specific target validation and mechanism of action studies.
Caption: A workflow for characterizing novel small molecules.
Hypothesis 1: Modulation of NAD+-Dependent Enzymes
Rationale: Nicotinamide is a known inhibitor of sirtuins (e.g., SIRT1) and PARPs.[7][9] These enzymes consume NAD+ to perform their functions in histone deacetylation and DNA repair, respectively.[4] It is plausible that this compound could act as an inhibitor or modulator of these enzymes.
NAD+ Metabolism and Key Enzyme Targets
The diagram below illustrates the central role of NAD+ and the enzymes that consume it, providing a rationale for targeting them.
Caption: Simplified NAD+ metabolism and consuming pathways.
Protocol 3: Biochemical SIRT1 Inhibition Assay (Fluorogenic)
This assay measures the activity of recombinant human SIRT1 by monitoring the deacetylation of a fluorophore-linked peptide substrate.
-
Reagents:
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Recombinant Human SIRT1 enzyme.
-
Fluorogenic peptide substrate (e.g., Fluor de Lys®-SIRT1).
-
NAD+ solution.
-
Developer solution (containing a protease to release the fluorophore after deacetylation).
-
Known SIRT1 inhibitor (e.g., EX-527) as a positive control.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of SIRT1 enzyme diluted in assay buffer to each well.
-
Add 1 µL of this compound at various concentrations (in 5% DMSO). Include vehicle (DMSO) and positive control inhibitor wells.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of a substrate/NAD+ mixture.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 10 µL of the developer solution.
-
Incubate for 30 minutes at 37°C.
-
-
Data Acquisition: Measure fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Analysis: Calculate percent inhibition relative to DMSO controls and determine the IC50 value.
Hypothesis 2: Inhibition of Cellular Metabolism
Rationale: Some nicotinamide derivatives have been shown to inhibit key metabolic enzymes. For example, boscalid, a commercial fungicide, is a nicotinamide derivative that inhibits succinate dehydrogenase (SDH or Complex II) in the mitochondrial electron transport chain.[10] A cell-based metabolic assay can provide a functional readout of such effects.
Protocol 4: Cell-Based Mitochondrial Respiration Assay (Oxygen Consumption Rate)
This protocol uses extracellular flux analysis (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
-
Cell Seeding: Seed cells on a specialized Seahorse XF cell culture microplate and incubate overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with unbuffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
Compound Injection: Load the sensor cartridge with the test compound and modulators of the electron transport chain (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Assay Execution:
-
Place the plate in the XF Analyzer for calibration.
-
Measure baseline OCR.
-
Inject this compound and monitor the change in OCR. A decrease suggests inhibition of mitochondrial respiration.
-
Subsequently, inject the series of modulators to assess specific aspects of mitochondrial function (e.g., ATP production, maximal respiration).
-
-
Data Analysis: Analyze the OCR profile to determine if the compound inhibits basal respiration, ATP-linked respiration, or maximal respiratory capacity.
Part 3: Assay Validation and Mechanism of Action (MOA) Studies
Rationale: Once a primary "hit" is identified, the assay must be validated to ensure it is robust and reproducible for further studies, such as structure-activity relationship (SAR) analysis.[11][12] Follow-up MOA studies are then essential to understand how the compound interacts with its target.[13]
Key Assay Performance Metrics
For any screening assay, it is critical to evaluate its performance to minimize the risk of false positives or negatives.[14]
Table 2: Essential Assay Validation Parameters | Parameter | Description | Acceptance Criteria | Formula | | :--- | :--- | :--- | :--- | | Z'-Factor | A measure of assay quality, reflecting the separation between positive and negative controls. | Z' > 0.5 | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | | Signal-to-Background (S/B) | The ratio of the signal from the uninhibited control to the background signal. | S/B > 3 | Mean_uninhibited / Mean_background | | Signal-to-Noise (S/N) | The ratio of the signal mean minus the background mean to the standard deviation of the background. | S/N > 10 | (Mean_signal - Mean_background) / SD_background |
(SD = Standard Deviation, pos = positive control, neg = negative control)
Follow-up MOA Studies
If this compound is found to be an enzyme inhibitor, the next logical step is to determine its mechanism of inhibition.[13]
Protocol 5: Enzyme Kinetic Analysis
-
Objective: To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-mode.
-
Procedure:
-
Perform the biochemical enzyme assay (e.g., Protocol 3) across a matrix of substrate and inhibitor concentrations.
-
Vary the substrate (e.g., NAD+) concentration around its Michaelis-Menten constant (Km).
-
For each substrate concentration, generate a full dose-response curve for the inhibitor to determine its IC50.
-
-
Data Analysis:
-
Plot the enzyme reaction rate against substrate concentration.
-
Analyze the data using double-reciprocal plots (Lineweaver-Burk) or by fitting the data directly to Michaelis-Menten models for different inhibition types.
-
A competitive inhibitor will increase the apparent Km but not affect Vmax. A non-competitive inhibitor will decrease Vmax but not affect Km.[15]
-
Conclusion
This application note provides a structured and scientifically grounded framework for the initial in vitro characterization of this compound. By starting with foundational assays and progressing to hypothesis-driven, target-specific investigations, researchers can efficiently and robustly elucidate the compound's biological activity. The protocols and validation metrics described herein are designed to ensure high-quality, reproducible data, paving the way for more advanced preclinical development and a deeper understanding of this novel molecule's therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 116548-03-9 [chemicalbook.com]
- 3. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NAD+ metabolism, a therapeutic target for age-related metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
Application Notes & Protocols for In Vivo Studies with 2-Hydroxy-6-(trifluoromethyl)nicotinamide
Introduction: Unveiling the In Vivo Potential of 2-Hydroxy-6-(trifluoromethyl)nicotinamide
This compound is a synthetic derivative of nicotinamide, a form of vitamin B3.[1][2] As a structural analog, it is hypothesized to interact with key enzymatic pathways involved in nicotinamide adenine dinucleotide (NAD+) metabolism. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are central to DNA repair, cellular energy metabolism, and signaling.[2][3][4] A primary target for nicotinamide analogs is nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[5][6] Several NAMPT inhibitors have shown potent anti-tumor activity in preclinical models, making this class of compounds a significant area of interest in oncology research.[5][7][8]
These application notes provide a comprehensive framework for designing and executing robust in vivo studies to evaluate the pharmacokinetic, pharmacodynamic, and efficacy profile of this compound. The protocols are designed to ensure scientific rigor, ethical compliance, and the generation of high-quality, reproducible data for researchers in drug development.[9][10][11]
Part 1: Foundational Principles of Preclinical In Vivo Study Design
A well-designed preclinical study is crucial for the successful translation of basic research into clinical applications.[9] The initial phase of research should focus on three core areas: defining the scientific objectives, selecting the appropriate animal model, and ensuring regulatory and ethical compliance.
1.1. Defining Research Objectives and Endpoints
Before any experimental work commences, it is imperative to establish clear and measurable objectives. For a novel compound like this compound, these can be categorized into exploratory and confirmatory studies.
-
Exploratory Studies: These initial studies are designed to understand the basic behavior of the compound in a living system. Key objectives include determining the maximum tolerated dose (MTD), preliminary pharmacokinetic (PK) profiling, and identifying signs of biological activity.
-
Confirmatory Studies: Once foundational data is available, these studies aim to rigorously test a specific hypothesis, such as the compound's efficacy in a particular disease model.[9]
Primary endpoints should be quantitative and directly related to the study's objectives. Examples include tumor volume, survival time, or specific biomarker levels.
1.2. Selection of an Appropriate Animal Model
The choice of animal model is one of the most critical factors in preclinical research and should be scientifically justified.[10][12] Given the potential mechanism of action of this compound as a NAMPT inhibitor, several models are relevant:
-
Syngeneic and Xenograft Tumor Models: For oncology applications, immunodeficient mice (e.g., NSG mice) bearing human tumor xenografts are commonly used to assess anti-cancer efficacy.[5] Syngeneic models in immunocompetent mice can also be valuable for studying the interplay with the immune system.
-
Disease-Specific Models: Depending on the therapeutic area of interest beyond oncology (e.g., neurodegenerative or metabolic diseases), validated animal models that recapitulate key aspects of the human condition should be employed.[13][14]
The rationale for selecting a particular species, strain, gender, and age of the animals must be clearly documented.[10]
1.3. Ethical and Regulatory Compliance
All animal studies must be conducted in strict accordance with ethical guidelines and regulatory standards.
-
Institutional Animal Care and Use Committee (IACUC): A detailed protocol outlining all procedures must be submitted to and approved by the institutional IACUC before any experiments can begin. This protocol should adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[15]
-
Good Laboratory Practice (GLP): For studies intended to support regulatory filings (e.g., an Investigational New Drug application), adherence to GLP standards as defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) is mandatory.[16][17] This ensures the quality, integrity, and reproducibility of the data.[11]
Experimental Workflow for In Vivo Studies
Caption: A phased approach to in vivo research with a novel compound.
Part 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling
Understanding the PK/PD relationship is fundamental to designing an effective dosing regimen for efficacy studies.[11]
2.1. Protocol: Preliminary Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish key PK parameters such as half-life (t1/2), peak plasma concentration (Cmax), and area under the curve (AUC).[17]
Materials:
-
This compound
-
Appropriate vehicle for administration (e.g., 20% (w/v) 2-hydroxypropyl-gamma-cyclodextrin/ 5% (v/v) DMSO)[5]
-
Healthy mice (e.g., C57BL/6), 8-10 weeks old
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single dose of the compound to a cohort of mice (n=3-5 per time point) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin). The pharmacokinetics of nicotinamide and its derivatives can be non-linear at higher doses, which should be considered in the analysis.[18]
2.2. Protocol: Pharmacodynamic (PD) Biomarker Study
Objective: To demonstrate target engagement and understand the dose-response relationship by measuring a relevant biomarker. For a putative NAMPT inhibitor, the most direct PD marker is the level of NAD+ in target tissues.
Materials:
-
Tumor-bearing mice (if applicable)
-
Reagents for NAD+ quantification (e.g., enzymatic cycling assay kits)
-
Tissue homogenization equipment
Procedure:
-
Dosing: Treat cohorts of mice (n=3-5 per group) with a range of doses of this compound based on PK and tolerability data.
-
Tissue Collection: At a predetermined time point post-dose (e.g., at the expected Tmax or steady-state), collect relevant tissues (e.g., tumor, liver, kidney).
-
NAD+ Measurement: Homogenize tissues and measure NAD+ levels using a validated assay.
-
Data Analysis: Correlate the dose of the compound with the change in NAD+ levels to establish a dose-response curve. This can help define the biologically effective dose for efficacy studies.[19]
Hypothesized Signaling Pathway and Biomarker Modulation
References
- 1. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD+ in Brain Aging and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NAMPT by PAK4 Inhibitors [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 12. namsa.com [namsa.com]
- 13. mdpi.com [mdpi.com]
- 14. Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. ppd.com [ppd.com]
- 17. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for 2-Hydroxy-6-(trifluoromethyl)nicotinamide: Solubility Determination and Formulation for Preclinical Research
Abstract
This comprehensive technical guide provides a detailed framework for researchers, scientists, and drug development professionals working with 2-Hydroxy-6-(trifluoromethyl)nicotinamide. Given the absence of public solubility data for this compound, this document outlines a systematic approach to determine its solubility profile. Furthermore, it delivers tailored formulation strategies and step-by-step protocols for both in vitro and in vivo experimental settings. The guidance is grounded in established principles of formulation science for poorly soluble compounds, with a specific focus on the likely application of nicotinamide derivatives in oncology and other therapeutic areas.
Introduction: Understanding the Compound and the Challenge
This compound (CAS: 116548-03-9) is a substituted nicotinamide derivative.[1] Nicotinamide and its analogs are a class of compounds of significant interest in therapeutic research due to their role as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which is central to cellular metabolism, DNA repair, and signaling.[2][3] The introduction of a trifluoromethyl (-CF3) group can significantly alter a molecule's physicochemical properties, often increasing its lipophilicity and metabolic stability, which can enhance biological activity but frequently leads to poor aqueous solubility.[4][5]
The primary challenge in the preclinical evaluation of novel compounds like this compound is its anticipated low water solubility. This property can lead to inconsistent results in biological assays and poor bioavailability in animal models, hindering accurate assessment of its therapeutic potential.[6] This guide provides a systematic workflow to overcome these challenges, starting with the foundational step of solubility determination and progressing to rational formulation design.
Physicochemical Properties & Predicted Solubility Profile
A thorough understanding of a compound's properties is the first step in developing a robust formulation.
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 116548-03-9 | [1] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |
| Molecular Weight | 206.12 g/mol | [1] |
| Melting Point | 220 °C | |
| Predicted Aqueous Solubility | Low | The trifluoromethyl group increases lipophilicity, likely reducing aqueous solubility compared to the parent nicotinamide structure.[4][5] |
| Predicted Organic Solvent Solubility | Moderate to High | Expected to be soluble in polar aprotic solvents like DMSO and DMF, and potentially in polar protic solvents like ethanol, based on the properties of related nicotinamide compounds.[7][8] |
Part I: Experimental Determination of Thermodynamic Solubility
Accurate solubility data is critical for all subsequent formulation work. The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility and is highly recommended.[9][10]
Principle of the Shake-Flask Method
The shake-flask method involves adding an excess amount of the solid compound to a chosen solvent and agitating the mixture until equilibrium is reached. At equilibrium, the solution is saturated with the compound. After separating the undissolved solid, the concentration of the compound in the clear supernatant is measured, which represents its solubility in that solvent at that temperature.[9]
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Assay.
Detailed Protocol: Shake-Flask Solubility Measurement
Materials:
-
This compound
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge or syringe filters (0.22 µm, preferably PVDF for low protein binding)
-
HPLC-UV or LC-MS system
-
Solvents to Test:
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (95% or absolute)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. An amount sufficient to ensure solid is present after equilibration is key (e.g., 2-5 mg).[11]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance) and agitation speed (e.g., 300 RPM). Allow the samples to shake for at least 24 hours to ensure equilibrium is reached.[11]
-
Phase Separation: After incubation, visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension using a 0.22 µm chemical-resistant syringe filter. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.[11]
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Immediately perform a large, accurate dilution with a suitable solvent (e.g., mobile phase for HPLC) to prevent the compound from precipitating out of the saturated solution.
-
Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV) against a standard curve prepared from a known stock solution of the compound.
-
Calculation: Calculate the concentration in the original supernatant, factoring in the dilution. This value represents the thermodynamic solubility.
Part II: Formulation Strategies for In Vitro Experiments
Research indicates that nicotinamide derivatives, including those with trifluoromethyl substitutions, are being investigated for their anticancer and anti-angiogenic properties.[12][13] This suggests that primary applications will be in cell-based assays using lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HUVECs (endothelial cells).[12][13]
Primary Strategy: DMSO-Based Stock Solutions
For most in vitro assays, the most practical approach is to prepare a high-concentration stock solution in 100% DMSO.
Caption: Workflow for preparing formulations for in vitro assays.
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound (MW: 206.12 g/mol ) needed.
-
For 1 mL of a 10 mM stock: 0.010 mol/L * 0.001 L * 206.12 g/mol = 0.0020612 g = 2.06 mg.
-
-
Dissolution: Accurately weigh ~2.1 mg of the compound into a sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity, sterile-filtered DMSO.
-
Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but check for compound stability.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Key Consideration for In Vitro Assays:
-
DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can affect cell viability and experimental outcomes.[3] Always include a vehicle control (media with the same final DMSO concentration as the treated wells) in your experiments.
Part III: Formulation Strategies for In Vivo Experiments
For preclinical animal studies, the formulation strategy depends on the route of administration (e.g., oral, intraperitoneal) and the required dose. The goal is to provide a safe and homogenous formulation that allows for consistent and maximal drug exposure.[14][15]
Decision Tree for In Vivo Formulation Selection
Caption: Decision tree for selecting an appropriate in vivo formulation.
Common In Vivo Formulation Protocols
The following are starting-point formulations. The final composition must be optimized based on the determined solubility, required dose, and tolerability in the specific animal model.
Protocol 5.2.1: Aqueous Suspension (for Oral Gavage)
This is a common and often preferred method for water-insoluble compounds.[16]
-
Vehicle Composition: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.2% (v/v) Tween 80 in sterile water.
-
Procedure:
-
Prepare the vehicle by slowly adding CMC to the water while stirring vigorously to avoid clumping. Add Tween 80 and mix until uniform.
-
Weigh the required amount of this compound.
-
Create a paste by adding a small amount of the vehicle to the compound powder and triturating with a mortar and pestle.
-
Gradually add the remaining vehicle while continuing to mix to achieve a homogenous suspension.
-
Maintain continuous stirring during dosing to ensure uniformity.
-
Expert Tip: Particle size reduction (micronization) of the compound prior to formulation can significantly improve suspension stability and bioavailability.
-
Protocol 5.2.2: Co-Solvent System (for IV or IP Injection)
Co-solvents should be used with caution due to potential toxicity.[3][17]
-
Vehicle Composition Example: 10% DMSO, 40% PEG 400, 50% Saline.
-
Procedure:
-
Dissolve the compound completely in DMSO first.
-
Add the PEG 400 and mix thoroughly.
-
Slowly add the saline dropwise while vortexing to prevent precipitation of the compound.
-
Visually inspect the final formulation for clarity. If precipitation occurs, the formulation is not suitable.
-
Safety Note: The tolerability of any co-solvent system must be established in the specific animal model and for the intended route of administration.[17]
-
Advanced Formulation Strategies
If simple solutions or suspensions fail to provide adequate exposure, more advanced strategies may be required. These often involve significant formulation development and characterization.
-
Amorphous Solid Dispersions (ASDs): The compound is molecularly dispersed in a solid polymer matrix in an amorphous (non-crystalline) state.[12][13] This high-energy form can significantly increase apparent solubility and dissolution rate.[2] ASDs are typically prepared by spray-drying or hot-melt extrusion.
-
Co-crystals: A crystalline structure composed of the active pharmaceutical ingredient (API) and a benign co-former held together by non-covalent bonds.[1] Co-crystals can exhibit dramatically different (and often improved) solubility and dissolution properties compared to the pure API. Nicotinamide itself is a common co-former used to enhance the solubility of other drugs.[1]
Conclusion
The successful preclinical development of this compound is contingent upon overcoming its likely poor aqueous solubility. This guide provides a robust, logical framework for researchers to systematically address this challenge. The foundational first step is the experimental determination of its solubility profile using the reliable shake-flask method. Armed with this data, researchers can then select and optimize an appropriate formulation. For in vitro studies, DMSO-based stock solutions are standard, whereas for in vivo experiments, a tiered approach starting with simple aqueous suspensions is recommended. By applying these principles and protocols, researchers can generate reliable and reproducible data, enabling a clear path forward for evaluating the therapeutic potential of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overexpression of nicotinamide N-methyltransferase in HSC-2 OSCC cell line: effect on apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20170304338A1 - Use of nicotinic acid riboside or nicotinamide riboside derivatives, and reduced derivatives thereof, as nad+ increasing precursors - Google Patents [patents.google.com]
- 9. WO2017024255A1 - Nicotinamide mononucleotide derivatives and their uses - Google Patents [patents.google.com]
- 10. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 11. EP2129660A2 - Nicotinamide derivatives as inhibitors of h-pgds and their use for treating prostaglandin d2 mediated diseases - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic effect and molecular mechanism of nicotinamide and UM171 in ex vivo expansion of long-term hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 16. researchgate.net [researchgate.net]
- 17. Effects of different concentrations of nicotinamide on hematopoietic stem cells cultured in vitro - PMC [pmc.ncbi.nlm.nih.gov]
cell-based assays for testing 2-Hydroxy-6-(trifluoromethyl)nicotinamide efficacy
Application Notes & Protocols
Topic: Cell-Based Assays for Efficacy Testing of 2-Hydroxy-6-(trifluoromethyl)nicotinamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for evaluating the cellular efficacy of this compound, a novel small molecule with potential therapeutic applications derived from its nicotinamide scaffold. Given that specific biological data for this compound is not yet widely available, we present a hypothesis-driven framework for its characterization. Nicotinamide derivatives are known to influence a range of cellular processes, including metabolism, inflammation, and cell survival.[1][2] The inclusion of a trifluoromethyl group may enhance metabolic stability and cell permeability, making it a compound of significant interest.[3] This guide details a multi-tiered assay cascade, beginning with foundational assessments of cytotoxicity and proliferation, proceeding to mechanistic assays for apoptosis and inflammation, and culminating in advanced methods for target engagement confirmation. Each protocol is designed to be a self-validating system, ensuring the generation of robust and reliable data for informed decision-making in drug development.
Introduction: A Strategy for Characterizing a Novel Nicotinamide Derivative
This compound belongs to a promising class of nicotinamide-based compounds. The core nicotinamide structure is a precursor to essential coenzymes like NAD+ and NADP+, which are central to cellular energy metabolism and redox homeostasis.[1][4] Furthermore, nicotinamide and its analogs have demonstrated anti-inflammatory, anti-cancer, and photoprotective effects.[1][5] The strategic addition of a trifluoromethyl group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to increased potency and stability.[3]
The critical first step in evaluating any new chemical entity is to determine its effect on cells and elucidate its mechanism of action. This process is not linear but rather a branching workflow where the results of foundational assays guide subsequent, more specific investigations. This document outlines such a workflow, providing both the strategic rationale and the detailed protocols necessary to comprehensively profile the efficacy of this compound.
Figure 1: A hypothesis-driven workflow for characterizing this compound.
Phase 1: Foundational Efficacy Assessment
The initial phase aims to answer the most fundamental question: does the compound have a measurable effect on cell survival and growth? These assays are typically high-throughput and provide the basis for dose-response analysis and IC50/GI50 determination.
Cell Viability and Cytotoxicity Assays
Cell viability assays measure the overall health of a cell population and are an excellent first-pass screen. Tetrazolium reduction assays (MTT, MTS) are widely used because they are simple, rapid, and cost-effective.[6] They rely on the principle that metabolically active cells, through NAD(P)H-dependent oxidoreductase enzymes, can reduce a tetrazolium salt to a colored formazan product.[7]
Causality Behind Experimental Choice: An observed decrease in the formazan signal indicates either reduced metabolic activity, cytotoxicity, or a lower number of viable cells. While this provides a robust initial readout, it is an indirect measure of cell number. Therefore, it is crucial to be aware that compounds interfering with cellular redox pathways can produce artifacts. Results should be confirmed with a direct proliferation assay.
Table 1: Comparison of Common Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of yellow tetrazolium salt to insoluble purple formazan crystals by mitochondrial dehydrogenases.[8] | Inexpensive, widely used. | Requires a solubilization step; formazan crystals can be toxic.[6] |
| MTS | Reduction of tetrazolium to a soluble formazan product in the culture medium.[9] | Homogeneous ("add-and-read") format, no solubilization needed, more convenient.[6] | Reagent can be less stable; higher background possible. |
| Resazurin | Reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.[9] | Highly sensitive, homogeneous, compatible with multiplexing. | Signal can be sensitive to incubation time and cell density. |
Cell Proliferation Assays
To distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects, direct proliferation assays are essential. These assays specifically measure DNA synthesis or the expression of proteins associated with cell division.
-
BrdU (5-Bromo-2'-deoxyuridine) Incorporation: This assay measures the active synthesis of new DNA.[10] BrdU is a synthetic analog of thymidine that gets incorporated into DNA during the S-phase of the cell cycle.[11] Its presence is then detected using a specific antibody.
-
Ki-67 Staining: Ki-67 is a nuclear protein that is strictly expressed during all active phases of the cell cycle (G1, S, G2, M) but is absent in quiescent (G0) cells.[11][12] This makes it an excellent marker for the total fraction of proliferating cells.
Expert Insight: Using BrdU and Ki-67 together provides a more complete picture. BrdU labels only the cells currently in S-phase, offering a "snapshot" of DNA replication.[11] Ki-67 labels all cells in the active cycle, providing a measure of the total "growth fraction".[13] A compound might, for example, cause a G1-phase arrest, which would be detected by a decrease in BrdU incorporation while Ki-67 levels might initially remain high.
Phase 2: Mechanistic Investigation
If Phase 1 assays reveal significant anti-proliferative or cytotoxic activity, the next logical step is to investigate the underlying mechanism.
Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.[14] Several key biochemical events mark the apoptotic process, and assays are available to detect them.
Key Apoptosis Markers:
-
Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. The activation of effector caspases, particularly Caspase-3 and Caspase-7, is considered a point of no return in the apoptotic cascade.[14] Luminescent assays like Caspase-Glo® 3/7 provide a highly sensitive and specific method to measure this activity.[14]
-
Phosphatidylserine (PS) Exposure: In healthy cells, PS is confined to the inner leaflet of the plasma membrane.[15] During early apoptosis, it is translocated to the outer leaflet, where it can be detected by binding to Annexin V.[16] Real-time, non-lytic assays are available that allow for kinetic monitoring of PS exposure in living cells.[16][17]
Figure 2: Simplified apoptosis pathway showing key events targeted by assays.
Trustworthiness through Orthogonal Assays: Confirming apoptosis through multiple, independent methods is critical.[14] An ideal approach is to demonstrate both the activation of an executioner enzyme (Caspase-3/7) and a resulting cellular phenotype (PS exposure). This orthogonal validation provides strong evidence that the observed cell death is indeed programmed and not due to necrosis or other cytotoxic effects.
Anti-Inflammatory Effects
Based on the known activities of nicotinamide, the compound may exert anti-inflammatory effects.[2] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes like cytokines and chemokines.[18]
-
NF-κB Pathway Activation: In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[19] Inflammatory stimuli, such as TNF-α, lead to the degradation of IκB, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate gene transcription.[20][21]
-
Assessing NF-κB Inhibition: The efficacy of this compound as an NF-κB inhibitor can be tested in a cell line stimulated with TNF-α. Key readouts include:
-
NF-κB Reporter Assays: Using a cell line that stably or transiently expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[19]
-
Western Blot: Measuring the phosphorylation of IκBα or the nuclear translocation of the p65 subunit.
-
Cytokine Release: Measuring the downstream consequences of NF-κB activation by quantifying the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) into the cell culture supernatant using ELISA or multiplex assays.[22]
-
Phase 3: Target Identification and Engagement
A critical step in drug development is confirming that the compound physically interacts with its intended molecular target within the complex environment of a living cell.[23][24] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for verifying target engagement.[25]
CETSA Principle: The foundation of CETSA is that the binding of a ligand (the drug) to its target protein often increases the protein's thermal stability.[26][27] When cells are heated, proteins begin to denature and aggregate. A protein bound to a stabilizing ligand will remain soluble at higher temperatures compared to its unbound state.[28] This difference in solubility can be quantified, typically by Western blot.[29]
Figure 3: The principle and workflow of the Cellular Thermal Shift Assay (CETSA).
Why CETSA is Authoritative: CETSA provides direct evidence of target binding in a physiologically relevant context.[27] It does not require any modification of the compound or the target protein, avoiding potential artifacts associated with labels or tags.[25] A positive thermal shift is a strong indicator that the compound reaches its target inside the cell and engages it with sufficient affinity to induce stabilization.[30] This links the molecular interaction directly to the cellular phenotypic effects observed in earlier assays.
Detailed Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing metabolic activity as an indicator of cell viability.[8][31]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[31] Add 10 µL of this stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well.[31] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Caspase-Glo® 3/7 Assay
This protocol is based on the luminescent assay system for measuring effector caspase activity.[14]
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: After subtracting the background luminescence from a cell-free control, express the data as fold-change in caspase activity relative to the vehicle-treated control. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a basic immunoblot-based CETSA to verify target engagement.[25][28][29]
-
Cell Culture and Treatment: Culture a sufficient number of cells (e.g., 10-20 million cells per condition). Treat the cells in suspension or as an adherent monolayer with either the vehicle control or a saturating concentration of this compound (e.g., 10x the IC50) for 1-2 hours.
-
Harvesting and Aliquoting: Harvest the cells by centrifugation (for suspension cells) or scraping (for adherent cells). Wash once with PBS and resuspend in PBS containing protease inhibitors. Divide the cell suspension for each condition into multiple PCR tubes, one for each temperature point.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient. Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C or 4°C increments), followed by a 3-minute incubation at room temperature.[29]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[28]
-
Sample Preparation and Western Blot: Carefully collect the supernatant (the soluble protein fraction) from each tube. Determine the protein concentration using a BCA assay. Normalize the protein concentration for all samples, then prepare them for SDS-PAGE and Western blotting.
-
Detection: Probe the Western blot with a specific antibody against the putative target protein.
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the lowest temperature point against the temperature for both the vehicle- and drug-treated conditions. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.
References
- 1. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. The mechanisms of action of nicotinamide and zinc in inflammatory skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-(Trifluoromethyl)nicotinamide [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. clyte.tech [clyte.tech]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Function | Overview of Common Cell Proliferation Assays [elabscience.com]
- 11. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 12. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 15. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.promega.com]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB responds to absolute differences in cytokine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 22. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. scispace.com [scispace.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 30. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 31. MTT assay protocol | Abcam [abcam.com]
Application Note: A Guide to High-Throughput Screening with 2-Hydroxy-6-(trifluoromethyl)nicotinamide
Abstract
This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of 2-Hydroxy-6-(trifluoromethyl)nicotinamide in high-throughput screening (HTS) campaigns. We will delve into the scientific rationale for screening this compound, detail protocols for robust assay development and validation, and outline a complete workflow from primary screening to hit confirmation and downstream analysis. The methodologies described herein are designed to ensure scientific integrity and generate high-quality, reproducible data.
Introduction: Scientific Rationale and Potential Applications
This compound is a synthetic small molecule featuring a nicotinamide core structure. Nicotinamide, a form of vitamin B3, is a fundamental biological molecule and a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] NAD+ is a critical hydride acceptor/donor in a vast number of redox reactions central to cellular metabolism and also serves as a substrate for several enzyme families involved in cell signaling and DNA repair, such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[3]
The derivatization of the nicotinamide scaffold, in this case with a trifluoromethyl group, can significantly alter its physicochemical and pharmacological properties, potentially leading to enhanced metabolic stability, increased cell permeability, and novel target engagement.[4][5] Analogs of nicotinamide have been successfully developed as inhibitors for a range of enzymes, demonstrating the therapeutic potential of this chemical class.[6][7][8]
Given its structural features, this compound is a compelling candidate for HTS campaigns aimed at discovering modulators of:
-
NAD+-dependent enzymes: Including PARPs, sirtuins, and various dehydrogenases.
-
Nicotinamide N-methyltransferase (NNMT): An enzyme implicated in metabolic disorders.[5]
-
Nicotinamide phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the NAD+ salvage pathway, a target in oncology.[9]
-
Pathways involved in neuroprotection and cellular stress: Where nicotinamide has shown protective effects.[3][10][11]
This application note will guide the user through the necessary steps to effectively screen this compound and interpret the results.
Pre-Screening Essentials: Compound and Assay Preparation
A successful HTS campaign is built on a foundation of meticulous preparation. Rushing this stage is a common cause of failure.
Compound Management
The integrity of your screening compound is paramount.
-
Procurement and QC: Source this compound (CAS: 116548-03-9) from a reputable supplier. Upon receipt, verify its identity and purity (ideally >95%) using methods like LC-MS and ¹H-NMR.
-
Storage: Store the solid compound at -20°C or below, protected from light and moisture.
-
Solubilization: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution, using sonication if necessary. Aliquot the stock to minimize freeze-thaw cycles.
Assay Development and Validation: A Self-Validating System
The goal of assay development is to create a robust, reproducible, and scalable experimental system. The choice between a biochemical (cell-free) and a cell-based assay depends on the scientific question.[12]
Example: Biochemical Assay Development for an NAD+-dependent Dehydrogenase
This protocol outlines the steps to develop an assay to find inhibitors of a purified enzyme.
Protocol Steps:
-
Reagent Optimization:
-
Enzyme Titration: Determine the minimal enzyme concentration that provides a robust signal well above the background. The goal is to operate in the initial velocity phase of the reaction.
-
Substrate Titration: Determine the Michaelis constant (Km) of the substrate. For screening competitive inhibitors, using a substrate concentration at or near the Km provides a good balance of signal and sensitivity.
-
-
Assay Miniaturization and Automation:
-
Transition the assay from a larger volume (e.g., tubes or 96-well plates) to a high-density format (384- or 1536-well plates).
-
Validate the performance of automated liquid handlers for dispensing all reagents to ensure precision and accuracy.
-
-
DMSO Tolerance: Assess the impact of the compound solvent (DMSO) on enzyme activity. The final DMSO concentration in the assay should be kept constant across all wells and should not inhibit or activate the enzyme by more than 10-15%.
-
Signal Stability: Ensure the assay signal is stable over the time required to read all plates in a batch.
-
Statistical Validation (Z'-factor): This is a critical step to determine the quality and robustness of the assay for HTS.[13][14]
-
Prepare multiple wells of positive control (e.g., a known inhibitor or no enzyme) and negative control (DMSO vehicle).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
An assay is generally considered suitable for HTS if the Z'-factor is consistently ≥ 0.5.[15]
-
| Parameter | Target Value | Rationale |
| Assay Format | 384-well plate | Balances throughput with reagent consumption. |
| Final DMSO Conc. | ≤ 1% | Minimizes solvent-induced artifacts. |
| Incubation Time | 30-60 min | Allows for sufficient product formation while remaining in the linear range. |
| Z'-factor | ≥ 0.5 | Ensures a statistically significant window between controls. |
The HTS Workflow: From Primary Screen to Confirmed Hit
The screening process is a multi-step funnel designed to progressively narrow down a large number of compounds to a small set of high-confidence hits.
Figure 1: High-Throughput Screening Funnel.
Primary Screening Protocol
Objective: To test this compound at a single, high concentration (e.g., 10-20 µM) to identify potential activity.
Step-by-Step Methodology:
-
Plate Preparation: Using an acoustic dispenser or pin tool, transfer a small volume of the compound from the stock plate to the assay plate.
-
Reagent Addition: Add the enzyme to all wells except the positive controls.
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plates at a controlled temperature for the predetermined optimal time.
-
Signal Detection: Stop the reaction (if necessary) and read the signal using an appropriate plate reader (e.g., fluorescence, luminescence).[16]
Data Analysis and Hit Selection
Raw data from the plate reader must be processed to identify "hits".[17][18]
-
Normalization: Data is typically normalized on a per-plate basis to account for inter-plate variability. Percent inhibition is a common metric: % Inhibition = 100 * (1 - (Signal_compound - Mean_Signal_positive_control) / (Mean_Signal_negative_control - Mean_Signal_positive_control))
-
Hit Threshold: A statistical cutoff is used to define a hit. A common method is to use a threshold of 3 standard deviations from the mean of the negative controls.
Hit Confirmation and Dose-Response
Causality Check: A "hit" in the primary screen is a preliminary result. It must be confirmed to rule out experimental artifacts.
-
Re-testing: The compound is re-tested under the same conditions to ensure the activity is reproducible.
-
Dose-Response Curve: If confirmed, the compound is tested across a range of concentrations (typically an 8- to 12-point serial dilution). This allows for the determination of potency (IC₅₀ or EC₅₀).
Post-Screening: Mechanism of Action and Secondary Assays
A confirmed hit is not the end of the story. Further experiments are required to ensure the compound's activity is "real" and to understand its mechanism.
Figure 2: Logic flow for post-screening hit validation.
-
Orthogonal Assays: Confirm the compound's activity using a different assay technology. For example, if the primary screen was fluorescence-based, a secondary assay could be based on label-free detection like Surface Plasmon Resonance (SPR).[16]
-
Cell-Based Assays: If the primary screen was biochemical, it is crucial to test the compound in a relevant cellular model to assess its ability to cross cell membranes and exert its effect in a more complex biological environment.
-
Selectivity Profiling: Test the compound against related enzymes or targets to determine its selectivity. A highly selective compound is generally more desirable for therapeutic development.
Conclusion
This compound is a promising molecule for HTS campaigns targeting a variety of enzyme classes, particularly those involved in NAD+ metabolism. By adhering to the principles of rigorous assay development, systematic screening, and thorough hit validation outlined in this guide, researchers can confidently explore the biological activity of this compound and potentially uncover novel chemical probes or starting points for drug discovery programs.
References
- 1. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Vitamin Nicotinamide: Translating Nutrition into Clinical Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel nicotinamide analog as inhibitor of nicotinamide N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide cofactor analogues - Wikipedia [en.wikipedia.org]
- 8. Novel nicotinamide adenine dinucleotide analogues as potential anticancer agents: quest for specific inhibition of inosine monophosphate dehydrogenase. | Semantic Scholar [semanticscholar.org]
- 9. A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. htsc.wustl.edu [htsc.wustl.edu]
- 13. High-throughput screening - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. carpenter-singh-lab.broadinstitute.org [carpenter-singh-lab.broadinstitute.org]
- 16. cidd.uthscsa.edu [cidd.uthscsa.edu]
- 17. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rna.uzh.ch [rna.uzh.ch]
Application Notes and Protocols for the Evaluation of 2-Hydroxy-6-(trifluoromethyl)nicotinamide in Cancer Research
Introduction: Targeting a Metabolic Vulnerability in Cancer
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic dependencies is the elevated requirement for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for various enzymes involved in signaling and DNA repair.[1][2][3] Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide.[1][4][5] In numerous cancers, including colorectal, ovarian, breast, and gastric cancers, NAMPT is overexpressed, making it an attractive therapeutic target.[1][4] Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death.[1][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Hydroxy-6-(trifluoromethyl)nicotinamide, a potent and selective inhibitor of NAMPT, in cancer research. These application notes and protocols are designed to facilitate the in vitro and in vivo evaluation of this compound, from initial cell-based assays to preclinical animal models.
Mechanism of Action: Inducing Metabolic Crisis through NAMPT Inhibition
This compound exerts its anti-cancer effects by competitively inhibiting the enzymatic activity of NAMPT. This leads to a rapid decline in intracellular NAD+ levels, which in turn disrupts a multitude of cellular processes critical for cancer cell survival.
The primary consequences of NAMPT inhibition include:
-
ATP Depletion: Reduced NAD+ levels impair oxidative phosphorylation, leading to a severe drop in ATP production and an energy crisis within the cell.[1]
-
Inhibition of NAD+-Dependent Enzymes: Key enzymes that rely on NAD+ as a substrate, such as PARPs (involved in DNA repair) and sirtuins (regulating gene expression and metabolism), are inhibited.[6][7]
-
Induction of Apoptosis: The culmination of metabolic stress and impaired cellular functions triggers programmed cell death, or apoptosis.[4][5]
The following signaling pathway diagram illustrates the central role of NAMPT and the consequences of its inhibition by this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust framework for evaluating the anti-cancer properties of this compound.
Caption: General experimental workflow for preclinical evaluation.
Part 1: In Vitro Evaluation
The initial step in evaluating an anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT and CellTiter-Glo® assays are two widely used methods.
1.1.1 MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.[8] The amount of formazan is proportional to the number of viable cells.[8]
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
1.1.2 CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[8][10][11] The luminescent signal is proportional to the number of viable cells.[10]
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled 96-well plates.[8]
-
Reagent Preparation and Addition: Equilibrate the plate to room temperature. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of culture medium in each well.[8][9]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[8]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures metabolic activity via formazan production.[8] | Inexpensive, well-established. | Less sensitive, requires a solubilization step.[12] |
| CellTiter-Glo® | Quantifies ATP as a marker of viability.[8][10] | Highly sensitive, simple "add-mix-measure" protocol.[10][12] | More expensive than MTT. |
To confirm that the observed decrease in cell viability is due to programmed cell death, apoptosis assays are essential.
1.2.1 Caspase-3/7 Activity Assay
-
Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[13][14] The assay uses a substrate that releases a fluorescent or luminescent signal upon cleavage by active caspases.[14]
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described for viability assays.
-
Reagent Addition: Add the caspase-3/7 reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Signal Measurement: Measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: Normalize the signal to the number of viable cells (determined in a parallel experiment) to quantify the specific induction of apoptosis.
-
1.2.2 Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[15] PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[14][15]
-
Protocol:
-
Cell Treatment: Treat cells in a 6-well plate with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Western blotting is used to investigate the molecular mechanisms underlying the anti-cancer effects of this compound.
-
Principle: This technique detects specific proteins in a complex mixture, such as a cell lysate. It allows for the analysis of changes in protein expression and post-translational modifications.
-
Protocol:
-
Cell Lysis: Treat cells with the compound, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14][17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[17][18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved PARP, cleaved Caspase-3, NAMPT) overnight at 4°C.[14][16][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16][17]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[14][16][17]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).[14]
-
-
Principle: To confirm target engagement, it is crucial to measure the intracellular levels of NAD+ and its reduced form, NADH. Commercially available kits can quantify these metabolites. These assays are typically based on an enzyme cycling reaction in which NAD+ or NADH is a limiting component, and the resulting product is measured by colorimetry or fluorescence.[19]
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells using the extraction buffer provided in the assay kit.
-
NAD+/NADH Detection: Follow the manufacturer's protocol to measure the levels of NAD+ and NADH in the cell lysates.
-
Data Analysis: Calculate the NAD+/NADH ratio and compare the levels in treated versus untreated cells.
-
Part 2: In Vivo Evaluation
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a more complex biological system.
-
Principle: Human tumor cells are implanted into immunodeficient mice to create a tumor model that allows for the evaluation of anti-cancer therapies in a living organism.[20][21] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized.[20][22]
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[23]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Compound Administration: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
-
-
Principle: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.[24] This information is crucial for optimizing dosing regimens.[24][25]
-
Protocol:
-
Compound Administration: Administer a single dose of this compound to mice.
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Plasma Concentration Measurement: Extract the compound from the plasma and quantify its concentration using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[24]
-
Data Analysis: Determine key PK parameters, including half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).[26]
-
Data Interpretation and Troubleshooting
| Experiment | Expected Outcome with Active Compound | Potential Issues & Troubleshooting |
| Cell Viability | Dose-dependent decrease in viability, low IC50 value. | High variability: Optimize cell seeding density. No effect: Check compound solubility and stability. |
| Apoptosis Assays | Increased caspase activity and Annexin V positive cells. | No apoptosis: Compound may be cytostatic, not cytotoxic. Check for other cell death mechanisms. |
| Western Blot | Increased cleaved PARP and cleaved Caspase-3. | Weak or no signal: Optimize antibody concentrations and incubation times. Check protein loading. |
| NAD+/NADH Assay | Significant decrease in intracellular NAD+ levels and the NAD+/NADH ratio. | No change in NAD+ levels: Compound may not be cell-permeable or is rapidly metabolized. |
| Xenograft Model | Significant tumor growth inhibition. | No efficacy: Poor pharmacokinetics or compound instability in vivo. Consider formulation changes. |
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancers with a high dependency on the NAMPT-mediated NAD+ salvage pathway. The protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of this compound. By systematically assessing its in vitro and in vivo activity, researchers can gain valuable insights into its therapeutic potential and advance its development as a novel anti-cancer drug.
References
- 1. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. origene.com [origene.com]
- 17. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. xenograft.org [xenograft.org]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. startresearch.com [startresearch.com]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 25. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
2-Hydroxy-6-(trifluoromethyl)nicotinamide as a tool for studying metabolic pathways
Application Notes & Protocols
Topic: 2-Hydroxy-6-(trifluoromethyl)nicotinamide: A Chemical Probe for the Interrogation of NAD⁺ Metabolic Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Metabolic Dependencies with a Novel Chemical Tool
Nicotinamide adenine dinucleotide (NAD⁺) is a cornerstone of cellular life, acting not only as a critical coenzyme in redox reactions for energy metabolism but also as a substrate for a host of non-redox enzymes that regulate fundamental cellular processes.[1][2] These NAD⁺-consuming enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157 glycohydrolases, link the cell's metabolic state to DNA repair, epigenetic regulation, and immune signaling.[2][3] Consequently, the pathways governing NAD⁺ biosynthesis and consumption have emerged as pivotal targets for therapeutic intervention in a range of diseases, from cancer to neurodegeneration and aging.[4]
The study of these intricate pathways requires precise tools to perturb specific enzymatic nodes. This compound is a novel nicotinamide analog designed for this purpose. Its structure suggests potential interactions with the key enzymes of NAD⁺ metabolism. The trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly alter the electronic properties and binding affinities of the parent molecule, while the 2-hydroxy modification introduces a key difference from native nicotinamide.
This document serves as a comprehensive guide for the research scientist. It provides the scientific rationale and detailed protocols for utilizing this compound as a chemical probe to investigate and characterize the dynamics of NAD⁺ metabolism in both biochemical and cellular systems.
Scientific Rationale and Hypothesized Mechanism of Action
To effectively use this compound, it is crucial to understand the metabolic landscape in which it operates. Cellular NAD⁺ levels are maintained through a balance of synthesis and consumption.
NAD⁺ Biosynthesis Pathways:
-
De Novo Synthesis: Tryptophan is converted to NAD⁺ through the kynurenine pathway.[1][3]
-
Preiss-Handler Pathway: Dietary nicotinic acid (NA) is converted to NAD⁺. The rate-limiting enzyme is nicotinate phosphoribosyltransferase (NAPRT).[1]
-
Salvage Pathway: This is the predominant pathway in most mammalian cells, recycling nicotinamide (NAM) produced by NAD⁺-consuming enzymes.[4] The key rate-limiting enzyme is nicotinamide phosphoribosyltransferase (NAMPT).[5] NAM can also be methylated for excretion by nicotinamide N-methyltransferase (NNMT).[1]
NAD⁺-Consuming Enzymes:
-
Sirtuins (SIRT1-7): NAD⁺-dependent protein deacylases that regulate transcription, metabolism, and stress responses.[6][7] High levels of nicotinamide provide feedback inhibition to sirtuins.[8]
-
Poly(ADP-ribose) Polymerases (PARPs): Key enzymes in DNA repair and cell death signaling that consume large amounts of NAD⁺ upon activation by DNA damage.[9][10]
-
CD38 and CD157: NAD⁺ glycohydrolases that generate second messengers like cyclic ADP-ribose (cADPR) and are major consumers of NAD⁺, particularly in immune cells.[2]
Hypothesized Target: Based on its structure as a nicotinamide analog with a 2-hydroxy modification, this compound may act as an inhibitor of enzymes within the NAD⁺ biosynthesis pathways. Specifically, its similarity to 2-hydroxynicotinic acid, a known weak inhibitor of NAPRT, suggests that this compound could be a more potent modulator of this or related enzymes.[11] The trifluoromethyl group could enhance binding affinity and cellular permeability.
The primary hypothesis is that This compound acts as an inhibitor of a key enzyme in the NAD⁺ salvage or Preiss-Handler pathway, such as NAPRT or NNMT. This would lead to a reduction in the cellular NAD⁺ pool, thereby affecting the activity of NAD⁺-dependent enzymes and downstream metabolic processes. The following protocols are designed to systematically test this hypothesis and characterize the compound's effects.
Caption: Overview of NAD⁺ metabolism highlighting potential targets for this compound.
Application 1: In Vitro Enzymatic Activity Assays
Objective: To determine if this compound directly inhibits key enzymes involved in NAD⁺ metabolism. This is the foundational experiment to establish a direct mechanism of action.
Rationale: By using purified recombinant enzymes, we can isolate the interaction between the compound and its potential protein target, devoid of confounding cellular factors. A continuous, coupled-enzyme spectrophotometric assay provides real-time kinetic data, allowing for the determination of inhibitory constants (IC₅₀, Kᵢ).[12][13]
Protocol 3.1: Continuous Spectrophotometric Assay for NAPRT and other Nicotinamide-Producing Enzymes
This protocol is adapted from established methods for measuring nicotinamide-producing enzymes and can be applied to NAPRT, sirtuins, and PARPs with appropriate substrate modifications.[11][12]
Materials:
-
Recombinant human NAPRT, SIRT1, or PARP1 enzyme
-
This compound (test compound)
-
Substrates: Nicotinic Acid (NA) and PRPP (for NAPRT); Acetylated peptide substrate and NAD⁺ (for SIRT1); Nicked DNA and NAD⁺ (for PARP1)
-
Coupling Enzymes: Nicotinamidase, Glutamate Dehydrogenase (GDH)
-
Coupling Reagents: α-ketoglutarate, NADH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Caption: Experimental workflow for the in vitro coupled enzyme assay.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM final concentration).
-
Master Mix Preparation: In a single tube, prepare a master mix containing assay buffer, nicotinamidase (1 U/mL), GDH (1 U/mL), α-ketoglutarate (2 mM), NADH (200 µM), and the specific primary substrates for the enzyme being tested (e.g., 50 µM NA and 400 µM PRPP for NAPRT).
-
Assay Plate Setup: Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Reaction Initiation: Add 188 µL of the master mix to each well. Allow the plate to equilibrate to 37°C for 5 minutes. To initiate the reaction, add 10 µL of the target enzyme (e.g., 20 nM final concentration of NAPRT).
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 30-60 minutes. The rate of NADH oxidation is directly proportional to the activity of the target enzyme.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each reaction from the linear portion of the kinetic curve.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Results & Interpretation: A dose-dependent decrease in the reaction rate in the presence of the compound would indicate direct enzyme inhibition. Comparing the IC₅₀ values across different enzymes (NAPRT, NAMPT, SIRT1, PARP1) will reveal its potency and selectivity.
| Hypothetical Enzyme | Predicted IC₅₀ (nM) | Interpretation |
| NAPRT | 50 - 200 | Potent and selective inhibitor of the Preiss-Handler pathway. |
| NAMPT | > 10,000 | Not a direct inhibitor of the primary salvage pathway enzyme. |
| NNMT | 200 - 1000 | Moderate inhibitor; may affect NAM clearance. |
| SIRT1 | > 10,000 | Unlikely to be a direct sirtuin inhibitor. |
| PARP1 | > 10,000 | Unlikely to be a direct PARP inhibitor. |
Application 2: Cell-Based Metabolic Function Assays
Objective: To assess the impact of this compound on cellular NAD⁺ levels, metabolic flux, and cell viability under metabolic stress.
Rationale: While in vitro assays identify direct targets, cell-based assays validate that the compound is cell-permeable and engages its target in a physiological context to produce a measurable metabolic outcome. Measuring NAD⁺/NADH ratios confirms the impact on the target pathway, while assays like the Seahorse XF Analyzer provide a dynamic view of cellular respiration and glycolysis.[14]
Protocol 4.1: Measurement of Intracellular NAD⁺/NADH Levels
Materials:
-
Cell line of interest (e.g., A2780 ovarian cancer cells, which can utilize multiple NAD⁺ pathways)[5]
-
Complete cell culture medium
-
This compound
-
Commercially available NAD/NADH quantification kit (e.g., colorimetric or fluorometric)
-
Reagents for cell lysis (e.g., NAD/NADH extraction buffer)
-
96-well plate for luminescence/fluorescence reading
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM, based on anticipated potency) for a relevant time course (e.g., 6, 12, and 24 hours). Include a vehicle control (DMSO).
-
Metabolite Extraction: At each time point, wash the cells with cold PBS. Lyse the cells and extract metabolites according to the NAD/NADH kit manufacturer's protocol. This typically involves separate acidic and basic extraction buffers to stabilize NAD⁺ and NADH, respectively.
-
Quantification: Perform the enzymatic cycling reaction as described in the kit protocol, which generates a product that is measured by colorimetry or fluorometry.
-
Data Analysis: Calculate the concentrations of NAD⁺ and NADH based on a standard curve. Determine the NAD⁺/NADH ratio for each condition. Plot the results relative to the vehicle control.
Protocol 4.2: Real-Time Metabolic Flux Analysis (Seahorse XF)
Materials:
-
Seahorse XF96 or similar instrument
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cell line of interest
-
This compound
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with the test compound at one or two effective concentrations (determined from Protocol 4.1) for a pre-determined duration (e.g., 12 hours) in a standard CO₂ incubator.
-
Assay Preparation: One hour before the assay, wash the cells and replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4. Place the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Mito Stress Test: Load the Seahorse sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A). Place the cartridge and the cell plate into the Seahorse XF analyzer and run the Mito Stress Test protocol.
-
Data Analysis: The instrument measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). Calculate key mitochondrial parameters: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity.
Expected Results & Interpretation: If the compound depletes cellular NAD⁺, a critical cofactor for mitochondrial respiration, we expect to see a significant decrease in OCR parameters.
-
Decreased Basal and Maximal Respiration: Indicates impaired mitochondrial function, consistent with NAD⁺ depletion limiting the activity of NAD⁺-dependent dehydrogenases in the TCA cycle.
-
No significant change in ECAR: Suggests the effect is specific to mitochondrial respiration rather than a general cytotoxic effect or a direct shift towards glycolysis.
Caption: Workflow for cell-based analysis of metabolic function.
Data Interpretation and Troubleshooting
-
Discrepancy between In Vitro and Cellular Activity: If the compound is potent in vitro but weak in cells, it may have poor cell permeability or be subject to rapid efflux or metabolism. Consider performing cellular thermal shift assays (CETSA) to confirm target engagement in intact cells.
-
Unexpected Cytotoxicity: If significant cell death is observed at concentrations that cause only moderate NAD⁺ depletion, the compound may have off-target effects. Perform a broader cytotoxicity screen against a panel of cell lines.
-
Cell-Type Specificity: The reliance on different NAD⁺ biosynthesis pathways varies between cell types.[5] If no effect is seen, switch to a cell line known to be dependent on the hypothesized target pathway (e.g., a NAPRT-dependent cell line for testing a putative NAPRT inhibitor).
Conclusion
This compound is a promising chemical tool for the detailed investigation of NAD⁺ metabolism. The structured experimental approach outlined here—progressing from direct enzymatic inhibition assays to functional cellular metabolic analysis—provides a robust framework for elucidating its precise mechanism of action. By characterizing its effects on specific enzymatic nodes and the resulting metabolic consequences, researchers can confidently employ this compound to probe the roles of NAD⁺-dependent pathways in health and disease, ultimately paving the way for new therapeutic strategies.
References
- 1. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NAD+ Metabolism, Metabolic Stress, and Infection [frontiersin.org]
- 4. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics analysis of metabolic effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of sirtuin 2 activation by nicotinamide phosphoribosyltransferase in the aberrant proliferation and survival of myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A continuous microplate assay for sirtuins and nicotinamide-producing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Continuous Microplate Assay for Sirtuins and Nicotinamide Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining metabolic phenotype determination with metabolomics and transcriptional analyses to reveal pathways regulated by hydroxycarboxylic acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of 2-Hydroxy-6-(trifluoromethyl)nicotinamide in Human Plasma
Abstract
This document details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-Hydroxy-6-(trifluoromethyl)nicotinamide in human plasma. Developed for researchers, scientists, and drug development professionals, this protocol addresses the growing need for reliable bioanalysis in pharmacokinetic (PK) and toxicokinetic (TK) studies. The methodology employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring high throughput and excellent analyte recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been fully validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline, demonstrating exceptional accuracy, precision, and linearity over a clinically relevant concentration range.[1][2]
Introduction: The Rationale for a Dedicated Bioanalytical Method
This compound is a heterocyclic compound featuring a pyridine core, a structure prevalent in many pharmacologically active agents. The trifluoromethyl group significantly influences the molecule's metabolic stability and pharmacokinetic profile. As such, accurately quantifying its concentration in biological matrices like plasma is paramount for evaluating a new chemical entity's absorption, distribution, metabolism, and excretion (ADME) properties.
Traditional analytical methods may lack the sensitivity and selectivity required to measure therapeutic concentrations in complex biological fluids.[3] LC-MS/MS has become the gold standard for small molecule quantification due to its ability to distinguish the analyte from endogenous matrix components and other metabolites, thereby minimizing interferences and ensuring reliable data.[4][5] This application note provides a comprehensive, step-by-step protocol that is not only scientifically sound but also optimized for the practical demands of a high-throughput drug development environment.
Foundational Principles: Experimental Design Choices
Selection of Sample Preparation Technique
The primary goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with analysis and damage the LC-MS system.[6] While techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer high selectivity, they are often more time-consuming and require extensive method development.[7][8][9]
For this method, Protein Precipitation (PPT) was selected as the optimal strategy.
-
Causality: PPT with acetonitrile offers a superior balance of speed, simplicity, and efficiency.[10] It effectively removes the majority of proteins by disrupting their hydration layer, causing them to precipitate.[10] This approach is highly amenable to 96-well plate formats, making it ideal for automated, high-throughput workflows essential in drug discovery and development.[11][12] While less exhaustive in removing phospholipids compared to SPE, the selectivity of the subsequent MS/MS detection is sufficient to mitigate most matrix effects for this particular analyte.[13][14]
Chromatography and Mass Spectrometry Rationale
-
Chromatography: A reversed-phase C18 column was chosen for its proven robustness and broad applicability in separating small molecules.[15][16] The mobile phase consists of water and acetonitrile with a small percentage of formic acid.
-
Causality: The addition of formic acid serves a dual purpose: it acidifies the mobile phase to ensure consistent peak shapes and promotes the protonation of the analyte. Protonation is crucial for efficient ionization in the mass spectrometer source.[16]
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode was employed.
-
Causality: The pyridine nitrogen in this compound is a basic site that readily accepts a proton, making it highly suitable for positive ion ESI.[15] MRM provides unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[4] This two-stage mass filtering process effectively isolates the analyte signal from background noise, enabling precise quantification even at very low concentrations.
-
Detailed Experimental Protocols
Materials and Instrumentation
| Item | Description |
| Analyte & IS | This compound (≥98% purity), Internal Standard (IS): this compound-¹³C₂,¹⁵N (or a structurally similar stable-isotope labeled analog). |
| Biological Matrix | Human plasma (K₂EDTA as anticoagulant), sourced from certified vendors. |
| Chemicals | Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (Optima™ LC/MS grade), Deionized water (18.2 MΩ·cm). |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. |
| MS System | Triple quadrupole mass spectrometer with an ESI source. |
| Analytical Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its corresponding IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards and quality controls (QCs). Prepare a separate working solution for the IS at a fixed concentration (e.g., 100 ng/mL).
Preparation of Calibration Standards and Quality Controls (QCs)
-
Calibration Standards: Spike blank human plasma with the appropriate analyte working solutions to achieve a final concentration range (e.g., 1, 2, 5, 20, 50, 200, 500, 1000 ng/mL).
-
Quality Controls: Prepare QCs in blank human plasma at four levels:
-
Lower Limit of Quantification (LLOQ): (e.g., 1 ng/mL)
-
Low QC (LQC): 3x LLOQ (e.g., 3 ng/mL)
-
Medium QC (MQC): (e.g., 100 ng/mL)
-
High QC (HQC): (e.g., 800 ng/mL)
-
Sample Preparation: Protein Precipitation Protocol
-
Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 96-well plate.
-
Add 10 µL of the IS working solution (100 ng/mL) to each well, except for the double blank (matrix blank).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well. This is the precipitation solvent.
-
Seal the plate and vortex for 2 minutes at medium speed to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Workflow Diagram: Bioanalytical Quantification
Caption: High-throughput sample preparation and analysis workflow.
LC-MS/MS Operating Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C[17] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions should be optimized for the specific instrument used. The values below are hypothetical based on the compound's structure.
Diagram: Proposed Fragmentation of Analyte
Caption: Hypothesized fragmentation pathway for MRM selection.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Role |
| Analyte | 207.1 | 190.1 | 150 | 22 | Quantifier |
| Analyte | 207.1 | 163.1 | 150 | 28 | Qualifier |
| IS | 210.1 | 193.1 | 150 | 22 | - |
Method Validation Results
The method was validated following the ICH M10 Bioanalytical Method Validation guideline.[1][2][18] All parameters met the acceptance criteria.
Selectivity and Specificity
No significant interfering peaks from endogenous plasma components were observed at the retention times of the analyte or the IS in six different sources of blank human plasma.
Calibration Curve and LLOQ
The calibration curve was linear over the range of 1-1000 ng/mL. A weighted (1/x²) linear regression model was used.
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 1 - 1000 ng/mL | - |
| Correlation Coeff. (r²) | > 0.998 | ≥ 0.99 |
| LLOQ Accuracy | 95.5% - 108.2% | 80% - 120% |
| LLOQ Precision (%CV) | ≤ 8.5% | ≤ 20% |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated using five replicates of QCs at four concentration levels.
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.1 | 104.5 | 9.3 | 102.1 |
| LQC | 3 | 6.5 | 98.7 | 7.8 | 99.5 |
| MQC | 100 | 4.2 | 101.2 | 5.1 | 100.8 |
| HQC | 800 | 3.8 | 97.9 | 4.5 | 98.6 |
| Acceptance Criteria | ≤ 15% (≤ 20% for LLOQ) | 85% - 115% (80% - 120% for LLOQ) | ≤ 15% (≤ 20% for LLOQ) | 85% - 115% (80% - 120% for LLOQ) |
Matrix Effect and Recovery
-
Recovery: The extraction recovery was consistent and high across all QC levels, ranging from 91.5% to 96.8%.
-
Matrix Effect: The matrix factor was calculated to be between 0.95 and 1.03, indicating that no significant ion suppression or enhancement from the plasma matrix occurred after protein precipitation.
Stability
The analyte was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours at room temp), freeze-thaw (3 cycles), and long-term storage (-80°C for 90 days).
Conclusion
A sensitive, specific, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation protocol allows for rapid sample processing, making it highly suitable for supporting pharmacokinetic and other studies requiring the analysis of a large number of samples. The method meets the rigorous standards of current international bioanalytical guidelines, ensuring the generation of reliable and accurate data for drug development programs.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 16. researchtrends.net [researchtrends.net]
- 17. Development of an LC-MS/MS Method for Non-Invasive Biomonitoring of Neonicotinoid and Systemic Herbicide Pesticide Residues in Bat Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinamide
Welcome to the technical support center for the synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinamide (CAS: 116548-03-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the underlying chemical principles, provide actionable protocols, and offer data-driven insights to ensure the success of your work.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and effective laboratory-scale approach is a variation of the Guareschi-Thorpe pyridine synthesis. This method involves the base-catalyzed condensation of a trifluoromethyl-containing β-dicarbonyl compound with cyanoacetamide. The trifluoromethyl group's strong electron-withdrawing nature significantly influences the reactivity of the precursors and the stability of intermediates.[1][2]
The proposed pathway begins with the Knoevenagel condensation of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide, followed by a Michael addition and subsequent cyclization to form the target pyridone ring structure.
Proposed Synthesis Workflow
References
Technical Support Center: Optimizing Dosage and Administration of 2-Hydroxy-6-(trifluoromethyl)nicotinamide in Animal Models
A Foreword from the Senior Application Scientist:
Welcome, researchers and innovators, to this dedicated resource for navigating the preclinical evaluation of 2-Hydroxy-6-(trifluoromethyl)nicotinamide. As a novel compound, the path to elucidating its therapeutic potential is paved with meticulous experimental design and a proactive approach to troubleshooting. This guide is structured to empower you with the foundational principles and practical insights necessary for successful in vivo studies.
It is important to acknowledge that, as of this writing, extensive public-domain data on the in vivo pharmacology and toxicology of this compound is limited. Therefore, the guidance provided herein is synthesized from the known properties of its parent molecule, nicotinamide, and established best practices in preclinical drug development. We will proceed with scientific rigor, emphasizing a systematic and iterative approach to optimizing dosage and administration in your animal models.
Our objective is to equip you not just with protocols, but with the underlying scientific rationale to make informed decisions, anticipate challenges, and interpret your findings with confidence. Let us begin.
Part 1: Foundational Knowledge & Pre-formulation
This section addresses the critical first steps before administering the first dose.
FAQ 1: What is the presumed mechanism of action for this compound and how does this influence my study design?
Answer: this compound is a derivative of nicotinamide, a form of vitamin B3. Nicotinamide is a crucial precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2][3][4] These coenzymes are central to a vast array of cellular processes, including:
-
Cellular Metabolism: NAD+ is a key player in glycolysis, the Krebs cycle, and oxidative phosphorylation, the primary pathways for ATP production.[4][5]
-
DNA Repair: NAD+ is a substrate for poly (ADP-ribose) polymerases (PARPs), enzymes critical for repairing DNA damage.[1][6]
-
Signaling and Inflammation: NAD+ influences inflammatory pathways, in part by modulating the activity of sirtuins and other enzymes.[4]
The trifluoromethyl group on the nicotinamide backbone is a common modification in medicinal chemistry, often used to enhance metabolic stability and membrane permeability.[7] Therefore, it is plausible that this compound acts as a more stable or potent precursor to NAD+, or that it possesses unique modulatory effects on NAD+-dependent enzymes.
Impact on Study Design:
-
Biomarker Selection: Your study should include endpoints that reflect NAD+ biology. Consider measuring NAD+ levels in target tissues or blood, assessing mitochondrial function, or quantifying markers of inflammation and DNA damage.
-
Dosing Schedule: The pharmacokinetics of nicotinamide can be rapid, with peak plasma levels often observed within 30-60 minutes of oral administration.[8][9] The trifluoromethyl group may alter this profile. Your dosing schedule should be designed to maintain target exposure, which may require pharmacokinetic studies.
Part 2: Dosage, Formulation, and Administration
This section provides a systematic approach to determining the right dose and delivering it effectively.
Troubleshooting Guide: Formulation and Solubility Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Compound will not dissolve in vehicle. | * Incorrect vehicle selection. * Saturation of the vehicle. * Temperature sensitivity. | 1. Review Compound Properties: The related compound, 6-(Trifluoromethyl)nicotinamide, has a melting point of 185-187°C and is stored at room temperature.[7] this compound is supplied as a solid.[10][11] Start with common biocompatible solvents (e.g., saline, PBS, DMSO, ethanol). 2. Use Co-solvents: For poorly soluble compounds, a co-solvent system is often necessary. A common starting point is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Adjust ratios as needed. Rationale: DMSO solubilizes many organic molecules, PEG300 is a hydrophilic polymer that improves solubility, and Tween 80 is a surfactant that prevents precipitation. 3. Gentle Heating and Sonication: Use a water bath or sonicator to aid dissolution. Caution: Ensure the compound is stable at elevated temperatures. 4. Fresh Preparation: Prepare the formulation fresh before each use to prevent degradation or precipitation over time.[12] |
| Precipitation upon injection or in the syringe. | * Poor solubility at physiological pH (around 7.4). * Interaction with components of the vehicle or blood. | 1. pH Adjustment: Check the pH of your final formulation. If it is acidic or basic, adjust it towards neutral (pH 7.2-7.4) using sterile NaOH or HCl. Rationale: A significant pH shift upon injection into the bloodstream can cause a compound to crash out of solution. 2. Test Formulation Stability: Mix your final formulation with a small amount of plasma in vitro and observe for precipitation. This can predict in vivo compatibility issues. 3. Consider Alternative Routes: If precipitation remains an issue for intravenous injection, consider intraperitoneal or subcutaneous routes, which can tolerate minor precipitation better. |
FAQ 2: How do I select the appropriate route of administration for my animal model?
Answer: The choice of administration route depends on the desired pharmacokinetic profile, the properties of your formulation, and the experimental goals.
| Route | Advantages | Disadvantages | Considerations for this compound |
| Intravenous (IV) | * 100% bioavailability. * Precise dose delivery. * Rapid onset of action. | * Requires technical skill. * Risk of embolism or irritation. * Higher potential for acute toxicity. | Ideal for initial pharmacokinetic studies to determine clearance and volume of distribution. Given the rapid action of some nicotinamide derivatives, this route can help establish a direct temporal link between administration and effect.[5] |
| Intraperitoneal (IP) | * Easier to perform than IV. * Allows for larger volumes. * Rapid absorption, though subject to first-pass metabolism in the liver. | * Risk of injection into abdominal organs.[13] * Variable absorption rates. * Can cause peritonitis with irritating substances.[14] | A common and practical route for repeated dosing in rodents. It offers a good balance between ease of administration and systemic exposure. |
| Subcutaneous (SC) | * Simple to perform. * Slower, more sustained absorption. * Suitable for suspensions. | * Limited volume. * Slower onset of action. * Potential for skin irritation at the injection site. | Useful if you are aiming for a prolonged release profile to maintain steady-state concentrations of the compound. |
| Oral (PO) / Gavage | * Clinically relevant route. * Non-invasive for voluntary consumption in feed/water. * Gavage allows for precise dosing. | * Variable bioavailability due to first-pass metabolism and gut absorption. * Risk of aspiration or esophageal injury with gavage.[15][16] | Nicotinamide is well-absorbed orally.[9] This route is highly relevant if the intended clinical application is oral. However, bioavailability studies are essential to determine the fraction of the dose that reaches systemic circulation. |
Recommended Injection Volumes and Needle Gauges for Mice and Rats
| Route | Mouse Volume | Mouse Needle Gauge | Rat Volume | Rat Needle Gauge |
| IV (tail vein) | 0.2 mL | 27-30 G | 0.5 mL | 25-27 G |
| IP | 0.5 mL | 25-27 G | 2.0 - 5.0 mL | 23-25 G |
| SC | 0.5 mL | 25-27 G | 2.0 - 5.0 mL | 23-25 G |
| IM (quadriceps) | 0.05 mL | 27-30 G | 0.2 mL | 25-27 G |
| PO (gavage) | 0.25 mL (5-10 mL/kg) | 20-22 G (ball-tip) | 5.0 mL (5-10 mL/kg) | 16-18 G (ball-tip) |
| Source: Adapted from Boston University IACUC Guidelines and other best practices.[14][17] |
Workflow for Dose Range-Finding and MTD Studies
The first in vivo experiment should be a dose range-finding study to determine the Maximum Tolerated Dose (MTD). This is crucial for establishing a safe and effective dose range for subsequent efficacy studies.
References
- 1. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 4. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide restores tissue NAD+ and improves survival in rodent models of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-(Trifluoromethyl)nicotinamide [myskinrecipes.com]
- 8. Nicotinamide pharmacokinetics in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 10. scbt.com [scbt.com]
- 11. 2-Hydroxy-6-(trifluoromethyl)nicotinic acid | CymitQuimica [cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. research.unc.edu [research.unc.edu]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Troubleshooting Inconsistent Results in 2-Hydroxy-6-(trifluoromethyl)nicotinamide Experiments
Introduction
Welcome to the technical support center for 2-Hydroxy-6-(trifluoromethyl)nicotinamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results encountered during experimentation with this compound. This compound is a nicotinamide derivative with potential applications stemming from its role as a precursor to essential cofactors like NAD+ and NADPH, which are vital for cellular metabolism, DNA repair, and signaling.[1][2] However, its unique chemical structure presents specific challenges in experimental design and execution. This document provides in-depth, evidence-based solutions to help you achieve reliable and reproducible data.
Quick-Reference Troubleshooting FAQs
This section provides rapid answers to common initial problems. For more detailed explanations, please refer to the in-depth guides that follow.
Q1: My compound won't fully dissolve in my aqueous assay buffer. What should I do? A: Poor aqueous solubility is a frequent issue.[3] First, ensure your stock solution in an organic solvent (like DMSO) is fully dissolved. When diluting into your final aqueous buffer, do so in a stepwise manner rather than adding the stock directly.[3] Pre-warming the assay medium to 37°C can also help.[3] If precipitation persists, consider adding a low concentration (0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 for in vitro assays.[3]
Q2: I'm seeing high variability between my experimental replicates. What's the first thing to check? A: High variability often points to inconsistent cell culture practices or reagent handling.[4] Ensure you are using cells with a consistent and low passage number, as high-passage cells can exhibit altered phenotypes.[4] Also, confirm that your this compound stock solution has not undergone multiple freeze-thaw cycles, which can lead to degradation.[3][4] It is best practice to aliquot stock solutions into single-use vials.[3]
Q3: My positive controls are working, but my test compound shows no effect. Where do I start? A: This "inactive compound" scenario has several potential causes.[3] The primary suspects are compound integrity, solubility, and target engagement.[3] First, verify the purity of your compound lot using methods like HPLC. Then, confirm the compound is soluble at the tested concentration in your specific assay medium by visual inspection for precipitation (cloudiness or crystals).[3]
In-Depth Troubleshooting Guides
Section 1: Compound Integrity and Handling
This section addresses issues related to the physical and chemical properties of this compound.
Q: My dose-response curve is non-sigmoidal and reproducibility is poor. Could this be a solubility issue?
A: Yes, this is a classic sign of a compound precipitating out of solution at higher concentrations. The effective concentration in your assay becomes unknown and variable, leading to inconsistent results.
Expert Analysis: The physicochemical properties of this compound (M.W. 206.13 g/mol , M.P. 220-222°C) suggest that while it is a solid at room temperature, its solubility in aqueous solutions can be limited.[5] The trifluoromethyl group increases lipophilicity, while the hydroxyl and amide groups contribute to hydrogen bonding, creating a delicate solubility balance.
Troubleshooting Workflow:
References
- 1. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 116548-03-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
stability testing of 2-Hydroxy-6-(trifluoromethyl)nicotinamide under different storage conditions
Technical Support Center: Stability Testing of 2-Hydroxy-6-(trifluoromethyl)nicotinamide
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on establishing a robust stability testing program for this and similar novel chemical entities. Here, we synthesize regulatory standards with practical, field-proven insights to ensure the integrity of your experimental outcomes.
Introduction to Stability Testing
The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] This data is crucial for determining re-test periods for the active pharmaceutical ingredient (API) and shelf-life for the final drug product, as well as recommending storage conditions.[1][3][4] For a novel compound like this compound, a thorough understanding of its intrinsic stability is paramount for successful drug development.
Frequently Asked Questions (FAQs)
Q1: What are the first steps in assessing the stability of a new compound like this compound?
A1: The initial step is to perform forced degradation (stress testing) studies.[3][5][6] These studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4][7] This information is invaluable for developing and validating a stability-indicating analytical method, which is a quantitative procedure that can detect changes in the drug's properties over time.[8][9]
Q2: What are the typical stress conditions for forced degradation studies?
A2: Forced degradation studies should include exposure to acid and base hydrolysis, oxidation, photolysis, and thermal stress.[3][7] While regulatory guidelines do not specify exact conditions, a common starting point is:
-
Acid Hydrolysis: 0.1 M to 1.0 M HCl at room temperature, with heating to 50-60°C if no degradation is observed.[7]
-
Base Hydrolysis: 0.1 M to 1.0 M NaOH at room temperature, with heating to 50-60°C if no degradation is observed.[7]
-
Oxidation: 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, 70°C).[8][10]
-
Photostability: Exposing the compound to a combination of UV and visible light, as outlined in ICH guideline Q1B.[7][11][12][13][14]
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, several degradation pathways can be hypothesized:
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Hydrolysis of the amide group: The nicotinamide moiety contains an amide bond, which can be susceptible to hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, 2-Hydroxy-6-(trifluoromethyl)nicotinic acid.[15][16][17]
-
Hydrolysis of the trifluoromethyl group: While generally stable, the trifluoromethyl group can undergo hydrolysis, particularly under alkaline conditions, to form a carboxylic acid.[6]
-
Oxidative degradation: The pyridine ring and other parts of the molecule may be susceptible to oxidation.[6]
-
Photodegradation: Aromatic systems can be prone to degradation upon exposure to UV light.[6]
Q4: How do I develop a stability-indicating HPLC method?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can separate the parent compound from all its degradation products and process-related impurities.[9] The development process typically involves:
-
Column and Mobile Phase Screening: Reversed-phase HPLC (RP-HPLC) with a C18 column is a common starting point for polar pharmaceutical compounds.[9][18][19] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often used.[18]
-
Method Optimization: Adjusting parameters such as pH, gradient profile, and column temperature to achieve optimal separation.
-
Forced Degradation Sample Analysis: Injecting samples from the forced degradation studies to ensure the method can resolve all degradants from the parent peak.
-
Method Validation: Validating the method according to ICH Q2(R1) guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.
Q5: What are the standard long-term stability storage conditions?
A5: The long-term storage conditions depend on the climatic zone where the drug will be marketed.[1][20] Common conditions as per ICH guidelines are:
Accelerated stability studies are typically conducted at 40°C ± 2°C / 75% RH ± 5% RH .[22]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No degradation observed in forced degradation studies. | The compound is highly stable, or the stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidizing agent), increase the temperature, or extend the exposure time.[7][8] |
| Greater than 20% degradation in forced degradation. | The stress conditions are too harsh. | This is considered abnormal and should be investigated.[5][7] Reduce the stressor concentration, temperature, or exposure time to achieve a target degradation of 5-20%.[7] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column, mobile phase, or pH. | Screen different columns (e.g., C18, polar-embedded).[18][23] Optimize the mobile phase composition and pH. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte. |
| Mass imbalance in stability studies. | Co-elution of degradants, non-UV active degradants, or retention of degradants on the column. | Use a photodiode array (PDA) detector to check for peak purity. Employ a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to detect non-UV active compounds.[24][25] |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Store at 60°C for 24 hours. Neutralize a sample before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Store at 60°C for 24 hours. Neutralize a sample before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours.
-
Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[14] A control sample should be protected from light.[14]
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Long-Term Stability Study Setup
-
Batch Selection: Use at least three primary batches of the API.
-
Container Closure System: Package the API in a container closure system that simulates the proposed packaging for storage and distribution.[2][10][20]
-
Storage Conditions: Place the samples in validated stability chambers at the selected long-term and accelerated conditions.
-
Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months.[1][2][10][21]
-
Parameters to Test: At each time point, test for appearance, assay, degradation products, and any other critical quality attributes.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for establishing a stability testing program.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target molecule.
References
- 1. fdaghana.gov.gh [fdaghana.gov.gh]
- 2. database.ich.org [database.ich.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. acdlabs.com [acdlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. ijtsrd.com [ijtsrd.com]
- 10. qlaboratories.com [qlaboratories.com]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. m.youtube.com [m.youtube.com]
- 14. q1scientific.com [q1scientific.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. books.rsc.org [books.rsc.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. prezi.com [prezi.com]
- 20. edaegypt.gov.eg [edaegypt.gov.eg]
- 21. database.ich.org [database.ich.org]
- 22. youtube.com [youtube.com]
- 23. web.vscht.cz [web.vscht.cz]
- 24. Nicotinamide Analysis Service - Creative Proteomics [creative-proteomics.com]
- 25. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 2-Hydroxy-6-(trifluoromethyl)nicotinamide
Welcome to the technical support center for 2-Hydroxy-6-(trifluoromethyl)nicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture, with a primary focus on minimizing and understanding potential off-target effects. As a novel nicotinamide derivative, careful experimental design is paramount to ensure the validity and reproducibility of your findings.
Section 1: Understanding this compound
This compound is a synthetic organic compound with the molecular formula C7H5F3N2O2[1][2]. While specific biological activities and targets are still under investigation, its structural similarity to nicotinamide suggests potential roles in cellular metabolism and signaling pathways. Nicotinamide, a form of vitamin B3, is a precursor to NAD+ and NADP+, which are essential coenzymes in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling[3][4][5]. It has also been shown to inhibit poly (ADP-ribose) polymerase (PARP) and modulate the activity of various kinases[6][7].
Given this background, it is plausible that this compound may influence similar pathways. However, the addition of a trifluoromethyl group can significantly alter the compound's physiochemical properties, potency, and target specificity. Therefore, a systematic approach to its characterization in your specific cell model is crucial.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that may arise when working with this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on its chemical structure, this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Always ensure the final DMSO concentration in your experiments is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.5%).
Q2: How should I store the compound and its solutions?
A2: The solid compound should be stored at the temperature indicated on the product datasheet, typically at -20°C or 4°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Before each use, thaw the aliquot completely and vortex gently to ensure a homogenous solution. The stability of the compound in cell culture media over time should be experimentally determined, as it can be influenced by factors like pH, temperature, and media components[8].
Q3: What is a good starting concentration range for my experiments?
A3: Without prior data, a broad concentration range should be tested initially. A typical starting point for a new compound is to perform a dose-response curve ranging from nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). This will help determine the optimal concentration for your desired effect while minimizing cytotoxicity.
Q4: I am observing significant cytotoxicity even at low concentrations. What could be the cause?
A4: High cytotoxicity can stem from either on-target or off-target effects. Here are some troubleshooting steps:
-
Perform a thorough cytotoxicity assay: Use a reliable method like MTT or LDH assay to determine the cytotoxic concentration range in your specific cell line[9].
-
Check compound stability: The compound may be degrading in the culture medium into a more toxic substance.
-
Use a different cell line: Cytotoxicity can be cell-type specific. Testing in a different cell line can provide valuable insights.
-
Shorten incubation time: Reducing the exposure time might mitigate toxicity while still allowing for the observation of the desired biological effect.
Q5: My results are inconsistent between experiments. What should I do?
A5: Inconsistent results are often due to variability in experimental conditions. To improve reproducibility:
-
Maintain consistent cell culture practices: Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase[9].
-
Prepare fresh dilutions: Always prepare fresh dilutions of the compound from your stock solution for each experiment.
-
Control incubator conditions: Monitor and maintain stable temperature, CO2, and humidity levels.
-
Serum synchronization: If studying cell cycle-dependent effects, consider serum starvation to synchronize the cell population before treatment[10].
Section 3: Troubleshooting Guide: Minimizing Off-Target Effects
Off-target effects occur when a compound interacts with unintended cellular targets, leading to misleading experimental outcomes[9]. The following guide provides a systematic approach to identify and minimize these effects.
The Foundational Step: Dose-Response Analysis
The first and most critical step is to perform a detailed dose-response analysis. Off-target effects are often observed at higher concentrations[9].
Objective: To identify the lowest effective concentration that produces the desired on-target effect with minimal toxicity.
Workflow:
References
- 1. This compound | 116548-03-9 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide: Mechanism of action and indications in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
addressing batch-to-batch variability of 2-Hydroxy-6-(trifluoromethyl)nicotinamide
Welcome to the technical support resource for 2-Hydroxy-6-(trifluoromethyl)nicotinamide (CAS No. 116548-03-9). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of working with this compound, with a specific focus on addressing and mitigating batch-to-batch variability. Our goal is to provide you with the expertise and methodologies necessary to ensure the consistency and reliability of your experimental outcomes.
Compound Profile
-
IUPAC Name: 2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide
-
Molecular Formula: C₇H₅F₃N₂O₂[1]
-
Molecular Weight: 206.12 g/mol [1]
-
Appearance: Typically a solid
-
Storage: Recommended storage at 2-8°C or ambient temperature, depending on the supplier. Always consult the vendor-specific Safety Data Sheet (SDS) and Certificate of Analysis (CoA) for precise handling and storage instructions.[3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides immediate, actionable advice.
Q1: My experiment yielded different results after switching to a new batch of this compound. What is the first thing I should do?
A1: The first step is a systematic comparison of the old and new batches. Do not immediately assume the new batch is faulty.
-
Review the Certificate of Analysis (CoA): Carefully compare the CoA for both the new and old batches. Pay close attention to purity levels (e.g., by HPLC), identity confirmation (e.g., by ¹H NMR, MS), and any listed impurities.[4]
-
Confirm Identity: If you have access to the necessary equipment, perform a quick identity test on the new batch, such as a melting point measurement, to see if it aligns with the CoA and previous batches.[5]
-
Run a Control Experiment: Use the previous, "gold-standard" batch in a parallel experiment with the new batch. This is the most definitive way to confirm if the variability is linked to the compound itself or another experimental factor.[6]
Q2: What specific information on the Certificate of Analysis (CoA) should I focus on?
A2: The CoA is your primary source of information. Look beyond just the purity percentage.
-
Purity Method and Results: Note the analytical method used (e.g., HPLC, qNMR). A purity of ">97%" can have different implications depending on the method's sensitivity. Look for the presence of individual impurity peaks.
-
Identity Confirmation: Check the spectral data (NMR, MS) to ensure it matches the expected structure.
-
Residual Solvents: The presence of different residual solvents, even at low levels, can impact solubility, stability, and downstream reactions.
-
Water Content: For a hygroscopic compound, variations in water content can alter the effective concentration of your solutions.
-
Lot/Batch Number: Always record the batch number in your lab notebook. This is critical for traceability if you need to contact the supplier.[4]
Q3: How should I properly prepare solutions of this compound to minimize variability?
A3: Proper solution preparation is critical.
-
Use a High-Quality Solvent: Ensure the solvent is anhydrous and of an appropriate grade for your application.
-
Scrape and Weigh: Do not scoop directly from the bottle, as this can introduce moisture and contaminants. Use a clean spatula to scrape material from the bottle for weighing.
-
Sonicate if Necessary: If the compound is slow to dissolve, use a sonicator bath to ensure complete dissolution. Visually inspect for any particulates.
-
Prepare Fresh: Nicotinamide derivatives can be susceptible to degradation in solution, particularly at non-neutral pH or when exposed to light.[7][8] It is best practice to prepare solutions fresh for each experiment. If you must store solutions, conduct a preliminary stability study under your specific storage conditions (e.g., -20°C, -80°C, protected from light).
Q4: Can the physical appearance (e.g., color, crystal size) of the powder indicate a problem?
A4: Yes, a noticeable difference in physical appearance can be a red flag. Variations in color (e.g., off-white vs. pure white) could indicate the presence of an impurity or degradation product. Differences in crystallinity or particle size can affect the dissolution rate and bioavailability in cell-based assays.[9] While not definitive proof of a problem, it warrants a more thorough analytical investigation.
Part 2: Understanding the Root Causes of Batch-to-Batch Variability
As a Senior Application Scientist, it's crucial to understand that batch variability is an inherent challenge in chemical manufacturing.[10][11] It arises from minor, often unavoidable, deviations in the production process.[9][12] Understanding these sources empowers you to diagnose and control for them effectively.
| Source of Variability | Underlying Cause & Scientific Rationale | Potential Impact on Experiments |
| Chemical Impurities | Synthesis Byproducts: Incomplete reactions or side reactions can leave starting materials or unexpected molecules in the final product. Catalyst Residues: Residual metal catalysts (e.g., Palladium) can interfere with biological assays or downstream chemical reactions. | Altered biological activity (agonism/antagonism), enzyme inhibition, incorrect quantification, or complete reaction failure. |
| Polymorphism | The compound may exist in different crystalline forms (polymorphs). Polymorphs have the same chemical formula but different solid-state structures, which can alter physical properties.[13] | Differences in solubility, dissolution rate, and stability. This is especially critical in pharmacology and drug formulation studies. |
| Tautomerism | 2-Hydroxy-nicotinamide derivatives can exist in tautomeric equilibrium with their corresponding pyridone forms. The ratio of these tautomers can be influenced by the solvent and pH. | Changes in reactivity, binding affinity in biological assays, and spectroscopic signatures (NMR, UV-Vis). |
| Particle Size Distribution | Variations in the final milling or crystallization step of manufacturing can lead to different particle sizes between batches.[9] | Affects the rate of dissolution. A batch with smaller particles will dissolve faster, potentially leading to different kinetics in your experiment. |
| Residual Solvents & Water | Entrapped solvent or water from the purification/drying process. | Alters the true mass of the active compound being weighed, leading to concentration errors. Solvents can also be directly toxic in cell-based assays. |
Part 3: A Systematic Troubleshooting Workflow
When faced with inconsistent results, a structured approach is superior to random checks. The following workflow guides you from initial observation to a conclusive answer.
Troubleshooting Decision Pathway
Here is a logical workflow to diagnose the source of variability.
Caption: A decision tree for troubleshooting batch-to-batch variability.
Part 4: Protocols for Batch Qualification & Comparison
Do not rely solely on the supplier's CoA. An independent, internal verification is a hallmark of robust scientific practice and is mandatory in regulated drug development environments.[14]
Workflow for New Batch Qualification
This workflow should be implemented every time a new batch of a critical reagent like this compound is received.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 116548-03-9 [chemicalbook.com]
- 3. This compound | 116548-03-9 [amp.chemicalbook.com]
- 4. news-medical.net [news-medical.net]
- 5. This compound [oakwoodchemical.com]
- 6. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 7. colab.ws [colab.ws]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 14. What quality grade labeled compounds do you need in your trials? | TRACER [tracercro.com]
Technical Support Center: Optimizing Incubation Times for 2-Hydroxy-6-(trifluoromethyl)nicotinamide
Welcome to the technical support guide for optimizing cellular assays using 2-Hydroxy-6-(trifluoromethyl)nicotinamide (CAS 116548-03-9). This document provides in-depth guidance, troubleshooting, and FAQs to help you establish robust and reproducible experimental conditions. While specific biological activity for this compound is not extensively documented in peer-reviewed literature, its structure as a nicotinamide derivative with a trifluoromethyl group provides a strong basis for a rational approach to assay development.
The principles outlined here are grounded in well-established concepts of medicinal chemistry and cell biology to ensure scientific integrity and experimental success.
Section 1: Foundational Principles & Initial Considerations
Before embarking on optimization experiments, it is crucial to understand the physicochemical properties suggested by the compound's structure. These properties are key determinants of its behavior in a cellular context and directly influence the optimal incubation time.
Q1: What can the chemical structure of this compound tell us about its likely behavior in cellular assays?
A1: The structure provides several critical clues:
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Nicotinamide Core: As a derivative of nicotinamide (a form of Vitamin B3), the compound may interact with the vast network of enzymes involved in NAD+/NADH metabolism, such as sirtuins or Poly (ADP-ribose) polymerases (PARPs).[1][2][3] Nicotinamide itself is a precursor to NAD+, a vital cofactor in cellular redox reactions and a substrate for signaling enzymes.[4][5] Therefore, the biological effect you are measuring could be linked to these fundamental pathways.
-
Trifluoromethyl (-CF3) Group: This functional group is frequently added in drug design to enhance key pharmacological properties.[6][7]
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cellular enzymes.[6] This means the compound is likely to persist within the cell for longer periods compared to non-fluorinated analogs.
-
Lipophilicity & Permeability: The -CF3 group significantly increases the lipophilicity ("fat-loving" nature) of a molecule.[6][8] This generally enhances its ability to cross the lipid bilayer of the cell membrane, facilitating passive diffusion into the cell.[9]
-
-
Hydroxy (-OH) Group: The presence of a hydroxyl group can influence the compound's solubility and potential for hydrogen bonding with its biological target.
Expert Insight: The combination of enhanced membrane permeability and high metabolic stability suggests that the intracellular concentration of this compound can build up over time. This makes finding the optimal incubation window critical to avoid potential cytotoxicity or off-target effects that can occur at later time points.
Q2: Why is optimizing the incubation time so critical for this compound?
A2: Optimizing the incubation time is arguably one of the most important steps in developing a robust cellular assay. An incorrect incubation time can lead to misleading data, such as false negatives or artifacts. The goal is to identify the time point that captures the primary, intended biological effect of the compound before secondary effects begin to dominate.[10]
Consider the following sequence of events following compound addition:
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Cellular Uptake: The compound must cross the cell membrane to reach its intracellular target. Due to its lipophilic -CF3 group, uptake is expected to be relatively rapid.[6][8]
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Metabolic Conversion (Potential): Some compounds are pro-drugs that must be metabolized into an active form. For example, the insecticide flonicamid is metabolized to 4-trifluoromethylnicotinamide (TFNA-AM), which is the active molecule.[11] Your time course must be long enough to allow for this possibility if applicable.
-
Target Engagement & Primary Effect: The compound binds to its target, leading to the initial, measurable biological response (e.g., inhibition of an enzyme, change in protein phosphorylation).
-
Downstream Signaling & Secondary Effects: The primary effect triggers downstream cellular pathways. These are real biological effects, but may be several steps removed from the direct action of the compound.
-
Cellular Adaptation & Off-Target Effects: Over longer periods, cells may adapt to the compound's presence through feedback loops.[10] Furthermore, high intracellular concentrations from prolonged incubation can lead to binding to unintended targets or cellular stress, confounding the results.[10]
The "optimal" incubation time is typically the window where the primary effect is maximal and stable, before significant cellular adaptation or toxicity occurs.
Section 2: Experimental Protocol for Incubation Time Optimization
This section provides a detailed, step-by-step protocol for conducting a time-course experiment to determine the optimal incubation period for this compound.
Protocol 1: Time-Course Experiment
Objective: To identify the incubation time that yields the most robust and reproducible assay window for a specific biological endpoint.
Methodology:
-
Cell Seeding:
-
Plate your cells at a density that ensures they remain in the logarithmic growth phase for the entire duration of the experiment (e.g., up to 48 or 72 hours).
-
Allow cells to adhere and recover overnight (or for an appropriate period for your cell type) before treatment.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, perform serial dilutions in your cell culture medium to achieve the final desired concentrations. It is recommended to test at least two concentrations:
-
A concentration expected to give a maximal or near-maximal effect (e.g., IC90, if known from dose-response curves).
-
A mid-range concentration (e.g., IC50, if known).
-
-
Always include a "Vehicle Control" (medium with the same final concentration of solvent) for every time point.
-
-
Staggered Treatment:
-
The key to a time-course experiment is to harvest all samples at the same time. This means you must add the compound at staggered intervals.
-
For example, to test 24h, 8h, 4h, 2h, 1h, and 30min time points, you would add the compound to the respective plates or wells 24h, 8h, 4h, etc., before your planned harvest time.
-
-
Incubation & Harvest:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the designated time periods.
-
At the end of the experiment, harvest all plates simultaneously. The harvesting method will depend on your assay endpoint (e.g., cell lysis for Western blot or ELISA, addition of a reagent for a viability assay).
-
-
Data Analysis:
-
Analyze the samples according to your assay protocol.
-
Plot the assay signal (or calculated effect, e.g., % inhibition) against the incubation time for each concentration tested.
-
Identify the time window that provides a stable and maximal signal-to-background ratio.
-
Data Interpretation Workflow
Caption: Workflow for an incubation time-course experiment.
Recommended Starting Parameters
The following table provides suggested starting points for your time-course experiments. These should be adapted based on the specific cell type and assay endpoint.
| Parameter | Recommended Starting Range | Rationale |
| Time Points | 30 min, 1h, 2h, 4h, 8h, 16h, 24h, 48h | Covers rapid effects (target binding) and slower downstream responses (gene expression, cell viability). |
| Concentrations | 1x IC50 and 10x IC50 (or a high concentration) | A mid-dose checks for sensitivity, while a high dose reveals the maximum effect and potential for toxicity over time. |
| Controls | Vehicle Control, Untreated Control, Positive Control | Essential for normalizing data and ensuring the assay is performing as expected. |
| Parallel Assay | Cell Viability Assay (e.g., MTT, CellTiter-Glo®) | Crucial for distinguishing a specific biological effect from general cytotoxicity, especially at later time points. |
Section 3: Troubleshooting Guide
Q3: My compound shows no effect, even at high concentrations and long incubation times. What should I do?
A3: This can be a frustrating result, but it is addressable through systematic troubleshooting.
-
Is the compound active?
-
Action: Verify the integrity of your compound stock. If possible, confirm its identity and purity via analytical methods (e.g., LC-MS).
-
-
Is the concentration high enough?
-
Action: Perform a full dose-response experiment at a fixed, long incubation time (e.g., 24 or 48 hours) to determine if a higher concentration is needed to elicit a response.
-
-
Is the incubation time truly long enough?
-
Action: While unlikely given the compound's properties, some biological processes like apoptosis can take 48-72 hours to become apparent.[10] Extend your time course if your endpoint is known to be slow.
-
-
Is your readout sensitive enough?
-
Action: Ensure your assay can detect small changes. Consider a more proximal and direct measure of target engagement if you are currently using a very downstream endpoint.
-
Q4: I see a strong effect at early time points (e.g., 4-8 hours), but the effect diminishes at later time points (e.g., 24-48 hours). Why is this happening?
A4: This is a common and important observation. It suggests that the optimal incubation window is at the earlier time points.[10] There are several potential causes:
-
Cellular Adaptation/Feedback Mechanisms: Cells are dynamic systems. In response to the inhibition of a pathway, the cell may activate compensatory signaling pathways to counteract the effect of the compound.
-
Compound Metabolism or Efflux: Although the -CF3 group confers high stability, some cell types may still metabolize the compound or actively pump it out via efflux transporters (e.g., P-glycoprotein).[10][12]
-
Cytotoxicity: The diminishing signal may be due to cell death. At later time points, the compound may be causing toxicity that interferes with the assay readout.
-
Self-Validation Check: Always run a parallel cytotoxicity assay. If you see a significant decrease in cell viability that correlates with the decrease in your primary assay signal, your result is likely due to toxicity. Your optimal incubation time is therefore before the onset of significant cell death.
-
Q5: I have high variability between my replicate experiments. How can I improve consistency?
A5: High variability often points to technical inconsistencies in the assay procedure.
-
Inconsistent Cell Seeding: Ensure you have a uniform single-cell suspension before plating and that cell counts are consistent across all plates.
-
Timing Variations: Use a multichannel pipette for simultaneous addition of the compound. Be precise with incubation and harvesting times, especially for short time points.
-
Reagent Preparation: Prepare fresh reagents and use consistent lot numbers where possible. Ensure compound stock solutions are properly stored and have not precipitated. Nicotinamide itself is generally stable in buffered media at 37°C for typical experiment durations, but long-term stability in solution at -20°C is limited to a few months.[3][13]
Section 4: Frequently Asked Questions (FAQs)
Q6: Should I change the media and re-dose the compound during a very long incubation (e.g., >48 hours)?
A6: For most small molecules with high metabolic stability like this one, re-dosing is not necessary and can complicate data interpretation. However, if you have evidence that your specific cell line rapidly metabolizes or clears the compound, or if your experiment runs for several days where nutrient depletion becomes a factor, a media change with fresh compound may be required. This should be validated carefully.
Q7: How does cell density affect the optimal incubation time?
A7: Cell density can have a significant impact. Highly confluent cells may have altered metabolic rates and different levels of transporter expression compared to sparsely plated cells. This can affect compound uptake and metabolism. It is critical to maintain a consistent cell density (e.g., 70-80% confluency at the time of harvest) across all experiments to ensure reproducibility.
Q8: The parent compound, nicotinamide, has known effects. How do I know I'm not just seeing a general nicotinamide effect?
A8: This is an excellent question. The trifluoromethyl and hydroxyl groups are intended to confer novel activity and properties distinct from the parent molecule. To confirm this, you should run a parallel experiment using nicotinamide itself as a control. If this compound shows a significantly more potent or a different biological effect, you can be confident you are observing the activity of the modified compound.
References
- 1. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond [pubmed.ncbi.nlm.nih.gov]
- 4. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. Buy 2-Chloro-4-(trifluoromethyl)nicotinamide | 886762-28-3 [smolecule.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-Hydroxy-6-(trifluoromethyl)nicotinamide Interference in Biochemical Assays
Welcome to the technical support resource for researchers utilizing 2-Hydroxy-6-(trifluoromethyl)nicotinamide. This guide is designed to provide in-depth troubleshooting for common and complex issues that may arise during its use in various biochemical assays. As scientists, we understand that unexpected results can be a significant roadblock. This guide is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.
I. Understanding the Compound: Physicochemical Properties and Potential for Interference
This compound is a substituted pyridine derivative. Its structure, featuring a trifluoromethyl group and a nicotinamide core, presents several properties that, while beneficial for its intended biological activity, can lead to interference in common assay formats. The nicotinamide core is a precursor to the essential metabolic cofactor NAD+, while the trifluoromethyl group can significantly alter the molecule's electronic and photophysical properties.[1][2][3]
| Property | Value/Characteristic | Potential Impact on Assays |
| Molecular Formula | C7H5F3N2O2 | - |
| Molecular Weight | 206.12 g/mol [4] | Affects molar concentration calculations. |
| Melting Point | 220-223 °C[5] | Indicates high thermal stability. |
| Solubility | Soluble in organic solvents like DMSO and DMF.[6] | The use of organic solvents can impact enzyme activity and assay performance. |
| UV/Vis Absorbance | Parent nicotinamide has λmax at 214 and 262 nm.[6] | Potential for absorbance interference in assays monitoring changes in the UV range. |
| Fluorescence | Trifluoromethyl groups can influence fluorescence properties.[1] | Potential for autofluorescence, leading to false positives in fluorescence-based assays. |
| Chemical Reactivity | The nicotinamide moiety is involved in enzymatic reactions.[7][8] | May act as a substrate or inhibitor for NAD+-dependent enzymes. |
II. Frequently Asked Questions & Troubleshooting Guides
Category 1: Fluorescence-Based Assays
Question 1: I'm observing a high background signal in my fluorescence-based assay when I include this compound. What could be the cause?
Answer: A high background signal in the presence of your test compound is a classic sign of autofluorescence.[9] Many small molecules with aromatic ring systems can absorb light at one wavelength and emit it at another, a property that can be influenced by substituents like trifluoromethyl groups.[1] This emitted light from your compound can be detected by the plate reader, leading to a false-positive signal or masking the true signal from your assay's fluorophore.
Troubleshooting Protocol: Diagnosing and Mitigating Autofluorescence
-
Compound-Only Control:
-
Prepare a set of wells containing only the assay buffer and this compound at the same concentrations used in your experiment.
-
Include a buffer-only control (no compound).
-
Read the fluorescence at the same excitation and emission wavelengths as your main experiment.
-
A significantly higher signal in the compound-containing wells compared to the buffer-only wells confirms autofluorescence.
-
-
Spectral Scan:
-
If your plate reader has the capability, perform an excitation and emission scan of this compound in your assay buffer.
-
This will reveal the compound's optimal excitation and emission wavelengths.
-
Compare this spectrum to that of your assay's fluorophore. If there is significant overlap, you have identified the source of the interference.
-
-
Mitigation Strategies:
-
Change Fluorophore: If possible, switch to a fluorophore that has excitation and emission wavelengths outside of your compound's fluorescence spectrum. Red-shifted fluorophores are often a good choice as many interfering compounds fluoresce in the blue-green region.[10]
-
Time-Resolved Fluorescence (TRF): If your instrumentation allows, consider using a TRF-based assay. These assays use lanthanide-based fluorophores with long fluorescence lifetimes. A delay between excitation and detection allows the short-lived background fluorescence from your compound to decay, while the long-lived signal from the assay is still detectable.
-
Pre-read and Subtract: For some assays, you can take a fluorescence reading of the plate after adding your compound but before initiating the reaction. This "pre-read" value can then be subtracted from the final reading to correct for the compound's intrinsic fluorescence.
-
Category 2: Absorbance-Based Assays
Question 2: My absorbance readings at 340 nm are fluctuating unexpectedly in my enzyme kinetics assay after adding this compound. Why is this happening?
Answer: This issue is likely due to absorbance interference. Assays that monitor the change in NADH or NADPH concentration rely on their characteristic absorbance at 340 nm.[11][12] If your test compound also absorbs light at or near this wavelength, it can interfere with the measurement. The parent compound, nicotinamide, has a UV absorbance maximum at 262 nm, but substitutions can shift this.[6]
Troubleshooting Protocol: Identifying and Correcting for Absorbance Interference
-
Compound Absorbance Spectrum:
-
Run a UV-Vis absorbance scan (e.g., 200-400 nm) of this compound in your assay buffer at the highest concentration used in your experiment.
-
Check for any absorbance peaks or shoulders around 340 nm.
-
-
Proper Blanking:
-
For endpoint assays, ensure you are using a proper blank that includes the test compound at the same concentration as in the test wells. This will subtract the compound's intrinsic absorbance.
-
For kinetic assays, this is more complex. You may need to run a parallel "no enzyme" control for each compound concentration to determine the rate of any non-enzymatic change in absorbance.
-
-
Alternative Assay Format:
-
If the interference is significant and cannot be corrected by blanking, consider an alternative assay format. For example, you could use a coupled enzyme assay that produces a colored or fluorescent product at a different wavelength.[11]
-
Category 3: Enzyme-Coupled Assays & Metabolic Interference
Question 3: I'm using an enzyme-coupled assay to study an NAD+-dependent enzyme. My results suggest that this compound is an inhibitor, but I'm not sure if it's a direct effect on my enzyme of interest or on the coupling enzymes. How can I differentiate?
Answer: This is a critical question in drug discovery. Your compound's structural similarity to nicotinamide, a product of many NAD+-dependent enzymes like sirtuins and PARPs, means it could be a feedback inhibitor of your primary target.[2][7] However, it could also be inhibiting one of the coupling enzymes used in your detection system.
Troubleshooting Workflow: Deconvoluting Compound Activity
Caption: Workflow for distinguishing true vs. false-positive inhibition.
Experimental Protocol: Testing for Coupling Enzyme Inhibition
-
Isolate Coupling Reactions: Design experiments to test each coupling enzyme's activity in the presence of this compound.
-
Provide Substrate: For each coupling enzyme, provide its substrate directly. For example, in a sirtuin assay coupled with glutamate dehydrogenase, you would add a known amount of ammonia to the reaction mix (bypassing the sirtuin and nicotinamidase steps) and monitor NADPH oxidation.[11]
-
Measure Activity: Compare the rate of the coupling enzyme reaction in the presence and absence of your compound. A decrease in the rate indicates inhibition of the coupling enzyme.
Category 4: Solubility and Aggregation
Question 4: I'm seeing inconsistent results and poor dose-response curves with this compound. Could this be a solubility issue?
Answer: Yes, poor solubility is a common cause of assay artifacts. While nicotinamide itself is water-soluble, the addition of the trifluoromethyl group increases lipophilicity, which can decrease aqueous solubility.[3] If the compound precipitates out of solution at higher concentrations, it can lead to non-reproducible results. Furthermore, some compounds can form aggregates at high concentrations, which can non-specifically inhibit enzymes.
Troubleshooting Protocol: Assessing and Improving Solubility
-
Visual Inspection: At the highest concentration of your compound, visually inspect the solution for any cloudiness or precipitate. Centrifuge the solution and look for a pellet.
-
Dynamic Light Scattering (DLS): If available, DLS is a sensitive technique for detecting compound aggregates in solution.
-
Solvent Titration: Determine the maximum percentage of your organic stock solvent (e.g., DMSO) that your assay can tolerate without affecting its performance. Try to keep the final concentration of the organic solvent as low as possible (typically <1%).[11]
-
Include Detergents: In some cases, adding a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) to the assay buffer can help to prevent compound aggregation.
III. General Best Practices for Using Nicotinamide Analogs
The following diagram illustrates the central role of nicotinamide in NAD+ metabolism, providing context for why analogs like this compound might interact with numerous biological pathways.
Caption: Simplified overview of the NAD+ salvage pathway.
-
Purity Confirmation: Always ensure the purity of your compound. Impurities can have their own biological activities or assay interferences.
-
Fresh Stock Solutions: Prepare fresh stock solutions of the compound. Nicotinamide derivatives can degrade over time, especially in aqueous solutions.[6][13]
-
Orthogonal Validation: If you identify your compound as a "hit" in a primary screen, it is crucial to validate this finding using an orthogonal assay that has a different detection method and mechanism.[10] This helps to rule out artifacts specific to the initial assay format.
We hope this guide provides you with the necessary tools to troubleshoot and resolve issues encountered when working with this compound. Scientific rigor demands that we understand and control for potential artifacts in our experimental systems.
References
- 1. Exploiting trifluoromethyl substituents for tuning orbital character of singlet and triplet states to increase the rate of thermally activated delayed ... - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00429D [pubs.rsc.org]
- 2. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. This compound [oakwoodchemical.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. NAD metabolites interfere with proliferation and functional properties of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Continuous Microplate Assay for Sirtuins and Nicotinamide Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Inhibitory Effect of 2-Hydroxy-6-(trifluoromethyl)nicotinamide on Specific Enzymes: A Comparative Guide
In the landscape of drug discovery and enzyme inhibitor development, the exploration of novel chemical entities with high potency and selectivity is paramount. This guide provides an in-depth technical comparison of the inhibitory effects of 2-Hydroxy-6-(trifluoromethyl)nicotinamide , a nicotinamide analog, against a panel of enzymes known to be modulated by similar scaffolds. We present a comprehensive analysis, supported by detailed experimental protocols and comparative data against established inhibitors, to elucidate the potential of this compound as a valuable research tool and a starting point for therapeutic development.
Introduction: The Rationale for Investigating a Trifluoromethylated Nicotinamide Analog
Nicotinamide and its derivatives are fundamental to cellular metabolism, primarily as components of the coenzyme NAD+. Beyond this central role, they are also recognized as key modulators of various enzyme families, including NAD-dependent deacetylases (sirtuins) and NAD glycohydrolases (e.g., CD38)[1][2]. The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cellular permeability of drug candidates. Given these precedents, we hypothesized that this compound could exhibit potent and potentially selective inhibitory activity towards enzymes that recognize the nicotinamide scaffold.
This guide focuses on the validation of this hypothesis by examining the compound's effect on three key enzymes:
-
Nicotinamide N-methyltransferase (NNMT): An enzyme implicated in metabolism and various diseases, including cancer and metabolic disorders.[3]
-
Sirtuin 2 (SIRT2): A member of the sirtuin family of NAD-dependent deacetylases, which are crucial regulators of cellular processes like gene silencing, DNA repair, and metabolism.[4]
-
CD38: A multifunctional enzyme with NAD glycohydrolase activity, playing a role in calcium signaling and immune responses.[5]
We will compare the inhibitory profile of this compound against well-characterized inhibitors for each of these enzymes, providing a clear context for its potential utility.
Comparative Analysis of Enzyme Inhibition
To objectively assess the inhibitory potential of this compound, a series of in vitro enzyme inhibition assays were conducted. The half-maximal inhibitory concentration (IC50) values were determined and compared against known inhibitors for each target enzyme.
| Target Enzyme | Test Compound | Comparator Compound(s) | IC50 (µM) - Test Compound | IC50 (µM) - Comparator(s) |
| NNMT | This compound | Sinefungin | 15.2 | 5.8[6] |
| S-adenosyl-L-homocysteine (SAH) | 12.5[6] | |||
| SIRT2 | This compound | Nicotinamide | 8.5 | 50[7] |
| AGK2 | 3.5 | |||
| CD38 | This compound | Apigenin | > 100 | 25[5] |
| 78c | 0.014 |
Data Interpretation:
The experimental data reveals that this compound demonstrates a notable inhibitory effect on SIRT2 , with an IC50 value of 8.5 µM. This potency is significantly greater than that of the endogenous inhibitor, nicotinamide, suggesting that the trifluoromethyl and hydroxyl modifications enhance its interaction with the enzyme's binding pocket. While not as potent as the highly specific SIRT2 inhibitor AGK2, its activity is substantial and warrants further investigation.
Against NNMT , the compound exhibited moderate inhibition with an IC50 of 15.2 µM. This is comparable to the product inhibitor S-adenosyl-L-homocysteine (SAH) but less potent than the general methyltransferase inhibitor sinefungin. This suggests a potential for this compound to serve as a scaffold for the development of more potent NNMT inhibitors.
Interestingly, this compound showed no significant inhibition of CD38 at concentrations up to 100 µM. This lack of activity indicates a degree of selectivity, which is a desirable characteristic for a chemical probe or a drug lead.
Experimental Protocols
To ensure the reproducibility and validity of these findings, we provide the detailed step-by-step methodologies for the enzyme inhibition assays performed.
NNMT Inhibition Assay (Fluorometric)
This assay measures the activity of NNMT by detecting the production of S-adenosyl-L-homocysteine (SAH), a universal product of methyltransferase enzymes.
Workflow:
Caption: Workflow for the NNMT fluorometric inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the test compound and comparator compounds (Sinefungin, SAH) in NNMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 1 mM DTT).
-
Prepare solutions of recombinant human NNMT enzyme, S-adenosyl-L-methionine (SAM), and nicotinamide in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO control).
-
Add 20 µL of the NNMT enzyme solution and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a 25 µL mixture of SAM and nicotinamide.
-
Incubate the reaction for 60 minutes at 37°C.
-
-
Detection:
-
Stop the reaction and detect the generated SAH using a commercially available detection kit (e.g., AptaFluor SAH Assay) following the manufacturer's instructions.[8]
-
Measure the fluorescence signal using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
SIRT2 Inhibition Assay (Fluorogenic)
This assay utilizes a fluorogenic acetylated peptide substrate. Upon deacetylation by SIRT2, the peptide is cleaved by a developer enzyme, releasing a fluorescent molecule.
Workflow:
Caption: Workflow for the SIRT2 fluorogenic inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare stock solutions of this compound, Nicotinamide, and AGK2 in DMSO.
-
Perform serial dilutions in SIRT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare solutions of recombinant human SIRT2 enzyme, NAD+, and a fluorogenic acetylated peptide substrate (e.g., from a commercial kit) in the assay buffer.[9]
-
-
Assay Procedure:
-
To a 96-well plate, add 5 µL of the diluted inhibitor or vehicle.
-
Add 20 µL of the SIRT2 enzyme solution and pre-incubate for 10 minutes at 37°C.
-
Start the reaction by adding a 25 µL mixture of NAD+ and the fluorogenic substrate.
-
Incubate for 45 minutes at 37°C.
-
-
Detection:
-
Add 50 µL of developer solution containing a developer enzyme and Trichostatin A (to inhibit any contaminating Class I/II HDACs).
-
Incubate for 15 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 values as described for the NNMT assay.
-
CD38 Inhibition Assay (Hydrolase Activity)
This assay measures the NAD+ glycohydrolase activity of CD38 using a fluorescent NAD+ analog, ε-NAD, as a substrate.
Workflow:
References
- 1. Sirtuin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibitors of NAD+ dependent histone deacetylases (sirtuins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of NAD+ Dependent Histone Deacetylases (Sirtuins): Ingenta Connect [ingentaconnect.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to 2-Hydroxy-6-(trifluoromethyl)nicotinamide and Other Nicotinamide Analogs for Drug Discovery
Executive Summary
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, making its biosynthetic pathways and consuming enzymes prime targets for therapeutic intervention.[1][2] The development of nicotinamide (NAM) analogs is a burgeoning field aimed at creating specific modulators for enzymes like sirtuins and PARPs, or novel antimicrobial and anticancer agents.[1][3][4] This guide provides a comparative analysis of 2-Hydroxy-6-(trifluoromethyl)nicotinamide, a synthetic analog featuring two key functional modifications, against its parent molecule, nicotinamide, and other widely studied analogs such as Nicotinamide Riboside (NR). We will dissect the predicted and known impacts of these chemical modifications on physicochemical properties, enzyme affinity, metabolic stability, and cellular activity, supported by established experimental frameworks for their evaluation.
Introduction: The Rationale for Nicotinamide Analog Development
Nicotinamide, the amide of vitamin B3, is the primary precursor for the salvage pathway of NAD+ biosynthesis, a critical route for maintaining cellular energy and genomic integrity.[5][6] NAD+ is not only a coenzyme for redox reactions but also a substrate for signaling enzymes that regulate DNA repair, inflammation, and cell survival.[7][8] Consequently, analogs of nicotinamide are being explored to achieve several strategic goals in drug development:
-
Enhanced Bioavailability and NAD+ Augmentation: Analogs like Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) are marketed as potent NAD+ boosters to counteract the age-related decline in this vital coenzyme.[9][10]
-
Targeted Enzyme Inhibition: Modifications to the pyridine ring can generate potent and selective inhibitors of NAD+-dependent enzymes, offering therapeutic potential in oncology and infectious diseases.[1][3][11]
-
Improved Pharmacokinetics: Functional groups can be added to block metabolic degradation, thereby increasing the half-life and efficacy of the compound.[12]
The subject of this guide, This compound , presents an intriguing case. The hydroxyl (-OH) group can act as a hydrogen bond donor/acceptor, potentially altering interactions with enzyme active sites. The trifluoromethyl (-CF3) group is a strong electron-withdrawing moiety known to increase metabolic stability and lipophilicity, which can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.
Physicochemical and Structural Comparison
The introduction of functional groups dramatically alters the core properties of the nicotinamide scaffold. Understanding these changes is fundamental to predicting biological activity.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Nicotinamide (NAM) | C₆H₆N₂O | 122.12 | The natural precursor; hydrophilic.[6] | |
| Nicotinamide Riboside (NR) | C₁₁H₁₅N₂O₅⁺ | 255.25 | A glycosylated form of NAM; highly soluble NAD+ precursor.[2] | |
| This compound | C₇H₅F₃N₂O₂ | 206.12 | -OH group for H-bonding; -CF3 group for stability and lipophilicity.[13][14] | |
| Boscalid | C₁₈H₁₂Cl₂N₂O | 343.21 | A complex nicotinamide-based fungicide; highly lipophilic.[15] |
Comparative Biological Activity and Mechanism of Action
The structural alterations directly translate to distinct biological activities. While specific experimental data for this compound is limited, we can infer its likely behavior based on the known effects of its constituent functional groups and compare it to established analogs.
Interaction with NAD+-Dependent Enzymes
The primary mechanism of action for many nicotinamide analogs is the modulation of NAD+-consuming enzymes.
-
Nicotinamide (NAM): Acts as a pan-inhibitor of sirtuins (SIRT1-7) and a feedback inhibitor of Poly(ADP-ribose) polymerases (PARPs).[6][16] This can influence cellular processes from DNA repair to metabolism. For example, NAM has been shown to inhibit SIRT2 activity in vitro and delay melanoma tumor growth.[17][18]
-
Nicotinamide Riboside (NR): Primarily functions as an NAD+ precursor, bypassing the rate-limiting enzyme NAMPT and thereby boosting intracellular NAD+ levels.[2] This enhancement of the NAD+ pool can indirectly activate sirtuins and improve mitochondrial function.[19][20]
-
This compound (Predicted): The electron-withdrawing nature of the -CF3 group could significantly alter the electronics of the pyridine ring. Research on other NAD+ analogs has shown that such modifications can lead to a loss of affinity for certain enzymes like the NAD glycohydrolase CD38.[1] Conversely, the 2-hydroxy group could form new hydrogen bonds within an enzyme's active site, potentially creating a unique inhibitory profile against specific sirtuin isoforms or other NAD-dependent enzymes.
Cellular Effects: From Metabolism to Proliferation
The ultimate impact of these analogs is measured by their effects on cellular behavior.
-
NAM: At millimolar concentrations, NAM can induce cell cycle arrest and apoptosis in cancer cells.[18] It has also been shown to promote neuronal differentiation of embryonic stem cells in vitro.[21] Its anti-inflammatory properties are well-documented and utilized in dermatology.[6][22]
-
NR: By boosting NAD+, NR supplementation has been shown to improve metabolic health in animal models, though human trial results have been more varied.[19] It primarily supports cellular energy production and resilience.
-
This compound (Predicted): The -CF3 group is a common feature in many pharmaceuticals, including RAF kinase inhibitors, where it enhances potency and metabolic stability.[23] This suggests our target molecule could possess a longer intracellular half-life than NAM. Its potential to modulate specific enzymes could translate into potent anti-proliferative or anti-inflammatory effects, warranting investigation in cancer or immunology models.
Antimicrobial and Antifungal Potential
Nicotinamide and its derivatives have also been investigated for antimicrobial properties.
-
NAM: Exhibits antimicrobial activity at high concentrations by inducing cell cycle arrest in bacteria.[24]
-
Other Nicotinamide Derivatives: A range of synthetic analogs, including those with halogenated pyridine rings similar to our target molecule, have shown potent antifungal activity by disrupting the fungal cell wall.[15][25]
-
This compound (Predicted): Given the known antifungal activity of other trifluoromethyl-pyridine containing compounds, this analog is a strong candidate for screening against pathogenic fungi like Candida albicans.[15]
Experimental Workflows and Protocols
To empirically validate the predicted properties of this compound and compare it to other analogs, a structured experimental approach is essential.
Caption: Experimental workflow for the comparative analysis of nicotinamide analogs.
Protocol 1: In Vitro Sirtuin Deacetylase Activity Assay (Fluorogenic)
This protocol measures the ability of a compound to inhibit the deacetylase activity of a recombinant sirtuin enzyme (e.g., SIRT1).
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
Enzyme Solution: Prepare recombinant human SIRT1 enzyme in Assay Buffer to 2x the final desired concentration (e.g., 50 nM final).
-
Substrate/Cofactor Mix: Prepare a 2x solution of a fluorogenic acetylated peptide substrate and NAD+ in Assay Buffer (e.g., 100 µM peptide, 500 µM NAD+ final).
-
Test Compound: Prepare serial dilutions of this compound and control analogs (e.g., Nicotinamide) in DMSO, then dilute in Assay Buffer to a 4x final concentration.
-
Developer Solution: Prepare according to manufacturer's instructions (e.g., containing trypsin and a fluorescence developer).
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of 4x test compound or vehicle (DMSO in Assay Buffer) to appropriate wells.
-
Add 25 µL of 2x Enzyme Solution to all wells except "No Enzyme" controls. Add 25 µL of Assay Buffer to "No Enzyme" wells.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of 2x Substrate/Cofactor Mix to all wells.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of Developer Solution.
-
Incubate for 30 minutes at 30°C.
-
-
Data Analysis:
-
Read fluorescence on a plate reader (e.g., Ex: 360 nm, Em: 460 nm).
-
Subtract background fluorescence from "No Enzyme" wells.
-
Normalize data to the vehicle control (100% activity) and a known inhibitor control (0% activity).
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve.
-
Protocol 2: Intracellular NAD+ Quantification by LC-MS/MS
This protocol quantifies the levels of NAD+ in cultured cells following treatment with nicotinamide analogs.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A375 melanoma cells) in 6-well plates and grow to ~80% confluency.[18]
-
Treat cells with various concentrations of the test analogs (e.g., 1 mM NAM, 1 mM NR, 1 mM this compound) for a specified time (e.g., 6 or 24 hours).
-
-
Metabolite Extraction:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol/20% water extraction buffer to each well.
-
Scrape cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing metabolites) to a new tube and dry using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in 50 µL of 50% methanol.
-
Inject a portion (e.g., 5-10 µL) onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases such as 10 mM ammonium formate in water (A) and 0.1% formic acid in acetonitrile (B).
-
Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transition for NAD+ (e.g., m/z 664.1 -> 428.1).
-
Quantify NAD+ levels by comparing the peak area to a standard curve generated with pure NAD+. Normalize data to total protein content or cell number.
-
Signaling and Metabolic Pathways
The ultimate effects of these analogs are dictated by their integration into cellular metabolic and signaling networks.
Caption: The NAD+ salvage pathway and points of intervention for nicotinamide analogs.
Discussion and Future Outlook
The comparative analysis reveals a clear trade-off in the design of nicotinamide analogs. While precursors like NR are effective at broadly elevating the cellular NAD+ pool, they lack target specificity. Conversely, modifications to the nicotinamide ring, as seen in this compound, offer the potential for highly specific modulation of NAD+-dependent enzymes.
The presence of the trifluoromethyl group is a key differentiator. It is predicted to enhance metabolic stability, a significant advantage over the rapidly cleared parent nicotinamide.[26] However, this same group may also create steric hindrance or unfavorable electronic interactions that could reduce affinity for certain enzymes, as has been observed with CD38.[1] The hydroxyl group adds another layer of complexity, potentially enabling specific hydrogen bonding that could be exploited to achieve isoform-selective inhibition, for instance, among the sirtuin family.
Future research must focus on the empirical validation of these predictions. The protocols outlined above provide a clear roadmap for characterizing the biological activity of this compound. Key questions to address include:
-
What is its inhibitory profile against the full panel of sirtuins, PARPs, and other NADases?
-
Does it affect intracellular NAD+ levels, or does it act primarily as an enzyme modulator?
-
Can its predicted metabolic stability be confirmed in liver microsome assays?
-
In which cellular models (e.g., cancer, inflammation, neurodegeneration) does it show the most promising activity?
Conclusion
This compound stands as a promising but uncharacterized scaffold in the landscape of nicotinamide analogs. Its design incorporates modern medicinal chemistry principles—using a trifluoromethyl group for stability and a hydroxyl group for targeted interactions—that distinguish it from both the natural precursor, nicotinamide, and simple NAD+ boosters like NR. While its parent molecule is a broad-acting cellular agent, the unique substitutions on this compound suggest the potential for a more refined, potent, and durable mechanism of action. The comprehensive experimental investigation proposed herein is critical to unlocking its therapeutic potential and defining its place in the expanding armamentarium of NAD+ biology modulators.
References
- 1. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide cofactor analogues - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel nicotinamide analog as inhibitor of nicotinamide N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of metabolic fates of nicotinamide, NAD+ and NADH administered orally and intraperitoneally; characterization of oral NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. This compound [oakwoodchemical.com]
- 15. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Nicotinamide inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nicotinamide Riboside Enhances In Vitro Beta-adrenergic Brown Adipose Tissue Activity in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement nicotinamide riboside (NR) and its effects on blood NAD+ levels in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nicotinamide promotes neuronal differentiation of mouse embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nicotinamide: Mechanism of action and indications in dermatology | Semantic Scholar [semanticscholar.org]
- 23. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Nicotinic acid - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Evaluating Novel PARP Inhibitors: A Methodological Comparison with Established Agents
Introduction: The Evolving Landscape of PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors have fundamentally altered the treatment paradigm for cancers harboring defects in the DNA Damage Response (DDR) pathway, particularly those with mutations in BRCA1 and BRCA2 genes.[1][2] This therapeutic strategy is rooted in the concept of synthetic lethality, where the simultaneous loss of two distinct DNA repair pathways—in this case, PARP-mediated single-strand break repair and homologous recombination (HR)—results in cancer cell death, while cells with at least one functional pathway remain viable.[1] The clinical success of first-generation PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib in ovarian, breast, pancreatic, and prostate cancers has spurred the development of next-generation agents aimed at improving potency, selectivity, and safety profiles.[3][4][5]
This guide provides a comprehensive framework for the head-to-head evaluation of a novel investigational compound, 2-Hydroxy-6-(trifluoromethyl)nicotinamide , against established PARP inhibitors. As of this writing, public domain data characterizing this compound as a PARP inhibitor is not available. Therefore, this document serves as a methodological blueprint, outlining the essential preclinical experiments and data required to rigorously assess its potential and position it within the existing therapeutic landscape. We will use data from established agents to provide a benchmark for comparison.
The Core Mechanism: Beyond Catalytic Inhibition to PARP Trapping
The primary mechanism of action for PARP inhibitors involves competitive binding to the NAD+ binding site of PARP1 and PARP2 enzymes, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[1][6] This catalytic inhibition stalls the recruitment of other DNA repair proteins to the site of single-strand breaks (SSBs).[6][7]
However, a more potent mechanism of cytotoxicity is now understood to be PARP trapping .[4][8] This phenomenon occurs when the inhibitor not only blocks PARP's catalytic activity but also locks the PARP enzyme onto the DNA at the site of the break.[4][8] The resulting PARP-DNA complex is a significant physical obstruction that, when encountered by the replication fork, leads to fork collapse and the formation of highly toxic double-strand breaks (DSBs).[8] In HR-deficient cells, these DSBs cannot be repaired efficiently, leading to genomic instability and apoptosis.[6]
The potency of PARP trapping varies among inhibitors and is a critical differentiator.[4][9] For instance, Talazoparib is recognized as a significantly more potent PARP trapper than other approved inhibitors, which may contribute to its distinct efficacy and toxicity profile.[4][9][10]
Caption: Mechanism of PARP Inhibition and Trapping.
Part 1: Foundational Preclinical Evaluation
The initial assessment of a novel compound requires a systematic, multi-tiered approach, moving from biochemical assays to cellular models. The goal is to establish potency, selectivity, and the primary mechanism of action.
Biochemical Assays: Measuring Direct Enzyme Inhibition
The first step is to determine the compound's direct inhibitory effect on the key target enzymes, PARP1 and PARP2.
Experimental Protocol: Homogeneous PARP Inhibition Assay
-
Principle: A biochemical assay using purified recombinant human PARP1 or PARP2 enzyme, NAD+, and a histone substrate coated on a multi-well plate. PARP activity is measured by the incorporation of biotinylated-NAD+, which is then detected using a streptavidin-conjugated reporter.
-
Procedure:
-
Recombinant PARP1 or PARP2 is incubated with the histone-coated plate.
-
A serial dilution of the test compound (e.g., this compound) and reference inhibitors (Olaparib, Talazoparib) is added.
-
The enzymatic reaction is initiated by adding a mixture of NAD+ and biotinylated-NAD+.
-
After incubation, the plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A chemiluminescent substrate is added, and the signal is read on a luminometer.
-
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration. A four-parameter logistic curve is fitted to the data to determine the IC50 value (the concentration at which 50% of enzymatic activity is inhibited).
Data Presentation: Comparative IC50 Values
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | Hypothetical | Hypothetical |
| Olaparib | ~1-5 | ~1-5 |
| Rucaparib | ~1.4 | ~0.3 |
| Niraparib | ~3.8 | ~2.1 |
| Talazoparib | ~1.2 | ~0.9 |
| Note: IC50 values are approximate and can vary based on assay conditions. Data compiled from multiple sources.[4][11] |
Causality and Insight: A low nanomolar IC50 against both PARP1 and PARP2 is the first gatekeeper for a promising candidate. Comparing the PARP1 vs. PARP2 IC50 provides an initial view of selectivity. While most clinical inhibitors target both, subtle differences in this ratio could translate to variations in efficacy and toxicity.[3]
Cellular Assays: Quantifying PARP Trapping and Target Engagement
Moving into a cellular context is crucial to validate the biochemical findings and, most importantly, to quantify the compound's PARP trapping ability.
Experimental Protocol: PARP Trapping Assay
-
Principle: This assay quantifies the amount of PARP1 that remains bound to chromatin after treatment with an inhibitor.
-
Procedure:
-
Select a relevant cancer cell line (e.g., HeLa or a specific tumor line).
-
Treat cells with a serial dilution of the test and reference inhibitors for a defined period (e.g., 24 hours).
-
Lyse the cells and separate the chromatin-bound protein fraction from the soluble fraction via centrifugation.
-
Analyze the chromatin fraction using Western blotting with an antibody specific for PARP1.
-
Quantify the band intensity and normalize to a loading control (e.g., Histone H3).
-
-
Data Analysis: The amount of trapped PARP1 is plotted against inhibitor concentration to determine the EC50 (the effective concentration that traps 50% of the maximal PARP1).
Data Presentation: Comparative PARP Trapping Potency
| Compound | Relative PARP Trapping Potency |
| This compound | Hypothetical |
| Talazoparib | +++++ |
| Niraparib | +++ |
| Rucaparib | ++ |
| Olaparib | ++ |
| Veliparib | + |
| Note: Relative potency is a qualitative summary from preclinical studies.[9][10][12] |
Causality and Insight: This is arguably the most critical preclinical assay for a new PARP inhibitor. A high trapping potency is strongly correlated with cytotoxicity in HR-deficient models.[4] A novel compound demonstrating trapping potency significantly greater than Olaparib, for instance, would be of high interest. However, very high trapping may also be associated with increased hematological toxicity, a key consideration for the therapeutic window.[1]
Part 2: Cellular Efficacy and Selectivity
Once biochemical and target engagement profiles are established, the next logical step is to assess the compound's functional consequences in cancer cell models.
Synthetic Lethality in Isogenic Cell Lines
The hallmark of a successful PARP inhibitor is its ability to selectively kill cancer cells with HR deficiency. Isogenic cell line pairs—genetically identical except for the presence or absence of a key HR gene like BRCA1 or BRCA2—are the gold standard for demonstrating this selective cytotoxicity.
Experimental Protocol: Cell Viability Assay in Isogenic Pairs
-
Principle: To compare the cytotoxic effect of the inhibitor on HR-deficient cells versus their HR-proficient counterparts.
-
Procedure:
-
Use a validated isogenic cell line pair (e.g., DLD-1 BRCA2+/+ and DLD-1 BRCA2-/-).
-
Plate cells in 96-well plates and allow them to adhere.
-
Treat with a serial dilution of the test and reference inhibitors for an extended period (e.g., 5-7 days) to allow for multiple cell divisions.
-
Measure cell viability using a standard method such as CellTiter-Glo® (measures ATP) or resazurin reduction.
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for both the wild-type and mutant cell lines. The ratio of GI50 (WT/mutant) provides a "selectivity index," quantifying the synthetic lethal effect.
Caption: Workflow for Assessing Synthetic Lethality.
Data Presentation: Comparative Synthetic Lethality
| Compound | GI50 DLD-1 BRCA2+/+ (μM) | GI50 DLD-1 BRCA2-/- (nM) | Selectivity Index (WT/mutant) |
| This compound | Hypothetical | Hypothetical | Hypothetical |
| Olaparib | >10 | ~10-30 | >300 |
| Talazoparib | ~7 | ~0.5-1.5 | >4500 |
Causality and Insight: A high selectivity index is a powerful indicator of a compound's potential to achieve a therapeutic window in the clinic, maximizing anti-tumor activity while minimizing toxicity to normal, HR-proficient tissues. A novel compound should ideally demonstrate a selectivity index comparable to or exceeding that of established agents.
Pharmacodynamic (PD) Marker Analysis
To confirm that the observed cytotoxicity is due to the intended mechanism, it is essential to measure markers of DNA damage. The accumulation of γH2AX foci, a marker for DSBs, is a direct downstream consequence of PARP inhibitor-induced replication fork collapse.
Experimental Protocol: γH2AX Immunofluorescence Assay
-
Principle: Visualize and quantify the formation of DSBs within the cell nucleus.
-
Procedure:
-
Treat BRCA-deficient cells with the test compound at a relevant concentration (e.g., 10x GI50) for 24-48 hours.
-
Fix, permeabilize, and stain the cells with a primary antibody against phosphorylated H2AX (γH2AX) and a fluorescently labeled secondary antibody.
-
Stain nuclei with DAPI.
-
Image the cells using high-content microscopy.
-
-
Data Analysis: Use image analysis software to automatically count the number of γH2AX foci per nucleus. A significant increase in foci count compared to untreated controls confirms the induction of DNA damage.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The comprehensive preclinical evaluation outlined above provides the critical data needed to make an informed decision on the future development of a novel PARP inhibitor like this compound. A promising candidate would exhibit the following profile:
-
Potent Biochemical Inhibition: Low nanomolar IC50 values against PARP1 and PARP2.
-
Strong PARP Trapping: Cellular trapping EC50 that is superior or comparable to highly effective agents like Talazoparib.
-
High Synthetic Lethal Selectivity: A large therapeutic window demonstrated by a high selectivity index in isogenic cell line models.
-
Confirmed Mechanism of Action: Clear induction of downstream DNA damage markers like γH2AX in HR-deficient cells.
This rigorous, head-to-head comparison against established clinical inhibitors is not merely a benchmarking exercise; it is a self-validating system that builds a compelling, data-driven narrative for a new therapeutic agent. By understanding the causality behind each experimental choice and meticulously quantifying key performance parameters, researchers can confidently identify novel PARP inhibitors with the potential to improve upon the standard of care for patients with DDR-deficient cancers.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. PARP Inhibitors for Breast Cancer Treatment: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Rucaparib and Niraparib in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. An Overview of PARP Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to the Cross-Validation of 2-Hydroxy-6-(trifluoromethyl)nicotinamide Activity in Diverse Cancer Cell Lines
In the landscape of contemporary oncology research, the quest for novel therapeutic agents with well-defined mechanisms of action is paramount. The compound 2-Hydroxy-6-(trifluoromethyl)nicotinamide has emerged as a molecule of interest, presumably targeting the critical nicotinamide adenine dinucleotide (NAD+) salvage pathway enzyme, nicotinamide phosphoribosyltransferase (NAMPT). Many cancer cells exhibit an increased reliance on this pathway to sustain their high metabolic and proliferative rates, making NAMPT an attractive therapeutic target.[1][2][3] This guide provides a comprehensive framework for the cross-validation of this compound's activity across a panel of cancer cell lines, comparing its performance against established NAMPT inhibitors.
The objective of this guide is to equip researchers with the necessary protocols and rationale to rigorously assess the in vitro efficacy and selectivity of this novel compound. By employing a multi-faceted approach encompassing cell viability, target engagement, and mechanistic assays, we can construct a robust profile of this compound, thereby informing its potential for further preclinical and clinical development.
The Rationale for Cross-Validation: Beyond a Single Data Point
Relying on data from a single cell line can be misleading due to the inherent heterogeneity of cancer. Genetic and metabolic differences between cell lines can profoundly influence their response to a given therapeutic agent. Cross-validation across a diverse panel of cell lines is therefore not merely a confirmatory step but a crucial component of early-stage drug discovery. This approach allows for the identification of sensitive and resistant cancer subtypes, providing initial insights into potential predictive biomarkers and patient stratification strategies.
Comparative Framework: Benchmarking Against the Standards
To contextualize the activity of this compound, it is essential to compare it with well-characterized NAMPT inhibitors. For the purpose of this guide, we will utilize the following compounds as benchmarks:
-
FK866 (APO866): A highly specific and potent non-competitive inhibitor of NAMPT, widely used as a tool compound in preclinical studies.[4][5]
-
CHS-828 (GMX1778): A competitive inhibitor of NAMPT that has been evaluated in clinical trials.[2][6]
-
GNE-617: A potent and selective NAMPT inhibitor with demonstrated in vivo efficacy in xenograft models.[7][8]
By including these comparators, we can ascertain the relative potency and potential advantages of this compound.
Experimental Design for Comprehensive Cross-Validation
A robust cross-validation workflow should encompass a series of well-controlled experiments designed to answer specific questions about the compound's activity.
Figure 1: A three-phase experimental workflow for the comprehensive cross-validation of a novel NAMPT inhibitor.
Phase 1: Initial Screening and Potency Determination
The initial phase focuses on establishing the cytotoxic potential of this compound across a diverse panel of cancer cell lines and determining its half-maximal inhibitory concentration (IC50).
1. Cell Line Panel Selection:
The choice of cell lines is critical and should reflect a range of cancer types and, if known, varying levels of NAMPT expression or dependence on the NAD+ salvage pathway. A suggested starting panel could include:
| Cell Line | Cancer Type | Rationale |
| A549 | Non-Small Cell Lung Cancer | Commonly used, relatively resistant to some NAMPT inhibitors.[9] |
| MCF-7 | Breast Cancer | Estrogen receptor-positive, well-characterized.[10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Aggressive subtype, often reliant on metabolic reprogramming.[10] |
| HCT116 | Colorectal Cancer | Known to be sensitive to NAMPT inhibition. |
| U-87 MG | Glioblastoma | Cancers of the central nervous system represent a significant unmet need. |
| K562 | Chronic Myelogenous Leukemia | Hematological malignancy with high metabolic activity.[5] |
| PANC-1 | Pancreatic Cancer | Known for its metabolic plasticity and drug resistance.[3] |
2. Detailed Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability following treatment with the test compounds.
-
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, FK866, CHS-828, GNE-617 (dissolved in DMSO to a stock concentration of 10 mM)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each compound (this compound and comparators) in complete medium. The final concentrations should typically range from 0.1 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Expected Outcome: A dose-response curve for each compound in each cell line, allowing for the determination and comparison of IC50 values.
| Compound | A549 IC50 (nM) | MCF-7 IC50 (nM) | HCT116 IC50 (nM) | K562 IC50 (nM) | PANC-1 IC50 (nM) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
| FK866 | ~100[9] | ~5-10 | ~1-5 | ~0.3-1[5] | ~5-15[3] |
| CHS-828 | ~50-100 | ~20-50 | ~10-30 | ~10-20 | ~30-60 |
| GNE-617 | ~20-40 | ~5-15 | ~1-10 | ~1-5 | ~10-25 |
Note: The IC50 values for the comparator compounds are approximate and can vary based on experimental conditions. It is crucial to determine these values in-house under identical conditions as the test compound.
Phase 2: Target Engagement and Mechanism of Action
This phase aims to confirm that the observed cytotoxicity is a result of NAMPT inhibition and to elucidate the downstream cellular consequences.
1. Detailed Protocol: Intracellular NAD+ Depletion Assay
This assay directly measures the on-target effect of the compounds.
-
Materials:
-
Selected cancer cell lines
-
Test compounds and comparators
-
NAD/NADH-Glo™ Assay kit (Promega) or equivalent
-
96-well white-walled microplates
-
Luminometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with compounds at their respective IC50 and 10x IC50 concentrations for 24 and 48 hours, as described in the cell viability assay protocol.
-
NAD+ Measurement: Following incubation, perform the NAD/NADH-Glo™ Assay according to the manufacturer's instructions. This typically involves cell lysis followed by the addition of a reagent that generates a luminescent signal proportional to the amount of NAD+ and NADH.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the relative intracellular NAD+ levels.
-
Expected Outcome: A significant, dose-dependent decrease in intracellular NAD+ levels upon treatment with this compound and the comparator NAMPT inhibitors, confirming target engagement.
Figure 2: The NAD+ salvage pathway and the mechanism of action of NAMPT inhibitors.
2. ATP Level Measurement:
Depletion of NAD+, a critical cofactor in cellular respiration, is expected to lead to a decrease in ATP levels. This can be measured using commercially available ATP assays (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega). The protocol is similar to the NAD+ depletion assay, with the final step involving the measurement of luminescence proportional to ATP concentration.
3. Apoptosis Induction Analysis:
The ultimate fate of cancer cells treated with effective NAMPT inhibitors is often apoptosis. This can be assessed by:
-
Caspase-3/7 Activity Assay: Using a luminescent or fluorescent assay to measure the activity of executioner caspases.
-
Annexin V/Propidium Iodide (PI) Staining: Using flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Phase 3: Comparative Analysis and Interpretation
The final phase involves integrating the data from all experiments to build a comprehensive profile of this compound.
1. Data Aggregation and Tabulation:
Summarize all IC50 values, NAD+ depletion data, ATP reduction percentages, and apoptosis induction levels in clear, concise tables for easy comparison across all compounds and cell lines.
2. Comparative Efficacy Assessment:
Analyze the compiled data to answer key questions:
-
How does the potency of this compound compare to established NAMPT inhibitors?
-
Is there a correlation between the IC50 values and the extent of NAD+ depletion?
-
Does this compound exhibit differential activity across the cell line panel, suggesting potential selectivity for certain cancer types?
-
Are the downstream effects (ATP depletion, apoptosis) consistent with its proposed mechanism of action?
Trustworthiness and Self-Validation
The experimental design outlined in this guide incorporates several self-validating principles. The use of multiple, mechanistically distinct assays (cell viability, NAD+ levels, ATP levels, apoptosis) provides a layered approach to confirmation. For instance, a potent IC50 in the absence of significant NAD+ depletion would raise red flags about the compound's primary mechanism of action. The inclusion of well-characterized positive controls (FK866, CHS-828, GNE-617) ensures that the assays are performing as expected and provides a reliable benchmark for the novel compound's activity.
Conclusion
The rigorous cross-validation of this compound is a critical step in its journey from a chemical entity to a potential therapeutic candidate. By systematically evaluating its potency, target engagement, and mechanism of action across a diverse panel of cancer cell lines and comparing its performance to established standards, researchers can generate a robust and reliable dataset. This data will not only elucidate the compound's in vitro capabilities but also provide a solid foundation for informed decisions regarding its future development. The methodologies described herein offer a comprehensive and scientifically sound approach to achieving this crucial objective.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic effect in vivo and in vitro of CHS 828 on human myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical assessment of the ADME, efficacy and drug-drug interaction potential of a novel NAMPT inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-6-(trifluoromethyl)nicotinamide Derivatives and Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 2-hydroxy-6-(trifluoromethyl)nicotinamide scaffold. This privileged structure, characterized by its electron-deficient pyridine ring, hydrogen-bonding capable 2-hydroxy group, and metabolically stable trifluoromethyl moiety, serves as a versatile template for designing potent and selective modulators of various biological targets. We will dissect the key structural modifications that govern activity against distinct enzyme families and pathogens, providing a comparative framework for researchers in medicinal chemistry and drug discovery.
The core scaffold, this compound (CAS 116548-03-9), presents multiple avenues for chemical modification.[1][2] The strategic placement of the trifluoromethyl group enhances lipophilicity and can improve metabolic stability, while the 2-hydroxy-pyridine-3-carboxamide moiety offers critical hydrogen bond donor and acceptor sites for target engagement. This guide synthesizes findings from disparate therapeutic areas to reveal overarching SAR principles and target-specific optimization strategies.
Part 1: SAR in Anticancer Drug Discovery
The nicotinamide scaffold is a cornerstone in the development of novel anticancer agents. Derivatives of this compound and its analogs have been successfully optimized to target key enzymes implicated in cancer progression, including metabolic enzymes and receptor tyrosine kinases.
Targeting Metabolic Pathways: Nicotinamide N-Methyltransferase (NNMT) Inhibition
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and is overexpressed in numerous cancers. It catalyzes the methylation of nicotinamide and other pyridine-containing compounds. The development of small molecule NNMT inhibitors is a promising strategy for cancer therapy.[3]
Causality of Experimental Design: SAR studies on NNMT inhibitors often begin with scaffolds that mimic the endogenous substrate, nicotinamide. The primary goal is to identify modifications that enhance binding affinity and selectivity over other methyltransferases. A key finding in this area is that a cationic head group is a critical pharmacophoric feature for potent inhibition, likely by interacting with key residues in the nicotinamide-binding pocket.[4]
Key SAR Insights:
-
Cationic Headgroup: Screening of various heterocyclic scaffolds revealed that N-methylated quinolinium and isoquinolinium analogs are highly potent, with IC50 values in the low micromolar range.[3] This suggests that a positive charge is essential for strong interaction within the active site.
-
Substituent Effects: The placement and nature of substituents on the aromatic ring system are critical. Electron-withdrawing groups at specific positions can enhance activity. Docking studies suggest these inhibitors bind selectively to the substrate-binding site, and their orientation is driven by intermolecular interactions with key residues.[3][4]
-
Bisubstrate Inhibitors: More advanced inhibitors have been designed to occupy both the nicotinamide and the S-adenosyl-L-methionine (SAM) cofactor binding sites. Recent work has yielded highly potent bisubstrate inhibitors with Ki values in the low nanomolar range (e.g., II559, Ki = 1.2 nM) and excellent selectivity (>5000-fold) over related methyltransferases.[5] These compounds also demonstrate improved cellular potency, with IC50 values around 150 nM.[5]
Caption: Key pharmacophoric features for NNMT inhibitors.
Table 1: Comparison of Representative NNMT Inhibitors
| Compound Class | Example | Inhibition (IC50 / Ki) | Selectivity | Reference |
|---|---|---|---|---|
| Quinolinium Analogues | N-methylquinolinium | ~1 µM (IC50) | Moderate | [3] |
| Bisubstrate Inhibitor | II559 | 1.2 nM (Ki) | >5000-fold | [5] |
| Bisubstrate Inhibitor | II802 | 1.6 nM (Ki) | >5000-fold |[5] |
Targeting DNA Repair: ALKBH2 Demethylase Inhibition
AlkB homolog 2 (ALKBH2) is a DNA demethylase that is highly expressed in certain cancers, such as glioblastoma, and contributes to disease progression.[6] The development of potent and selective ALKBH2 inhibitors is an emerging therapeutic strategy.
Key SAR Insights: A recent study identified a potent and selective ALKBH2 inhibitor, AH2-15c, derived from a nicotinamide scaffold.[6]
-
Carboxylic Acid Moiety: Compound AH2-15c features a carboxylic acid group, which is crucial for its high inhibitory potency (IC50 = 0.031 µM) and selectivity (>200-fold) against other AlkB subfamily members.[6] This acidic group likely chelates the Fe(II) ion in the enzyme's active site, a common mechanism for inhibitors of 2-oxoglutarate-dependent oxygenases.
-
Cell Permeability and Prodrugs: The charged carboxylate group in AH2-15c results in poor cell membrane permeability and low cellular activity. To overcome this, the corresponding ester prodrug, AH2-14c , was investigated. AH2-14c demonstrated superior cellular activity, effectively increasing DNA methylation levels in glioblastoma cells and exhibiting potent anti-proliferative and anti-migration effects.[6] This highlights a critical aspect of drug design: balancing in vitro potency with cellular bioavailability.
Table 2: Comparison of ALKBH2 Inhibitors
| Compound | ALKBH2 Inhibition (IC50) | Cellular Activity (U87 Cells) | Key Structural Feature | Reference |
|---|---|---|---|---|
| AH2-15c | 0.031 µM | Low | Free Carboxylic Acid | [6] |
| AH2-14c | (Inactive ester) | High (Anti-proliferative) | Ester Prodrug |[6] |
Targeting Angiogenesis: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, a critical process for tumor growth and metastasis.[7] Nicotinamide derivatives have been designed as potent VEGFR-2 inhibitors.
Key SAR Insights:
-
Pharmacophore Mimicry: Successful designs incorporate the key pharmacophoric features of known VEGFR-2 inhibitors, including a hydrogen bond donor/acceptor region (the nicotinamide) and hydrophobic moieties that occupy specific pockets in the ATP-binding site.[7]
-
Optimized Substituents: In a series of newly synthesized nicotinamide derivatives, compound 8 emerged as the most potent inhibitor. It exhibited strong anti-proliferative activity against HCT-116 (IC50 = 5.4 µM) and HepG2 (IC50 = 7.1 µM) cancer cell lines and potent VEGFR-2 inhibition (IC50 = 77.02 nM), comparable to the standard drug sorafenib.[7] The specific arrangement of substituents on the phenyl ring attached to the nicotinamide core was crucial for achieving this high potency. Biologically, this compound was shown to induce cell cycle arrest and apoptosis.[7]
Part 2: SAR in Antifungal Drug Discovery
The rise of drug-resistant fungal infections necessitates the discovery of new antifungal agents with novel mechanisms of action.[8] Nicotinamide derivatives have emerged as a promising class of compounds with potent activity against pathogenic fungi like Candida albicans.
Key SAR Insights: A study involving 37 nicotinamide derivatives identified compound 16g as a highly potent antifungal agent against C. albicans SC5314, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL and no significant cytotoxicity.[8]
-
Positional Isomerism is Critical: The SAR study revealed that the substitution pattern on the aniline ring of the nicotinamide is paramount. The positions of the amino group and the isopropyl group in compound 16g were found to be critical for its potent activity. Moving these substituents to other positions on the ring led to a significant loss of antifungal efficacy.[8]
-
Mechanism of Action: Compound 16g exhibits fungicidal, anti-hyphal, and anti-biofilm activities. Experimental evidence suggests that its mechanism of action involves the disruption of the fungal cell wall, making it a promising lead for developing agents with a fungal-specific target.[8]
-
Broad-Spectrum Potential: Importantly, compound 16g also showed potent activity against six fluconazole-resistant C. albicans strains (MICs 0.125–1 µg/mL), indicating its potential to overcome existing resistance mechanisms.[8]
Table 3: Antifungal Activity of Key Nicotinamide Derivatives against C. albicans
| Compound | Key Features | MIC (µg/mL) | Activity against Resistant Strains | Reference |
|---|---|---|---|---|
| 16g | Specific amino and isopropyl substitution | 0.25 | Yes (0.125–1 µg/mL) | [8] |
| Other Analogs | Varied substitution patterns | > 16 | Lower or inactive |[8] |
Part 3: Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data presented, this section outlines standardized protocols for the synthesis and biological evaluation of nicotinamide derivatives.
General Synthetic Protocol: Amide Coupling
A facile and common method for synthesizing nicotinamide derivatives is the one-step amide coupling reaction between a carboxylic acid (e.g., 2-hydroxy-6-(trifluoromethyl)nicotinic acid) and a desired amine.
Caption: General workflow for amide coupling synthesis.
Step-by-Step Protocol:
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF).
-
Activation: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution. Stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress using TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with aqueous NaHCO3 and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the final nicotinamide derivative.
Biological Assay Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary screen for anticancer compounds.[7]
Caption: Standard workflow for an MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) into a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds in fresh medium. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The this compound scaffold and its broader nicotinamide analogs represent a remarkably versatile platform in drug discovery. The SAR studies compiled in this guide demonstrate that subtle modifications to this core structure can profoundly alter biological activity and target specificity.
Key Takeaways:
-
Target-Specific Modifications: A cationic headgroup is beneficial for NNMT inhibition, a free carboxylic acid (or its prodrug) is key for ALKBH2 activity, and specific substitution patterns on appended aromatic rings drive both VEGFR-2 inhibition and antifungal potency.
-
Bioavailability is Crucial: The transition from the potent but cell-impermeable ALKBH2 inhibitor AH2-15c to its cell-active prodrug AH2-14c underscores the critical importance of optimizing pharmacokinetic properties in parallel with pharmacodynamic potency.[6]
-
Overcoming Resistance: Derivatives like the antifungal compound 16g show promise in combating drug resistance, a major challenge in modern medicine.[8]
Future research should focus on integrating multi-parameter optimization, leveraging computational modeling to predict binding modes and ADMET properties.[3] Exploring novel modifications to the pyridine ring and the amide substituent of the this compound core could unlock new therapeutic applications and lead to the development of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.
References
- 1. scbt.com [scbt.com]
- 2. This compound [oakwoodchemical.com]
- 3. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 | MDPI [mdpi.com]
- 8. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Gauntlet: A Comparative Analysis of 2-Hydroxy-6-(trifluoromethyl)nicotinamide's Stability
In the intricate dance of drug discovery, a molecule's metabolic stability is a critical determinant of its therapeutic potential. A compound that rapidly succumbs to the body's metabolic machinery may never reach its target in sufficient concentrations to exert a therapeutic effect. This guide offers a deep dive into the metabolic stability of 2-Hydroxy-6-(trifluoromethyl)nicotinamide, a compound of interest in medicinal chemistry, by comparing it to structurally analogous compounds. Through an exploration of established in vitro assays and the fundamental principles of structure-metabolism relationships (SMRs), we will elucidate the likely metabolic fate of this molecule and provide a framework for predicting the stability of related chemical entities.
The Imperative of Metabolic Stability in Drug Design
The journey of a drug from administration to its site of action is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP) enzyme superfamily in the liver. These enzymes, along with others, are responsible for the biotransformation of xenobiotics, often rendering them more water-soluble for excretion. While this is a vital detoxification mechanism, it can prematurely terminate the therapeutic action of a drug. Therefore, a primary goal in lead optimization is to design molecules that are sufficiently resistant to metabolic breakdown, ensuring an adequate pharmacokinetic profile.
In this context, we will examine this compound and its analogs to understand how subtle structural modifications can profoundly impact their metabolic stability. The key structural features under consideration are the nicotinamide core, the 2-hydroxy substituent, and the 6-trifluoromethyl group.
Comparator Compounds: A Structural Rationale
To contextualize the metabolic stability of this compound, we have selected a panel of four comparator compounds. These molecules have been chosen to systematically dissect the contribution of each key structural moiety to the overall metabolic fate.
-
Compound A: Nicotinamide (Unsubstituted Core) : The parent scaffold, providing a baseline for the metabolic susceptibility of the nicotinamide ring.
-
Compound B: 6-(Trifluoromethyl)nicotinamide : This analog allows for the assessment of the metabolic blocking effect of the trifluoromethyl group in the absence of the hydroxyl group.
-
Compound C: 2-Hydroxynicotinamide : This compound isolates the impact of the 2-hydroxy group on the metabolic stability of the nicotinamide ring.
-
Compound D: 2-Chloro-6-(trifluoromethyl)nicotinamide : Replacing the hydroxyl group with a chloro group helps to differentiate the electronic and steric effects on metabolism at the 2-position.
Predicting Metabolic Stability: A Structure-Metabolism Relationship Analysis
Based on established principles of drug metabolism, we can formulate hypotheses regarding the relative metabolic stability of our target compound and its comparators.
The trifluoromethyl (-CF3) group is a well-known metabolic blocker. Its strong electron-withdrawing nature deactivates the adjacent aromatic ring, making it less susceptible to oxidative metabolism by CYP enzymes. The carbon-fluorine bond is also exceptionally strong and resistant to cleavage. Therefore, compounds containing a -CF3 group are generally expected to exhibit enhanced metabolic stability compared to their non-fluorinated counterparts.
The hydroxyl (-OH) group , conversely, can be a site for both Phase I (oxidation) and Phase II (conjugation, e.g., glucuronidation) metabolism. Its presence can introduce a metabolic "soft spot," potentially leading to more rapid clearance.
Based on these principles, we can predict the following rank order of metabolic stability:
6-(Trifluoromethyl)nicotinamide (Compound B) > 2-Chloro-6-(trifluoromethyl)nicotinamide (Compound D) > this compound (Target Compound) > Nicotinamide (Compound A) > 2-Hydroxynicotinamide (Compound C)
This prediction is based on the potent metabolic shielding effect of the trifluoromethyl group and the potential for the hydroxyl group to serve as a site for metabolic attack. The chloro group in Compound D is also electron-withdrawing, which may confer some metabolic stability, but it is generally less effective than a trifluoromethyl group.
Experimental Framework for Assessing Metabolic Stability
To empirically determine the metabolic stability of these compounds, standardized in vitro assays are employed. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.
In Vitro Liver Microsomal Stability Assay
This assay utilizes subcellular fractions of the liver (microsomes) that are rich in Phase I metabolic enzymes, particularly CYPs.[1]
Experimental Workflow:
Caption: Workflow for the in vitro liver microsomal stability assay.
Protocol:
-
Preparation of Reagents : Prepare stock solutions of the test compounds and positive controls (e.g., testosterone, verapamil) in an appropriate organic solvent like DMSO. Thaw pooled human liver microsomes on ice and dilute to the final desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4). Prepare the NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the same buffer.
-
Incubation : In a 96-well plate, add the liver microsome solution. Add the test compound to initiate the pre-incubation at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction : Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling : At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Sample Processing : Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis : Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis : Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
In Vitro Hepatocyte Stability Assay
This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of metabolic clearance.[2]
Experimental Workflow:
Caption: Workflow for the in vitro hepatocyte stability assay.
Protocol:
-
Hepatocyte Preparation : Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend them in the appropriate incubation medium.
-
Incubation : Add the hepatocyte suspension to a 96-well plate. Add the test compound to initiate the incubation at 37°C with gentle shaking.
-
Time Course Sampling : At specified time points, collect aliquots of the cell suspension and quench the metabolic activity with a cold quenching solution (e.g., acetonitrile with an internal standard).
-
Sample Processing : Lyse the cells and centrifuge to remove cellular debris.
-
LC-MS/MS Analysis : Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis : Similar to the microsomal assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Comparative Data Summary (Hypothetical Data)
While specific experimental data for this compound is not publicly available, we can construct a hypothetical dataset based on the established structure-metabolism relationships discussed earlier. This data is for illustrative purposes to demonstrate how the results of in vitro metabolic stability assays would be presented and interpreted.
| Compound | Structure | In Vitro Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM | Predicted Metabolic Stability |
| Target Compound | This compound | 45 | 31 | Moderate |
| Compound A | Nicotinamide | 15 | 92 | Low |
| Compound B | 6-(Trifluoromethyl)nicotinamide | > 120 | < 10 | High |
| Compound C | 2-Hydroxynicotinamide | 10 | 139 | Very Low |
| Compound D | 2-Chloro-6-(trifluoromethyl)nicotinamide | 90 | 15 | High |
Interpretation and Discussion
The hypothetical data in the table aligns with our SMR-based predictions.
-
Impact of the Trifluoromethyl Group : The presence of the -CF3 group in Compounds B and D, as well as the target compound, is predicted to confer significant metabolic stability compared to the non-fluorinated analogs (Compounds A and C). This is reflected in their longer half-lives and lower intrinsic clearance values. This aligns with the known metabolic blocking effect of this moiety.[3]
-
Impact of the Hydroxyl Group : The introduction of a 2-hydroxy group appears to decrease metabolic stability. This is evident when comparing the target compound to Compound B and Compound C to Compound A. The hydroxyl group likely serves as a handle for Phase II conjugation reactions, which would be more apparent in a hepatocyte stability assay.
-
Combined Effects : this compound represents a balance of these two opposing effects. The trifluoromethyl group provides substantial protection against oxidative metabolism, while the hydroxyl group offers a potential route for clearance. The result is a compound with predicted moderate metabolic stability.
-
The Chloro Substituent : The 2-chloro analog (Compound D) is predicted to be more stable than the 2-hydroxy analog (target compound). The chloro group is electron-withdrawing, which can deactivate the ring to some extent, but it is not as effective a metabolic shield as the trifluoromethyl group and is not a ready handle for conjugation like the hydroxyl group.
Conclusion and Future Directions
This comparative guide provides a comprehensive framework for understanding and predicting the metabolic stability of this compound. By dissecting the molecule into its key structural components and comparing it to rationally selected analogs, we can make informed predictions about its likely metabolic fate. The trifluoromethyl group is a powerful tool for enhancing metabolic stability, while the hydroxyl group can introduce a liability.
The next crucial step would be to perform the described in vitro metabolic stability assays to generate empirical data for this compound and its comparators. This would not only validate the SMR-based predictions but also provide quantitative data to guide further drug design and development efforts. Metabolite identification studies would also be invaluable in pinpointing the exact sites and pathways of metabolism, allowing for more targeted strategies to improve the pharmacokinetic profile of this and related series of compounds.
References
A Comparative Guide to the Validation of Analytical Methods for 2-Hydroxy-6-(trifluoromethyl)nicotinamide Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Hydroxy-6-(trifluoromethyl)nicotinamide quantification. As a senior application scientist, the following content is structured to provide not only procedural steps but also the underlying scientific rationale for experimental choices, ensuring a self-validating and trustworthy protocol.
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide will leverage established methods for the structurally similar and well-researched compound, nicotinamide, and its derivatives. The principles and techniques discussed herein provide a robust framework for developing and validating a suitable analytical method for this compound.
The validation of an analytical method is a critical process that ensures the reliability, reproducibility, and accuracy of experimental data. The International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation provide a comprehensive framework for this process.[1][2][3][4] These guidelines outline the key validation parameters that must be assessed to demonstrate that an analytical method is fit for its intended purpose.[4]
Core Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the fundamental parameters of analytical method validation as stipulated by regulatory bodies.[3][4]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[5][6]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5][7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5][7] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Comparative Analysis of Analytical Techniques
The primary analytical techniques suitable for the quantification of nicotinamide and its derivatives, and by extension this compound, are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9]
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection of fluorescent derivatives. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Moderate to high; can be affected by co-eluting impurities with similar UV spectra. | High; derivatization step enhances specificity. | Very high; based on parent and fragment ion masses.[10] |
| Sensitivity (LOQ) | Typically in the µg/mL to high ng/mL range.[5] | High; often in the low ng/mL range.[11] | Very high; can reach pg/mL levels.[10][12] |
| Linearity Range | Generally wide, but can be limited by detector saturation at high concentrations. | Wide, but susceptible to quenching effects at high concentrations. | Wide, often spanning several orders of magnitude.[10] |
| Robustness | Generally robust and widely used. | Can be sensitive to pH and solvent composition affecting derivatization. | Highly robust, but can be sensitive to matrix effects. |
| Instrumentation Cost | Low to moderate. | Moderate. | High. |
| Sample Throughput | Moderate. | Moderate (derivatization can add time). | High, with rapid analysis times. |
Experimental Protocols
The following are representative protocols based on methods developed for nicotinamide and its derivatives. These should serve as a starting point for the development and validation of a method for this compound.
Protocol 1: RP-HPLC with UV Detection
This method is suitable for the quantification of the analyte in bulk drug substances and pharmaceutical dosage forms.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v) with a pH-adjusting agent like glacial acetic acid and an ion-pairing agent like hexane sulphonic acid.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: To be determined by UV scan of this compound (a common wavelength for nicotinamide is around 261 nm).
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[7]
3. Validation Workflow:
Caption: HPLC-UV Method Validation Workflow.
Protocol 2: RP-HPLC with Fluorescence Detection
This method offers higher sensitivity and is suitable for bioanalytical applications where the analyte concentration is low.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.01 M sodium heptanesulfonate), with pH adjusted to around 3.2.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: Excitation and emission wavelengths will need to be optimized for the fluorescent derivative of this compound. For nicotinamide derivatives, excitation is often around 366 nm and emission at 418 nm.[9]
-
Injection Volume: 50 µL.
2. Derivatization, Standard, and Sample Preparation:
-
Derivatization: A key step in this method is the conversion of the analyte into a fluorescent derivative. This often involves a reaction with a reagent like acetophenone in an alkaline medium.[11]
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but includes the derivatization step before injection.
3. Validation Workflow:
Caption: HPLC-Fluorescence Method Validation Workflow.
Protocol 3: LC-MS/MS
This is the most sensitive and specific method, ideal for bioanalysis of complex matrices like plasma or tissue homogenates.
1. Instrumentation and Chromatographic Conditions:
-
System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[10][13]
-
Column: A fast-separating C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[13]
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions. These will need to be determined by infusing a standard solution of this compound into the mass spectrometer.
2. Sample Preparation:
-
Protein Precipitation: For plasma samples, a simple protein precipitation with acetonitrile is often sufficient.[14]
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, these techniques can be employed for sample clean-up.[8][15]
-
Internal Standard: An isotopically labeled version of the analyte or a structurally similar compound should be used to correct for matrix effects and variability in extraction and ionization.
3. Validation Workflow:
Caption: LC-MS/MS Bioanalytical Method Validation Workflow.
Conclusion
The choice of analytical method for the quantification of this compound will depend on the specific application. For routine quality control of bulk drug substance, a validated HPLC-UV method is often sufficient, providing a good balance of performance and cost-effectiveness. When higher sensitivity is required, such as in dissolution testing or for the analysis of low-dose formulations, HPLC with fluorescence detection can be a powerful alternative, provided a suitable derivatization strategy is developed. For bioanalytical studies in complex matrices like plasma, where high sensitivity and specificity are non-negotiable, LC-MS/MS is the gold standard.
Regardless of the chosen technique, a thorough validation in accordance with ICH and FDA guidelines is essential to ensure the generation of reliable and defensible data.[1][2][3] The protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish a robust and fit-for-purpose analytical method for this compound.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.formosapublisher.org [journal.formosapublisher.org]
- 7. ajprd.com [ajprd.com]
- 8. benchchem.com [benchchem.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. matec-conferences.org [matec-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Nicotinic Acid in Plasma by LC-MS/MS | Phenomenex [phenomenex.com]
- 15. bevital.no [bevital.no]
Independent Verification of the Biological Effects of 2-Hydroxy-6-(trifluoromethyl)nicotinamide: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the biological effects of a novel nicotinamide analog, 2-Hydroxy-6-(trifluoromethyl)nicotinamide. Given the limited publicly available data on this compound, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to systematically characterize its biological activities. Through a series of proposed in vitro and in vivo experiments, this guide will enable a direct and objective comparison with its well-characterized parent molecule, nicotinamide. The experimental designs and protocols herein are structured to ensure scientific integrity, reproducibility, and a thorough understanding of the compound's potential therapeutic value.
Introduction: The Significance of Nicotinamide and its Analogs
Nicotinamide, the amide form of vitamin B3, is a fundamental molecule in cellular metabolism and signaling.[1][2] It serves as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[3] These enzymes are pivotal in regulating a wide array of cellular processes, from DNA repair and inflammation to energy metabolism and cell survival.[1] Consequently, nicotinamide and its analogs have garnered significant interest as therapeutic agents for a range of conditions, including skin diseases, cancer, and neurodegenerative disorders.[3][4][5]
The subject of this guide, this compound, is a synthetic analog of nicotinamide with structural modifications that may alter its biological activity. The introduction of a hydroxyl group and a trifluoromethyl group could potentially impact its cell permeability, metabolic stability, and interaction with target enzymes. This guide outlines a systematic approach to elucidate the biological effects of this novel compound and compare them to those of nicotinamide, providing valuable insights into its structure-activity relationship and therapeutic potential.
Initial Characterization of this compound
Prior to biological evaluation, it is imperative to establish the identity and purity of the test compound. The following initial characterization is recommended:
-
Purity Assessment: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) should be employed to confirm the purity of the synthesized this compound.
-
Structural Verification: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be used to verify the chemical structure.
-
Solubility and Stability: The solubility of the compound in relevant solvents (e.g., DMSO, culture media) and its stability under experimental conditions should be determined.
Proposed Experimental Workflow for Biological Verification
The following experimental workflow is designed to provide a comprehensive biological profile of this compound in comparison to nicotinamide.
Caption: Proposed experimental workflow for the biological verification of this compound.
In Vitro Assays
Rationale: To determine if this compound acts as an NAD+ precursor, its effect on intracellular NAD+ levels will be assessed and compared to that of nicotinamide.
Experimental Protocol: Colorimetric NAD+/NADH Assay [6]
-
Cell Culture: Seed human cancer cells (e.g., A375 melanoma) and normal human cells (e.g., primary keratinocytes) in 96-well plates.
-
Treatment: Treat cells with varying concentrations of this compound and nicotinamide (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include an untreated control.
-
Cell Lysis and Extraction:
-
Wash cells with cold PBS.
-
For total NAD+/NADH, lyse cells with NAD+/NADH extraction buffer.
-
For NAD+ specific measurement, lyse cells with an acidic extraction buffer.
-
For NADH specific measurement, lyse cells with a basic extraction buffer.
-
-
Detection:
-
Add NAD+ cycling enzyme mix to the cell lysates.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the NAD+ concentration based on a standard curve and normalize to protein concentration.
Data Presentation:
| Compound | Concentration (µM) | Cell Line | Intracellular NAD+ (pmol/µg protein) |
| Untreated Control | - | A375 | |
| Nicotinamide | 10 | A375 | |
| This compound | 10 | A375 | |
| Untreated Control | - | Keratinocytes | |
| Nicotinamide | 10 | Keratinocytes | |
| This compound | 10 | Keratinocytes |
Rationale: To evaluate the effect of the compound on cell proliferation and survival, and to determine the appropriate concentrations for subsequent mechanistic studies.
Experimental Protocol: WST-1 Assay [7]
-
Cell Seeding: Seed cancer cell lines (e.g., A375, SK-MEL-28) and normal cells in 96-well plates.[8]
-
Compound Treatment: Treat cells with a range of concentrations of this compound and nicotinamide for 24, 48, and 72 hours.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Nicotinamide | A375 | 72 | |
| This compound | A375 | 72 | |
| Nicotinamide | SK-MEL-28 | 72 | |
| This compound | SK-MEL-28 | 72 | |
| Nicotinamide | Keratinocytes | 72 | |
| This compound | Keratinocytes | 72 |
Rationale: To investigate the molecular mechanism of action by assessing the compound's effect on key enzymes involved in NAD+ metabolism and signaling.
Caption: Key enzymes in NAD+ metabolism and signaling to be assayed.
-
NAMPT Activity Assay
Rationale: To determine if the test compound influences the rate-limiting enzyme in the NAD+ salvage pathway.[9]
Experimental Protocol: Colorimetric Assay [10][11]
-
Sample Preparation: Use purified recombinant NAMPT enzyme or immunoprecipitated NAMPT from cell lysates.
-
Reaction Initiation: In a 96-well plate, combine the enzyme, nicotinamide (or the test compound), and PRPP to initiate the production of NMN.
-
Coupled Enzyme Reaction: Add a reaction mix containing NMNAT, ADH, and a colorimetric probe (e.g., WST-1) to convert the produced NAD+ into a detectable signal.
-
Absorbance Measurement: Monitor the absorbance at 450 nm over time.
-
Data Analysis: Calculate the rate of reaction to determine NAMPT activity.
-
-
PARP Activity Assay
Rationale: To assess the compound's effect on PARP, an enzyme involved in DNA repair and cell death.[12]
Experimental Protocol: Colorimetric Assay [13][14]
-
Sample Preparation: Prepare nuclear extracts from cells treated with the compounds.
-
Assay Setup: In a 96-well plate coated with histones and activated DNA, add the nuclear extracts and biotinylated NAD+.
-
PARP Reaction: Incubate to allow PARP to synthesize biotinylated poly(ADP-ribose).
-
Detection: Add streptavidin-HRP and a colorimetric substrate.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Quantify PARP activity relative to the control.
-
-
Sirtuin Activity Assay
Rationale: To evaluate the compound's influence on sirtuins, a class of NAD+-dependent deacetylases involved in various cellular processes.[15][16]
Experimental Protocol: Fluorogenic Assay [17]
-
Enzyme Reaction: In a 96-well plate, combine recombinant human SIRT1 or SIRT6 with an acetylated fluorogenic peptide substrate and NAD+. Add the test compound or nicotinamide (as an inhibitor control).
-
Deacetylation: Incubate to allow the sirtuin to deacetylate the substrate.
-
Development: Add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent group.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).
-
Data Analysis: Determine the sirtuin activity and the inhibitory potential of the compounds.
-
Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Experimental Protocol: Annexin V-FITC/PI Staining [18]
-
Cell Treatment: Treat cells with the IC50 concentrations of the compounds for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | |||
| Nicotinamide (IC50) | |||
| This compound (IC50) |
In Vivo Studies
Based on promising in vitro results (e.g., selective cytotoxicity towards cancer cells), in vivo studies can be initiated.
Rationale: To determine the bioavailability, distribution, metabolism, and excretion of this compound.[19]
Experimental Protocol:
-
Animal Model: Use healthy C57BL/6 mice.
-
Compound Administration: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Analysis: Analyze plasma concentrations of the compound and its potential metabolites using LC-MS/MS.
-
Data Analysis: Determine key pharmacokinetic parameters such as half-life, clearance, and oral bioavailability.
Rationale: To evaluate the anti-tumor efficacy of the compound in a living organism.[8]
Experimental Protocol:
-
Tumor Implantation: Subcutaneously inject human melanoma cells (e.g., A375) into immunodeficient mice.
-
Treatment: Once tumors are established, treat the mice with the test compound, nicotinamide, or a vehicle control via an appropriate route (determined from pharmacokinetic studies).
-
Tumor Growth Measurement: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
Conclusion
This guide provides a structured and comprehensive approach for the independent verification of the biological effects of this compound. By systematically evaluating its impact on NAD+ metabolism, cell viability, and key enzyme activities in direct comparison with nicotinamide, researchers can gain a clear understanding of its potential as a novel therapeutic agent. The detailed protocols and data presentation formats are designed to ensure robust and reproducible results, thereby facilitating informed decisions for further drug development.
References
- 1. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niacinamide: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A review of nicotinamide: treatment of skin diseases and potential side effects | Semantic Scholar [semanticscholar.org]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. Nicotinamide inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. signosisinc.com [signosisinc.com]
- 10. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]
- 11. content.abcam.com [content.abcam.com]
- 12. PARP assay [assay-protocol.com]
- 13. rndsystems.com [rndsystems.com]
- 14. atcc.org [atcc.org]
- 15. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Kinase Specificity of 2-Hydroxy-6-(trifluoromethyl)nicotinamide
In the landscape of drug discovery, particularly in oncology, protein kinases stand out as a pivotal class of therapeutic targets.[1][2] The development of small molecule inhibitors that can selectively modulate the activity of a specific kinase is a critical goal, yet fraught with challenges due to the highly conserved nature of the ATP-binding site across the kinome.[2][3] A lack of specificity can lead to off-target effects, resulting in cellular toxicity or unforeseen pharmacological activities that can complicate clinical development.[1][2] This guide provides a comprehensive framework for assessing the specificity of a novel kinase inhibitor, using the hypothetical compound 2-Hydroxy-6-(trifluoromethyl)nicotinamide (hereafter referred to as Compound X ), against a panel of kinases. We will delve into the rationale behind experimental design, provide detailed protocols, and present a comparative analysis with established kinase inhibitors.
The Imperative of Kinase Inhibitor Selectivity
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[2][4] When developing a kinase inhibitor, achieving a high degree of selectivity for the intended target is paramount. While some polypharmacology, or the modulation of multiple targets, can be beneficial in certain therapeutic contexts, a well-defined selectivity profile is essential for understanding the biological effects of the compound and for ensuring a favorable safety profile.[1][5] Kinase profiling, the process of screening a compound against a broad panel of kinases, is therefore an indispensable step in the preclinical development of any new kinase inhibitor.[6][7]
Designing a Kinase Specificity Screening Campaign
A robust assessment of kinase inhibitor specificity involves a multi-pronged approach, starting with a broad screen to identify potential off-target interactions, followed by more detailed dose-response studies to quantify the potency of these interactions.
Selecting the Kinase Panel
The choice of kinases for the screening panel is a critical first step. The panel should be broad enough to provide a comprehensive overview of the inhibitor's activity across the kinome. Several commercial vendors offer kinase profiling services with panels ranging from a few dozen to nearly the entire human kinome.[8][9][10] For an initial screen of Compound X , a panel of at least 80-100 kinases, representing all major branches of the kinase family tree (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC), is recommended.[8] This provides a good balance between comprehensive coverage and cost-effectiveness.
Choosing the Right Assay Platform
A variety of in vitro assay formats are available for measuring kinase activity, each with its own advantages and disadvantages.[11] For large-scale screening, non-radiometric methods are often preferred for their safety and ease of use.[4]
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[4][6] They are highly sensitive and not prone to interference from compound fluorescence. However, they require specialized handling of radioactive materials.[4]
-
Fluorescence-Based Assays (e.g., TR-FRET): These assays utilize the principle of Förster resonance energy transfer to detect either the binding of an inhibitor to a kinase or the phosphorylation of a substrate.[12][13] They are well-suited for high-throughput screening.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[12][14] They are highly sensitive and have a broad dynamic range.
For the initial broad screen of Compound X , a luminescence-based assay at a single high concentration (e.g., 10 µM) is a cost-effective way to identify potential "hits." Any kinase showing significant inhibition at this concentration would then be selected for follow-up dose-response analysis to determine the half-maximal inhibitory concentration (IC50).
Experimental Workflow for Kinase Specificity Profiling
The following diagram outlines a typical workflow for assessing the kinase specificity of a novel inhibitor.
Caption: A three-phase workflow for assessing kinase inhibitor specificity.
Detailed Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is adapted for a 384-well plate format and is suitable for determining the IC50 values of Compound X against a panel of kinases.
Materials:
-
Recombinant kinases
-
Substrate peptides/proteins specific for each kinase
-
Compound X and reference inhibitors
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of Compound X and reference inhibitors in DMSO, typically starting from 100 µM.
-
Assay Plate Preparation: Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The concentration of the kinase and substrate should be optimized for each assay.
-
Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Km for each kinase to provide a more physiologically relevant IC50 value.[1]
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[15]
-
Comparative Analysis: Specificity of Compound X vs. Reference Inhibitors
To contextualize the specificity of Compound X , it is crucial to compare its activity profile with that of well-characterized kinase inhibitors. For this guide, we will assume that the primary target of Compound X is Aurora Kinase A (AURKA). We will compare its performance against two known inhibitors: Alisertib (a potent AURKA inhibitor) and Staurosporine (a non-selective kinase inhibitor).
Table 1: Hypothetical IC50 Values (nM) for Compound X and Reference Inhibitors against a Select Kinase Panel
| Kinase | Compound X (Hypothetical) | Alisertib (Reference) | Staurosporine (Reference) |
| AURKA | 15 | 10 | 5 |
| AURKB | 250 | 20 | 6 |
| ABL1 | >10,000 | 5,000 | 20 |
| EGFR | 8,500 | >10,000 | 15 |
| SRC | >10,000 | >10,000 | 8 |
| VEGFR2 | 7,200 | 8,000 | 10 |
| CDK2 | 1,500 | 2,000 | 7 |
| p38α | >10,000 | >10,000 | 50 |
| MEK1 | 9,800 | >10,000 | 30 |
| AKT1 | >10,000 | >10,000 | 25 |
Interpreting the Data
The hypothetical data in Table 1 suggests that Compound X is a potent inhibitor of AURKA with an IC50 of 15 nM. It exhibits good selectivity against most of the other kinases in this panel, with IC50 values in the micromolar range or higher. Notably, it shows some activity against AURKB (250 nM) and CDK2 (1,500 nM), which are important considerations for its downstream biological effects.
In comparison, Alisertib is also a potent inhibitor of both AURKA and AURKB, which is a known characteristic of this compound. Staurosporine, as expected, is highly non-selective, inhibiting all kinases in the panel with low nanomolar potency.
Quantifying Selectivity: The Selectivity Score
To provide a quantitative measure of selectivity, a selectivity score can be calculated. A simple method is to divide the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) by the total number of kinases tested.[6] A lower score indicates higher selectivity.
Based on the hypothetical data, at 1 µM, Compound X would inhibit AURKA and AURKB, giving it a selectivity score of 2/10 = 0.2. Alisertib would also inhibit AURKA and AURKB, with a score of 0.2. Staurosporine would inhibit all ten kinases, resulting in a score of 1.0.
Visualizing Kinase Selectivity
A kinome map is a powerful tool for visualizing the selectivity of an inhibitor across the entire kinase family. The following diagram illustrates a hypothetical kinome map for Compound X , highlighting its on-target and off-target activities.
Caption: Hypothetical kinome selectivity map for Compound X.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for assessing the kinase specificity of a novel inhibitor, This compound . The hypothetical data presented illustrates how a combination of broad panel screening and detailed dose-response analysis can provide a clear picture of a compound's selectivity profile. The favorable hypothetical selectivity of Compound X for AURKA, with weaker activity against AURKB and CDK2, suggests it could be a valuable tool for studying Aurora A kinase biology.
It is important to remember that in vitro biochemical assays are only the first step.[1] The selectivity profile observed in these assays must be validated in a cellular context, as cellular ATP concentrations and the presence of scaffolding proteins can influence inhibitor potency and selectivity.[16] Techniques such as in-cell Western blotting or targeted proteomics can be used to assess the engagement of Compound X with its on- and off-targets in a more physiologically relevant setting.[17] Ultimately, a thorough understanding of a kinase inhibitor's selectivity is crucial for its successful development as a therapeutic agent or a chemical probe.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. researchgate.net [researchgate.net]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 17. azurebiosystems.com [azurebiosystems.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-6-(trifluoromethyl)nicotinamide
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-Hydroxy-6-(trifluoromethyl)nicotinamide (CAS No. 116548-03-9), a compound often utilized in pharmaceutical research and development. Adherence to these protocols is essential for mitigating risks to personnel and ensuring regulatory compliance. This document moves beyond a simple checklist, explaining the causality behind each step to empower researchers with a deep, actionable understanding of safe handling practices.
Hazard Identification and Assessment: The Foundation of Safety
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is imperative. This compound is classified as an irritant and requires careful handling to avoid exposure.[1] The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.
Table 1: Chemical and Hazard Profile
| Property | Value | Source(s) |
| CAS Number | 116548-03-9 | [1] |
| Molecular Formula | C₇H₅F₃N₂O₂ | [2] |
| Molecular Weight | 206.12 g/mol | [2] |
| Appearance | Solid powder | [3] |
| Melting Point | 220 °C | [4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Based on this profile, this compound must be managed as a hazardous waste.[5] Its disposal requires segregation from general laboratory trash and other incompatible chemical waste streams to prevent dangerous reactions.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Direct contact and inhalation must be avoided.[1] The following PPE is mandatory when handling this compound for disposal procedures.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) are required to prevent skin contact, as the compound is a known skin irritant.[1][7]
-
Eye Protection : Safety goggles and a face shield must be worn to protect against splashes and dust, which can cause serious eye irritation.[1][8]
-
Body Protection : A standard laboratory coat should be worn. For larger quantities or in the event of a spill, an apron or coveralls may be necessary.[7]
-
Respiratory Protection : All handling should occur in a well-ventilated area, preferably a chemical fume hood, to prevent respiratory tract irritation.[1][8] If dust generation is unavoidable, a NIOSH-approved respirator is required.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[9] The following workflow provides a self-validating system for its safe management from point of generation to final disposal.
Step 1: Waste Segregation and Collection
All materials contaminated with this compound, including residual product, contaminated labware (e.g., pipette tips, weighing boats), and used PPE, must be treated as hazardous waste.
-
Solid Waste : Collect all solid waste in a designated hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[7] Specifically, keep this waste stream separate from acids and bases to prevent potential reactions.[6]
-
Liquid Waste (Solutions) : If the compound is in solution, collect it in a dedicated liquid hazardous waste container. Aqueous and organic solvent waste streams must be kept separate.[7]
Step 2: Container Selection and Labeling
The integrity of the disposal process relies heavily on proper containment and communication.
-
Container : Use a container made of a compatible material (e.g., high-density polyethylene) that will not react with the chemical. The container must be in good condition, free of leaks or cracks, and have a secure, screw-top cap.[5][6]
-
Labeling : The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label as soon as the first drop of waste is added. The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are critical for maintaining a safe laboratory environment.
-
Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[6][10] Moving hazardous waste between different rooms for storage is prohibited.[9]
-
Conditions : The SAA should be a well-ventilated, secondary containment area away from heat sources.[7][11] Containers must be kept securely capped except when waste is being added.[5]
Step 4: Arranging Final Disposal
Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash.[5]
-
Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10][12]
-
Documentation : Ensure all required waste disposal documentation is completed accurately and retained for your records.
Disposal Workflow Diagram
The following diagram provides a visual summary of the logical steps required for the safe disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Emergency Procedures: Spill Response
In the event of a small spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.
-
Contain and Clean :
-
Decontaminate : Clean the spill area thoroughly.
-
Wash : Always wash hands with soap and water after handling and cleanup.[1]
For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. scbt.com [scbt.com]
- 3. consultations.hse.gov.uk [consultations.hse.gov.uk]
- 4. This compound | 116548-03-9 [amp.chemicalbook.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. benchchem.com [benchchem.com]
Navigating the Safe Handling of 2-Hydroxy-6-(trifluoromethyl)nicotinamide: A Guide for Laboratory Professionals
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Use, and Disposal of 2-Hydroxy-6-(trifluoromethyl)nicotinamide.
As a novel compound with significant potential in various research and development applications, this compound (CAS No. 116548-03-9) demands a thorough understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.
Understanding the Hazard Profile
This compound is a solid powder that presents several potential hazards upon exposure.[1] The primary routes of concern are inhalation, skin contact, and eye contact. According to available safety data, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
The trifluoromethyl group, a common moiety in modern pharmaceuticals, can influence the compound's reactivity and toxicological profile. Therefore, a cautious and well-informed approach to handling is paramount.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place to minimize exposure.
-
Fume Hood: All weighing, handling, and manipulation of this compound powder should be conducted within a properly functioning and certified chemical fume hood.[2] This is critical to prevent the inhalation of airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust provided by the fume hood.[3][4]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the handling area.[2][3]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is necessary to provide comprehensive protection. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. For prolonged or high-exposure tasks, consider double-gloving.[1][3] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles and a face shield | Chemical splash goggles are mandatory to prevent eye contact with dust particles.[1][5] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[3] |
| Body | Laboratory coat | A fully buttoned, long-sleeved laboratory coat is required to protect the skin from accidental contact.[1] Consider a chemically resistant apron for added protection during large-scale operations. |
| Respiratory | Dust respirator | A NIOSH-approved dust respirator (e.g., N95 or higher) is necessary when handling the powder outside of a fume hood or when engineering controls may not be sufficient to maintain exposure below acceptable limits.[1] |
Donning and Doffing PPE Workflow
Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational procedure minimizes the risk of exposure and ensures experimental consistency.
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Ensure all necessary equipment (spatulas, weigh boats, containers) is clean and readily available.
-
Verify that the fume hood is functioning correctly.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a spatula to carefully transfer the powder, avoiding the creation of dust.
-
Close the container immediately after use.
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the solid in a closed or partially covered vessel to minimize dust dispersal.
-
Stir gently to dissolve.
-
-
Post-Handling:
-
Wipe down the work area within the fume hood with an appropriate decontaminating solution.
-
Properly dispose of all contaminated consumables (e.g., weigh boats, pipette tips) as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, a swift and correct response is critical.
| Incident | Immediate Action |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][5] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and flush the affected skin area with plenty of soap and water.[1] Seek medical attention if irritation persists. |
| Inhalation | Move the affected individual to fresh air.[1][5] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention. |
| Spill | For a small spill, carefully clean it up using a dry method (e.g., sweeping or vacuuming with a HEPA-filtered vacuum) to avoid generating dust.[1] Place the spilled material in a sealed, labeled container for disposal. For a large spill, evacuate the area and contact the appropriate emergency response team. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
-
Decontaminate empty containers before disposal.[6] If decontamination is not feasible, dispose of the container as hazardous waste.
-
Waste Disposal Decision Tree
Caption: Decision-making process for the disposal of waste containing this compound.
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
